molecular formula C6H12FN B14315540 7-Azabicyclo[4.1.0]heptane;hydrofluoride CAS No. 112383-39-8

7-Azabicyclo[4.1.0]heptane;hydrofluoride

Cat. No.: B14315540
CAS No.: 112383-39-8
M. Wt: 117.16 g/mol
InChI Key: VTERZADTYPWBKJ-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]heptane;hydrofluoride is a useful research compound. Its molecular formula is C6H12FN and its molecular weight is 117.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

112383-39-8

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

7-azabicyclo[4.1.0]heptane;hydrofluoride

InChI

InChI=1S/C6H11N.FH/c1-2-4-6-5(3-1)7-6;/h5-7H,1-4H2;1H

InChI Key

VTERZADTYPWBKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N2.F

Origin of Product

United States

Foundational & Exploratory

Structural Analysis and Characterization of 7-Azabicyclo[4.1.0]heptane Hydrofluoride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The bicyclic aziridine framework, specifically 7-azabicyclo[4.1.0]heptane (cyclohexeneimine), represents a highly versatile yet challenging pharmacophore in modern drug discovery. The fusion of a three-membered nitrogenous ring with a six-membered cyclohexane system generates immense ring strain, making the free base volatile and susceptible to spontaneous degradation. To harness this scaffold for rigorous structural analysis and controlled synthetic applications, it is isolated as a hydrofluoride salt .

This whitepaper details the causality behind the physicochemical stabilization of 7-azabicyclo[4.1.0]heptane hydrofluoride, outlines its quantitative spectroscopic signatures, and provides self-validating protocols for its crystallographic and NMR characterization.

Architectural Mechanics of the Bicyclic Aziridine

The core of 7-azabicyclo[4.1.0]heptane consists of a cyclohexane ring fused to an aziridine ring. This topology forces the cyclohexane ring into a distorted half-chair conformation. The inherent ring strain of approximately 111 kJ/mol makes the free base highly reactive and prone to nucleophilic ring-opening [1][1].

In its free base form, the nitrogen atom undergoes rapid pyramidal inversion, which complicates high-resolution structural elucidation. By converting the molecule into its hydrofluoride salt (CAS 112383-39-8) [2][2], the nitrogen atom is protonated. This protonation serves three critical mechanistic purposes:

  • Stereochemical Locking : It halts nitrogen inversion, fixing the atom in an

    
     hybridized tetrahedral geometry.
    
  • Lattice Stabilization : The fluoride counterion forms strong hydrogen bonds with the protonated amine, establishing a rigid crystalline lattice essential for X-ray diffraction.

  • Reactivity Modulation : It activates the aziridine ring for controlled, stereospecific nucleophilic attack.

Quantitative Structural Profiling

X-ray crystallography of aziridine derivatives reveals that the strain is physically manifested through the elongation of the C-N bonds and the pyramidalization of the nitrogen atom [3][3]. The hydrofluoride salt form allows researchers to measure these precise bond metrics without the interference of thermal inversion.

Table 1: Physicochemical & Crystallographic Properties
ParameterValue / DescriptionAnalytical Causality
Molecular Formula

Protonated amine with fluoride counterion.
Molecular Weight 117.16 g/mol Calculated from free base (97.16) + HF (20.00) [4][4].
Ring Strain Energy ~111 kJ/molDrives susceptibility to nucleophilic ring-opening.
Typical C-N Bond ~1.48 ÅElongated compared to standard aliphatic amines due to geometric constraints.
Typical C-C (Ring) ~1.46 ÅShortened bridgehead bond reflecting high

-character.

Spectroscopic Signatures (NMR & IR)

The spectroscopic characterization of the hydrofluoride salt requires polar solvents (e.g.,


 or 

) due to the ionic nature of the complex. Protonation significantly alters the electronic environment of the bicyclic core [5][5].
Table 2: Representative NMR Chemical Shifts ( , 400 MHz)
NucleusShift (ppm)MultiplicityAssignment & Mechanistic Insight

H
2.80 - 3.10MultipletC1, C6 (Bridgehead CH): Shifted downfield relative to the free base (~2.2 ppm) due to the electron-withdrawing effect of the adjacent

group.

H
1.80 - 2.00MultipletC2, C5 (Equatorial

):
Deshielded by the rigid half-chair conformation.

F
-120 to -130Singlet

Counterion:
Confirms successful salt formation.

C
35.0 - 40.0SingletC1, C6: Bridgehead carbons.

Vibrational Spectroscopy (IR): In the solid state, the IR spectrum of the hydrofluoride salt lacks the sharp N-H stretch typical of secondary amines (~3300 cm


). Instead, it exhibits a broad, intense band between 2500–3000 cm

, characteristic of the

stretching in ammonium salts, alongside strong C-H stretching modes at 2850–2950 cm

[6][6].

Reactivity and Ring-Opening Dynamics

The hydrofluoride salt is not merely a dormant storage form; it is a pre-activated intermediate. The protonation of the aziridine nitrogen weakens the adjacent C-N bonds. When subjected to highly concentrated fluoride sources (such as Olah's reagent: HF-pyridine), the molecule undergoes a highly regio- and stereoselective


 ring-opening [7][7]. The fluoride nucleophile attacks the backside of the bridgehead carbon, inverting the stereocenter and yielding trans-2-fluorocyclohexylamine.

Pathway N1 Protonated Aziridine (HF Salt) N2 Nucleophilic Attack (F- Ion) N1->N2 SN2 Trajectory N3 C-N Bond Cleavage (Strain Relief) N2->N3 Transition State N4 trans-2-fluorocyclohexylamine N3->N4 Stereoinversion

Mechanistic pathway of nucleophilic ring-opening driven by aziridine ring strain.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step includes a built-in verification mechanism.

Protocol A: Synthesis and Isolation of the Hydrofluoride Salt

Causality: The free base is highly sensitive to moisture and


. Salt formation must be conducted under strictly anhydrous conditions to prevent the formation of carbonate byproducts or unwanted hydrolysis.
  • Preparation: Dissolve 10 mmol of 7-azabicyclo[4.1.0]heptane free base in 20 mL of anhydrous diethyl ether under an argon atmosphere.

  • Protonation: Cool the flask to 0 °C using an ice bath. Causality: The acid-base reaction is highly exothermic; thermal control prevents ring-opening polymerization.

  • Addition: Add 1.05 equivalents of anhydrous HF in ether dropwise over 15 minutes. A white precipitate will immediately begin to form.

  • Isolation: Filter the precipitate under a blanket of inert gas. Wash with cold diethyl ether (2 x 10 mL) and dry under high vacuum.

  • Self-Validation: Dissolve a 1 mg aliquot in water and test the pH (should be neutral to slightly acidic, ~5.5-6.0). Perform a silver nitrate (

    
    ) test; a lack of precipitation confirms the absence of chloride cross-contamination.
    
Protocol B: X-Ray Crystallographic Sample Preparation

Causality: High-quality single crystals are required to resolve the strained C-N bonds.

  • Crystallization: Dissolve 50 mg of the hydrofluoride salt in a minimum volume of anhydrous methanol.

  • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow vapor diffusion to proceed undisturbed for 48–72 hours at 4 °C.

  • Diffraction: Mount a suitable single crystal on a diffractometer equipped with a cryostat set to 100 K [8][8]. Causality: Cryogenic temperatures minimize thermal atomic displacement parameters (ADPs), allowing for the precise measurement of the highly strained aziridine geometry.

Protocol C: NMR Spectroscopic Validation
  • Sample Prep: Dissolve 15 mg of the salt in 0.6 mL of

    
    . Causality: The salt is insoluble in standard non-polar solvents like 
    
    
    
    .
  • Acquisition: Acquire

    
    H, 
    
    
    
    C, and
    
    
    F spectra.
  • Self-Validation: Integrate the

    
    F singlet against the 
    
    
    
    H bridgehead multiplet. A strict 1:2 stoichiometric ratio confirms the purity of the mono-hydrofluoride salt and the absence of excess trapped HF.

Workflow A 7-azabicyclo[4.1.0]heptane (Free Base) B Anhydrous HF / Ether Controlled Protonation A->B Activation C 7-azabicyclo[4.1.0]heptane Hydrofluoride Salt B->C Precipitation D X-Ray Crystallography (Bond Metrics) C->D Solid State E NMR Spectroscopy (1H, 13C, 19F) C->E Solution State

Workflow for the synthesis and structural characterization of the hydrofluoride salt.

References

  • 7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem, nih.gov,[Link]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study - ACS Publications, acs.org,[Link]

  • Supporting Information - reposiTUm, tuwien.at,[Link]

  • 7-Azabicyclo[4.1.0]heptane, hydrofluoride - Angene Chemical, angenechemical.com,[Link]

  • Michel ROUILLARD | past Dean Sciences Faculty Nice - ResearchGate, researchgate.net, [Link]

  • University of Huddersfield Repository - hud.ac.uk,[Link]

Sources

Spectroscopic Characterization of 7-Azabicyclo[4.1.0]heptane Systems: From Salts to Ring-Opened Adducts

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 7-azabicyclo[4.1.0]heptane (also known as cyclohexenimine) and its interaction with hydrogen fluoride (HF).

Scientific Note: The term "7-azabicyclo[4.1.0]heptane;hydrofluoride" refers to the salt form. However, in practice, the interaction between aziridines and hydrofluoric acid is highly reactive. While the aziridinium species (protonated aziridine) forms initially, the nucleophilic fluoride ion typically triggers a rapid ring-opening reaction to form trans-2-fluorocyclohexylamine . This guide characterizes both the intact aziridine scaffold and the spectroscopic signature of the resulting ring-opened fluoroamine, providing a complete picture for the analytical scientist.

Executive Summary

7-Azabicyclo[4.1.0]heptane represents a strained bicyclic system where an aziridine ring is fused to a cyclohexane ring. Its reactivity is dominated by the strain energy (~27 kcal/mol) of the three-membered ring.

When treated with hydrogen fluoride (HF), the system undergoes a specific cascade:

  • Protonation: Formation of the 7-azabicyclo[4.1.0]heptan-7-ium cation (the "hydrofluoride" salt).

  • Nucleophilic Attack: The fluoride ion attacks the activated carbon, leading to ring opening.

  • Product Formation: The thermodynamic product is trans-2-fluorocyclohexylamine .

Researchers analyzing "7-azabicyclo[4.1.0]heptane hydrofluoride" must be able to distinguish between the intact salt (observable under low-temperature or non-nucleophilic conditions) and the ring-opened product (observable under standard conditions).

Chemical Identity & Structure

PropertyFree BaseHydrofluoride Salt (Transient)Ring-Opened Product
Name 7-Azabicyclo[4.1.0]heptane7-Azabicyclo[4.1.0]heptan-7-ium fluoridetrans-2-Fluorocyclohexylamine
CAS 286-18-0N/A (In situ)675-19-4 (analogous HCl salt)
Formula C

H

N
[C

H

N]

F

C

H

FN
Hybridization Bridgehead C: sp

(strained)
Bridgehead C: sp

(highly activated)
C-F Carbon: sp

(relaxed)
Key Feature High-field NMR signalsDownfield shift of bridgehead HLarge

and

couplings

Spectroscopic Data: The Free Base

The baseline for all comparisons. The intact aziridine ring exhibits characteristic high-field signals due to the shielding cone of the three-membered ring.

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 (Chloroform-d)[1]
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
1.95 - 2.05 Multiplet (m)H-1, H-6 (Bridgehead)Shielded by ring current; diagnostic of intact aziridine.

H
1.75 - 1.85MultipletH-2, H-5 (eq)Cyclohexane ring protons.

H
1.15 - 1.35MultipletH-2, H-5 (ax), H-3, H-4Cyclohexane ring protons.

H
0.5 - 1.0Broad sN-HExchangeable; shift varies with concentration.

C
29.5 CHC-1, C-6Characteristic high-field shift for aziridine carbons.

C
24.8CH

C-2, C-5

C
20.1CH

C-3, C-4
B. Infrared Spectroscopy (IR)
  • 
     (Stretch):  3250 cm
    
    
    
    (Weak, broad).
  • Ring Strain: ~3050 cm

    
     (C-H stretch of the strained ring).
    

The Hydrofluoride Interaction: Mechanistic Pathway

Understanding the spectroscopy requires mapping the reaction pathway. The "hydrofluoride" is a dynamic entity.

ReactionPathway Aziridine 7-Azabicyclo[4.1.0]heptane (Free Base) Salt Aziridinium Fluoride (Transient Salt) Aziridine->Salt Protonation (Fast) HF + HF TS Nucleophilic Attack (S_N2 Type) Salt->TS Activation Product trans-2-Fluorocyclohexylamine (Stable Adduct) TS->Product Ring Opening (Fürst-Plattner Rule)

Caption: Reaction cascade upon addition of HF. The aziridinium salt is an activated intermediate that rapidly converts to the fluorinated amine.

Spectroscopic Data: The Ring-Opened Product

If you analyze "7-azabicyclo[4.1.0]heptane hydrofluoride" at room temperature, this is the spectrum you will likely observe.

Compound: trans-2-Fluorocyclohexylamine (often as the HF or HCl salt)

A. F NMR (The Definitive Probe)

The presence of a fluorine signal immediately confirms ring opening.

  • Chemical Shift:

    
     -175 to -185 ppm (relative to CFCl
    
    
    
    ).
  • Coupling Pattern: Multiplet (typically ddd or dddd).

    • 
       (Geminal):  ~48-50 Hz (Large coupling to the proton on the same carbon).
      
    • 
       (Vicinal):  ~15-25 Hz (Coupling to neighboring protons).
      
B. H NMR (Diagnostic Changes)

Solvent: D


O or CD

OD (for salts)

(ppm)
MultiplicityCoupling (

)
AssignmentInterpretation
4.30 - 4.50 dm (doublet of multiplets)

Hz
H-2 (CH-F) The "geminal" proton. The large doublet is the signature of the H-C-F motif.
3.10 - 3.30 m-H-1 (CH-N) Shifted downfield relative to free base due to ammonium/amine functionality.
1.40 - 2.20 m-Cyclohexane HComplex envelope characteristic of the chair conformation.
C. C NMR
  • C-F Carbon:

    
     ~90-95 ppm (Doublet, 
    
    
    
    Hz).
  • C-N Carbon:

    
     ~55 ppm (Doublet, 
    
    
    
    Hz).

Experimental Protocols

Protocol A: In Situ Generation & NMR Monitoring

Use this to observe the transient salt or the kinetics of ring opening.

  • Preparation: Dissolve 50 mg of 7-azabicyclo[4.1.0]heptane in 0.6 mL of anhydrous CDCl

    
     (pre-treated with basic alumina to remove acid traces).
    
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum.
    
  • Acidification (Controlled):

    • Cool the NMR tube to -78°C.

    • Add 1.0 equivalent of HF-pyridine complex (Olah's reagent) or Et

      
      N·3HF carefully.
      
    • Safety Warning: HF is fatal upon skin contact. Use extreme caution, double gloves, and calcium gluconate gel availability.

  • Low-Temp Acquisition: Transfer quickly to a pre-cooled NMR probe (-40°C).

  • Observation:

    • Aziridinium Salt: Look for a downfield shift of the bridgehead protons to

      
       2.8 - 3.0 ppm without the appearance of the large 
      
      
      
      doublet.
    • Warming: As the probe warms to 25°C, the bridgehead peak will disappear, replaced by the H-C-F doublet at

      
       4.4 ppm.
      
Protocol B: Isolation of the Fluoroamine
  • Reaction: Treat the aziridine with Et

    
    N·3HF in a polypropylene vessel at 0°C.
    
  • Quench: Neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with dichloromethane.

  • Purification: The product is often volatile; isolate as the hydrochloride salt by adding HCl/ether.

Analysis Workflow Diagram

Workflow Sample Unknown Sample: '7-Azabicyclo[4.1.0]heptane HF' Solubility Dissolve in CDCl3 or D2O Sample->Solubility HNMR Run 1H NMR Solubility->HNMR Decision Check Region 4.0 - 4.6 ppm HNMR->Decision ResultA Large Doublet (J ~49Hz) Present Decision->ResultA Yes ResultB No Signal > 3.0 ppm Decision->ResultB No ConclusionA Conclusion: Ring Opened (trans-2-fluorocyclohexylamine) ResultA->ConclusionA ConclusionB Conclusion: Intact Aziridine (Free base or stable salt) ResultB->ConclusionB

Caption: Decision tree for verifying the structural integrity of the sample.

References

  • Mison, P., Martino, R., & Wehrli, F. W. (1976).

    
    C NMR Spectra of 7-Azabicyclo[4.1.0]heptane. Organic Magnetic Resonance, 8, 90. 
    
  • PubChem. (2025).[2] 7-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. [Link]

  • Wade, T. N., & Kheribet, R. (1980). Reaction of Aziridines with Fluorinating Agents: Synthesis of Fluorinated Amines. Journal of Organic Chemistry. (Mechanistic basis for ring opening).
  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen fluoride). Synthesis. (Standard protocol for HF ring opening).

Sources

1H and 13C NMR characterization of 7-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization of 7-azabicyclo[4.1.0]heptane (also known as cyclohexene imine) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers requiring definitive identification of this strained bicyclic scaffold, often encountered as a synthetic intermediate or pharmacophore in drug development.

Part 1: Structural Context & Symmetry

The 7-azabicyclo[4.1.0]heptane molecule consists of a cyclohexane ring fused to an aziridine ring. The fusion is cis , as the trans-fusion is geometrically prohibited in small bicyclic systems due to extreme ring strain.

  • Symmetry: The molecule possesses a plane of symmetry (

    
    ) passing through the nitrogen atom and bisecting the C3–C4 bond. This renders the molecule meso , resulting in simplified NMR spectra due to chemical equivalence.
    
    • Equivalent Positions:

      • Bridgehead Carbons: C1

        
         C6
        
      • Proximal Methylenes: C2

        
         C5
        
      • Distal Methylenes: C3

        
         C4
        
  • Stereochemistry: The bridgehead protons (H1/H6) are cis to each other.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data, follow this acquisition protocol.

Sample Preparation:

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is the standard solvent. It minimizes overlap with the aliphatic region.
  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl

    
     at 7.26 ppm (1H) / 77.16 ppm (13C).
    
  • Handling: The compound is a volatile liquid/low-melting solid. Keep samples chilled until acquisition to prevent evaporation or degradation (aziridine ring opening).

Acquisition Parameters:

  • 1H NMR: 400 MHz or higher. Spectral width -1 to 10 ppm.

  • 13C NMR: 100 MHz or higher. Broadband proton decoupling.

  • Relaxation Delay (d1): Set to

    
     10 seconds for quantitative integration of the 13C spectrum, though standard 1-2 seconds is sufficient for structural assignment.
    

Part 3: 1H NMR Characterization

The 1H NMR spectrum is characterized by four distinct signal sets. The high symmetry reduces the complexity, but the rigid bicyclic framework induces specific splitting patterns.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.41 Broad Singlet (br s)1HN-H The aziridine N-H is highly shielded and susceptible to exchange broadening.
1.16 – 1.36 Multiplet (m)4HH3, H4 Distal methylene protons. These are the most shielded ring protons, similar to cyclohexane.
1.77 Singlet (s)4HH2, H5 Proximal methylene protons (alpha to bridgehead). Deshielded relative to H3/H4.
2.14 Singlet (s)2HH1, H6 Bridgehead methine protons. Characteristic aziridine region.[1]

*Note: At 400 MHz, the H2/H5 and H1/H6 signals often appear as singlets or narrow multiplets due to small vicinal coupling constants in the fused system and magnetic equivalence. High-field instruments (>600 MHz) may resolve fine coupling.

Mechanistic Interpretation of Shifts
  • Shielding of N-H: The N-H proton appears upfield (0.41 ppm) compared to acyclic secondary amines. This is characteristic of aziridines, where the ring strain and specific hybridization (increased s-character in C-N bonds, p-character in lone pair) affect shielding.

  • Bridgehead Protons (2.14 ppm): These resonate significantly upfield compared to the epoxide analog (7-oxabicyclo[4.1.0]heptane,

    
     ~3.0 ppm). This difference reflects the lower electronegativity of nitrogen vs. oxygen.
    

Part 4: 13C NMR Characterization

The 13C NMR spectrum exhibits only three signals, confirming the high symmetry of the bicyclic framework.

Chemical Shift (

ppm)
Carbon TypeAssignmentCorrelation Logic
20.4 CH

C3, C4 Distal carbons; most shielded due to distance from the heteroatom.
24.5 CH

C2, C5 Proximal carbons; inductive deshielding by the adjacent bridgehead.
29.2 CHC1, C6 Bridgehead carbons. Strain effects compete with N-deshielding, placing them upfield of typical methines.
Assignment Validation (DEPT/HSQC)
  • DEPT-135: The signals at 20.4 and 24.5 ppm will appear inverted (negative, CH

    
    ), while the signal at 29.2 ppm will be upright  (positive, CH).
    
  • Comparison to Epoxide: In 7-oxabicyclo[4.1.0]heptane, the bridgehead carbons appear at ~52 ppm. The shift to 29.2 ppm in the aziridine is consistent with the replacement of Oxygen with Nitrogen.

Part 5: Visualization of Assignments

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

NMR_Assignment Title NMR Assignment Logic: 7-Azabicyclo[4.1.0]heptane N_Atom Nitrogen (Pos 7) N-H: 0.41 ppm Bridgehead Bridgehead (C1/C6) 1H: 2.14 ppm 13C: 29.2 ppm N_Atom->Bridgehead Directly Attached Proximal Proximal CH2 (C2/C5) 1H: 1.77 ppm 13C: 24.5 ppm Bridgehead->Proximal Alpha Position (Inductive Effect) Spectrum1H 1H Spectrum 4 Distinct Signals Bridgehead->Spectrum1H Singlet (s) Spectrum13C 13C Spectrum 3 Distinct Signals Bridgehead->Spectrum13C CH (DEPT+) Distal Distal CH2 (C3/C4) 1H: 1.16-1.36 ppm 13C: 20.4 ppm Proximal->Distal Beta Position (Shielded)

Figure 1: Structural connectivity and corresponding NMR chemical shift logic.

Part 6: Advanced Verification Strategy

For definitive confirmation in complex mixtures or substituted derivatives, employ the following 2D NMR workflow:

  • COSY (Correlation Spectroscopy):

    • Observe cross-peaks between 2.14 ppm (H1/H6) and 1.77 ppm (H2/H5).

    • Observe cross-peaks between 1.77 ppm (H2/H5) and 1.30 ppm (H3/H4).

    • Note: The N-H proton (0.41 ppm) may not show COSY correlations if exchange is fast.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates protons to their attached carbons. Use this to distinguish the C2/C5 (24.5 ppm) from C3/C4 (20.4 ppm) if 1H integration is ambiguous.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical for substituted derivatives. Look for long-range coupling from the bridgehead protons to the distal carbons.

References

  • Organic Syntheses , Coll. Vol. 10, p.204 (2004); Vol. 75, p.201 (1998). Synthesis and Characterization of Cyclohexene Imine.

  • National Institute of Standards and Technology (NIST) . 7-Azabicyclo[4.1.0]heptane Spectral Data.

  • PubChem Compound Summary . 7-Azabicyclo[4.1.0]heptane (CID 549240). [1]

Sources

physical and chemical properties of 7-azabicyclo[4.1.0]heptane

[1]

Executive Summary

7-Azabicyclo[4.1.0]heptane (CAS: 286-18-0), commonly known as cyclohexene imine, represents a critical class of "spring-loaded" electrophiles in organic synthesis. Distinguished by the fusion of a strained aziridine ring to a cyclohexane framework, this molecule possesses significant ring-strain energy (~27 kcal/mol), making it a potent alkylating agent and a versatile building block for functionalized amines.

Unlike its oxygen analog (cyclohexene oxide), the nitrogen congener offers a manipulable handle (the N-H bond) for tuning reactivity via steric or electronic modification prior to ring opening. This guide provides a rigorous examination of its physicochemical profile, validated synthetic protocols, and mechanistic reactivity landscapes, serving as a foundational resource for its application in medicinal chemistry and polymer science.

Molecular Architecture & Identification

The molecule features a cis-fused bicyclic system. The geometric constraints of the three-membered ring force the cyclohexane ring into a distorted half-chair conformation, creating unique stereoelectronic effects that govern nucleophilic attack trajectories.

Table 1: Physicochemical Identification Profile
PropertyValueTechnical Notes
IUPAC Name 7-Azabicyclo[4.1.0]heptaneCommon: Cyclohexene imine
CAS Registry 286-18-0
Molecular Formula C₆H₁₁N
Molecular Weight 97.16 g/mol
Boiling Point 60–70 °C @ 30 mmHgExtrapolated ~145–150 °C @ 760 mmHg [1]
Density 0.97 g/cm³ (Predicted)Liquid at STP
Refractive Index 1.4850 (Estimated)
Solubility Miscible in organic solventsReacts/Hydrolyzes in acidic aqueous media
pKa (Conj.[1][2][3][4][5][6] Acid) ~9.0–9.5Typical for dialkyl aziridines
Appearance Clear, colorless liquidDarkens upon oxidation/polymerization

Synthetic Routes & Production

The synthesis of 7-azabicyclo[4.1.0]heptane requires overcoming the entropic penalty of closing a three-membered ring. The most robust, field-proven method utilizes the Staudinger reduction of trans-2-azidocyclohexanol, derived from cyclohexene oxide.

Mechanistic Pathway (Graphviz)

SynthesisPathwaySMCyclohexene Oxide(CAS 286-20-4)Intertrans-2-Azidocyclohexanol(Intermediate)SM->InterNaN3, NH4ClRing Opening (SN2)CyclicOxazaphospholane(Transient)Inter->CyclicPPh3Staudinger Red.Prod7-Azabicyclo[4.1.0]heptane(Product)Cyclic->ProdCyclization- Ph3POByProdTriphenylphosphine Oxide(Solid Waste)Cyclic->ByProd

Figure 1: The Staudinger synthesis route converting cyclohexene oxide to cyclohexene imine via an azide intermediate.[7]

Experimental Protocols

Protocol A: Synthesis via Staudinger Reduction

Based on validated methodologies [1].

Safety Precaution: Sodium azide is acutely toxic and can form explosive metal azides. Aziridines are potential alkylating agents. Perform all operations in a fume hood.

Step 1: Ring Opening (Formation of Azido Alcohol) [7]

  • Setup: Equip a 1L round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reagents: Charge with cyclohexene oxide (1.0 equiv), sodium azide (NaN₃, 3.0 equiv), and ammonium chloride (NH₄Cl, 3.0 equiv) in methanol/water (8:1 v/v).

  • Reaction: Reflux the mixture for 12–18 hours. The NH₄Cl buffers the solution, facilitating epoxide activation.

  • Workup: Cool to RT. Concentrate methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate to yield trans-2-azidocyclohexanol (typically >90% yield).

Step 2: Cyclization (Staudinger Reaction)

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Addition: Dissolve trans-2-azidocyclohexanol (1.0 equiv) in anhydrous ether or THF. Add Triphenylphosphine (PPh₃, 1.0 equiv) slowly (exothermic N₂ evolution).

  • Reaction: Stir at room temperature until N₂ evolution ceases, then reflux for 2–4 hours to ensure ring closure.

  • Purification: The byproduct, triphenylphosphine oxide (Ph₃PO), precipitates.

    • Filtration: Filter off the solid Ph₃PO.

    • Distillation: Distill the filtrate under reduced pressure (30 mmHg). Collect the fraction boiling at 60–70 °C.

  • Storage: Store over KOH pellets at -20 °C to prevent polymerization.

Chemical Reactivity & Mechanistic Insights[9][10]

The reactivity of 7-azabicyclo[4.1.0]heptane is dominated by the release of ring strain (~27 kcal/mol). It functions as a "hard" electrophile, susceptible to attack by nucleophiles.

Nucleophilic Ring Opening

Unlike epoxides, the unactivated aziridine nitrogen is relatively basic and a poor leaving group. Ring opening typically requires:

  • Acid Catalysis: Protonation of the nitrogen (forming the aziridinium ion) dramatically increases electrophilicity, allowing attack by weak nucleophiles (alcohols, water, halides).

  • Activation: Derivatization with electron-withdrawing groups (acyl, sulfonyl) activates the ring towards nucleophilic attack (see Section 5.2).

Regioselectivity: In the symmetrical 7-azabicyclo[4.1.0]heptane system, regioselectivity is not a factor. However, stereoselectivity is strictly trans (anti-addition), resulting in trans-1,2-disubstituted cyclohexanes.

N-Functionalization

The secondary amine moiety allows for rapid diversification.

  • N-Tosylation: Reaction with TsCl/Pyridine yields N-tosyl-7-azabicyclo[4.1.0]heptane. This derivative is highly activated and undergoes ring opening with carbon nucleophiles (e.g., cuprates) to form C-C bonds [2].

  • Polymerization: Cationic initiation leads to poly(cyclohexylenimine), a linear polyethyleneimine analogue with a rigid backbone.

Reactivity Logic Map (Graphviz)

ReactivityCore7-Azabicyclo[4.1.0]heptane(Core Structure)Path1Acid-Catalyzed OpeningCore->Path1H+ / Nu-Path2N-Activation (Tosylation)Core->Path2TsCl / BasePath3Cationic PolymerizationCore->Path3Lewis AcidProd1trans-2-SubstitutedCyclohexylaminesPath1->Prod1SN2 AttackProd2N-Tosyl Aziridine(Activated Electrophile)Path2->Prod2N-Subst.Prod3Poly(cyclohexylenimine)Path3->Prod3ROP

Figure 2: Primary reactivity vectors for 7-azabicyclo[4.1.0]heptane, highlighting activation and polymerization pathways.

Safety & Toxicology (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: High. Aziridines are alkylating agents.

  • Skin/Eye: Corrosive.[1] Causes severe burns.[1]

  • Carcinogenicity: Potential mutagen. Handle as a suspect carcinogen.

Handling Protocol:

  • Engineering Controls: Use only in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

  • Decontamination: Quench spills or glassware with aqueous sodium thiosulfate or dilute sulfuric acid (to open the ring to the less toxic amino-alcohol) before disposal.

References

  • Watson, I. D. G., Afagh, N., & Yudin, A. K. (2010).[4] Cyclohexene Imine (7-Azabicyclo[4.1.0]heptane).[4] Organic Syntheses, 87, 161-169.[4][8]

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258.

  • PubChem Compound Summary for CID 549240, 7-Azabicyclo[4.1.0]heptane. National Center for Biotechnology Information (2025).

Reactivity Profile of Bicyclic Aziridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of bicyclic aziridines, focusing on regiocontrol mechanisms, strain-release pathways, and experimental protocols.

Executive Summary

Bicyclic aziridines—specifically 1-azabicyclo[n.1.0]alkanes—represent a class of high-energy intermediates whose reactivity is governed by the interplay of ring strain (~26–27 kcal/mol) and geometric constraints . Unlike simple monocyclic aziridines, bicyclic systems possess non-equivalent bridgehead and bridge carbons, creating a dichotomy in nucleophilic attack trajectories.

This guide delineates the rules governing the regioselective ring opening of these systems. It contrasts the "Normal" steric-controlled pathway (yielding piperidines from [4.1.0] systems) with "Anomalous" pathways (yielding azepanes or oxazocines), providing actionable protocols for accessing diverse nitrogen heterocycles.

Structural Fundamentals & Strain Energy

The reactivity of bicyclic aziridines is dominated by the fusion of the strained three-membered ring to a carbocycle. The most common scaffolds in drug discovery are:

  • 1-Azabicyclo[3.1.0]hexane: (Fused 5-membered ring). Highly strained; often undergoes ring opening to relieve torsional strain.

  • 1-Azabicyclo[4.1.0]heptane: (Fused 6-membered ring).[1][2] Conformationally distinct; reactivity is often dictated by the Fürst-Plattner Rule (trans-diaxial effect).

The Activation Requirement

While N-alkyl bicyclic aziridines are relatively stable, their synthetic utility is unlocked via conversion to Bicyclic Aziridinium Ions . This is typically achieved by:

  • N-Protonation: Acid-catalyzed opening.

  • N-Alkylation/Acylation: Formation of quaternary ammonium salts (e.g., N-tosylates).

  • Intramolecular Alkylation: Displacement of a pendant leaving group by the nitrogen.

Regioselectivity: The Decision Tree

The core challenge in bicyclic aziridine chemistry is predicting whether the nucleophile will attack the Bridge Carbon (C2) or the Bridgehead Carbon (C1) .

Case Study: 1-Azabicyclo[4.1.0]heptane

In this [n.1.0] system, the regiochemical outcome determines the ring size of the product.

Attack SiteCarbon TypeProduct Ring SizeDominant Mechanism
Bridge (C2) Secondary (

)
Piperidine (6-membered)

(Steric Control)
Bridgehead (C1) Tertiary (

)
Azepane (7-membered)

/ Strain-Release
The General Rule (Steric Control)

Under standard nucleophilic conditions (azide, cyanide, amines, organocuprates), attack occurs at the less hindered bridge carbon (C2) . This pathway preserves the 6-membered ring and places the nucleophile on the side chain or ring periphery.

The Exception (Bridgehead Attack)

Attack at the tertiary bridgehead is kinetically disfavored due to steric bulk but can be promoted by:

  • Solvolysis conditions: Polar protic solvents that stabilize the developing partial positive charge at the tertiary center (

    
    -like character).
    
  • Specific Nucleophiles: Weak nucleophiles or intramolecular traps that cannot access the bridge position effectively.

Visualization: Regioselectivity Pathways

G Start 1-Azabicyclo[4.1.0]heptane (Activated Tosylate) Decision Nucleophile / Conditions Start->Decision PathA Path A: Bridge Attack (C2) (Kinetic / SN2) Decision->PathA Strong Nu (N3-, CN-, R2CuLi) Steric Control PathB Path B: Bridgehead Attack (C1) (Thermodynamic / SN1-like) Decision->PathB Solvolysis / Weak Nu Charge Stabilization ProdA 2-Substituted Piperidine PathA->ProdA Inversion at C2 ProdB 3-Substituted Azepane PathB->ProdB Inversion/Retention at C1

Caption: Divergent ring-opening pathways for 1-azabicyclo[4.1.0]heptane derivatives.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted Piperidines via Tosylate Activation

This protocol utilizes the formation of a stable aziridinium tosylate followed by regioselective ring opening.

Reagents:

  • Precursor: 2-(4-hydroxybutyl)aziridine

  • Activator:

    
    -Toluenesulfonic anhydride (
    
    
    
    )
  • Base: Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM) / Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Activation: Dissolve amino alcohol (1.0 equiv) and

    
     (3.0 equiv) in anhydrous DCM at 0°C.
    
  • Tosylation: Add

    
     (1.1 equiv) and stir for 45 min. The in situ formed O-tosylate undergoes intramolecular displacement by the nitrogen to form the 1-azoniabicyclo[4.1.0]heptane tosylate .
    
  • Nucleophilic Attack: Evaporate DCM (if switching solvent) or add Nucleophile directly (e.g.,

    
    , 
    
    
    
    , or organocuprate) in
    
    
    .
  • Reaction: Stir at RT for 8–15 h.

  • Workup: Quench with water, extract with DCM, and purify via silica chromatography.

Validation:

  • NMR Signature: Disappearance of aziridine protons (~1.5 ppm) and appearance of methine signal in the 3.0–4.0 ppm range corresponding to the C2-substituted piperidine.

Advanced Reactivity: Aryne Insertion (Oxazocines)

Recent advances (e.g., Schomaker group) have unlocked a "third pathway" for bicyclic aziridines: Ring Expansion via Aryne Insertion . This method bypasses simple opening to insert a two-carbon unit, expanding the ring by two atoms.

Mechanism[3]
  • Nucleophilic Attack: The bicyclic aziridine nitrogen attacks the electrophilic aryne (generated in situ).

  • Zwitterionic Intermediate: Forms an ammonium ylide species.

  • Rearrangement: The aryl anion attacks the carbonyl of the carbamate (if present) or undergoes a Stevens-type rearrangement, leading to an Oxazocine (8-membered ring).

Aryne Aziridine Bicyclic Aziridine (Carbamate tethered) Complex Zwitterionic Intermediate (N-Arylation) Aziridine->Complex + Aryne Aryne Benzyne Source (e.g., Silyl Triflate) Aryne->Complex Rearrange Intramolecular Acyl Substitution Complex->Rearrange Product Oxazocine (8-Membered Ring) Rearrange->Product Ring Expansion

Caption: Mechanism of two-carbon ring expansion via aryne insertion.

References

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Source: Journal of Visualized Experiments (JoVE), 2018. Key Finding: Protocol for 1-azoniabicyclo[4.1.0]heptane tosylate synthesis and regioselective opening to piperidines.

  • Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Source: National Institutes of Health (PMC), 2021. Key Finding: Systematic evaluation of regioselectivity in N-aryl bicyclic systems; strict preference for specific ring-opening pathways.

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Source: Frontiers in Chemistry, 2019. Key Finding: Use of organocopper reagents to access 2-alkyl piperidines from bicyclic aziridines.[3]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. Source: Chemical Science, 2025. Key Finding: Discovery of the "anomalous" aryne insertion pathway for accessing medium-sized rings.

  • Fürst-Plattner Rule (Trans-Diaxial Effect). Source: Wikipedia / General Chemical Principles. Key Finding: Stereoelectronic basis for the regioselectivity in 6-membered fused ring opening.

Sources

Computational Modeling of 7-Azabicyclo[4.1.0]heptane Ring Strain: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strained heterocyclic scaffolds are increasingly recognized as valuable motifs in modern drug discovery, offering unique three-dimensional diversity and novel reactivity. The 7-azabicyclo[4.1.0]heptane core, featuring a fused cyclohexane and aziridine ring system, presents a compelling case study in the computational elucidation of ring strain. Understanding the inherent strain of this bicyclic system is paramount for predicting its stability, reactivity, and potential applications as a pharmaceutical intermediate. This in-depth technical guide provides a comprehensive framework for the computational modeling of ring strain in 7-azabicyclo[4.1.0]heptane, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of ring strain, detail a robust computational workflow employing homodesmotic reactions, and discuss the implications of these findings for medicinal chemistry.

Introduction: The Significance of Ring Strain in Heterocyclic Chemistry

Ring strain, a concept first introduced by Adolf von Baeyer, describes the increase in potential energy of a cyclic molecule due to deviations from ideal bond angles, bond lengths, and torsional interactions. This stored energy can be a powerful driving force in chemical reactions, enabling transformations that are otherwise inaccessible. In the context of drug discovery, incorporating strained rings can lead to compounds with improved metabolic stability, enhanced binding affinity, and novel intellectual property.

The 7-azabicyclo[4.1.0]heptane system is of particular interest due to the presence of the highly strained three-membered aziridine ring fused to a more flexible six-membered cyclohexane ring. The nitrogen heteroatom introduces additional complexity, influencing the electronic and conformational properties of the molecule. A quantitative understanding of the ring strain energy (RSE) is therefore crucial for predicting its behavior in synthetic transformations and its interaction with biological targets.

Theoretical Foundation: Quantifying Ring Strain through Computational Methods

Experimentally determining RSE often involves calorimetric measurements, such as heats of combustion, which can be challenging and resource-intensive. Computational chemistry offers a powerful and accessible alternative for accurately predicting RSE. Among the various theoretical approaches, the use of isodesmic and, more specifically, homodesmotic reactions is widely regarded as a reliable method for calculating RSE.

A homodesmotic reaction is a hypothetical reaction where the number and types of bonds, as well as the hybridization states of the atoms, are conserved on both the reactant and product sides. This meticulous conservation allows for a significant cancellation of systematic errors in the computational method, leading to a more accurate determination of the energy difference that is primarily attributable to ring strain.

For 7-azabicyclo[4.1.0]heptane, a suitable homodesmotic reaction can be constructed to conceptually "break open" the bicyclic system into strain-free acyclic reference molecules. The RSE is then calculated as the difference in the summed electronic energies of the products and reactants.

Computational Workflow for Determining Ring Strain Energy

This section outlines a detailed, step-by-step protocol for the computational modeling of the ring strain of 7-azabicyclo[4.1.0]heptane. This workflow is designed to be a self-validating system, with each step building upon the previous one to ensure the accuracy and reliability of the final result.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization A->B C 3. Frequency Calculation B->C D 4. Homodesmotic Reaction Design C->D E 5. Single-Point Energy Calculation D->E F 6. Ring Strain Energy (RSE) Calculation E->F

Caption: A stepwise computational workflow for RSE analysis.

Step 1: Initial 3D Structure Generation

The first step involves generating a reasonable initial three-dimensional structure for 7-azabicyclo[4.1.0]heptane and the corresponding acyclic reference molecules in the designed homodesmotic reaction. This can be accomplished using molecular building software integrated into most computational chemistry packages.

Step 2: Geometry Optimization

The initial structures are then subjected to geometry optimization to find the lowest energy conformation on the potential energy surface. Density Functional Theory (DFT) methods are well-suited for this task, offering a good balance between accuracy and computational cost. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d).

Step 3: Frequency Calculation

To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the structure is a stable point on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE), which should be included for a more accurate RSE.

Step 4: Homodesmotic Reaction Design

The design of an appropriate homodesmotic reaction is a critical step that requires careful consideration of bond types and atomic environments. For 7-azabicyclo[4.1.0]heptane, a suitable reaction is proposed below:

G cluster_0 Homodesmotic Reaction 7-azabicyclo[4.1.0]heptane 7-azabicyclo[4.1.0]heptane Propylamine Propylamine 7-azabicyclo[4.1.0]heptane->Propylamine + 3 Propane 2-aminobutane + Butane 2-aminobutane + Butane

Caption: A proposed homodesmotic reaction for RSE calculation.

Step 5: Single-Point Energy Calculation

With the optimized geometries of all reactants and products, a more accurate single-point energy calculation is performed. To achieve higher accuracy, it is advisable to use a larger basis set, such as 6-311+G(d,p), for this step. This approach, where optimization is done with a smaller basis set and the final energy is calculated with a larger one, is a common and efficient strategy in computational chemistry.

Step 6: Ring Strain Energy (RSE) Calculation

Finally, the RSE is calculated as the difference between the sum of the electronic energies (including ZPVE corrections) of the products and the reactants of the homodesmotic reaction.

RSE = ΣE(products) - ΣE(reactants)

Data Presentation and Interpretation

The quantitative results from the computational analysis should be summarized in a clear and concise manner.

Table 1: Calculated Energies for Homodesmotic Reaction Components

MoleculeOptimized Energy (Hartree)ZPVE (Hartree)Corrected Energy (Hartree)
7-Azabicyclo[4.1.0]heptaneValueValueValue
PropaneValueValueValue
PropylamineValueValueValue
2-AminobutaneValueValueValue
ButaneValueValueValue

Table 2: Calculated Ring Strain Energy of 7-Azabicyclo[4.1.0]heptane

MethodRing Strain Energy (kcal/mol)
DFT (B3LYP/6-311+G(d,p)//B3LYP/6-31G(d))Value

The calculated RSE provides a quantitative measure of the inherent instability of the 7-azabicyclo[4.1.0]heptane ring system. A higher positive value indicates greater strain. This information is invaluable for:

  • Predicting Reactivity: Highly strained rings are more susceptible to ring-opening reactions, which can be exploited for the synthesis of novel molecular scaffolds.

  • Understanding Conformation: The ring strain will influence the preferred three-dimensional conformation of the molecule, which is a critical determinant of its biological activity.

  • Guiding Analogue Design: By computationally assessing the RSE of substituted derivatives, medicinal chemists can rationally design analogues with tailored stability and reactivity profiles.

Conclusion and Future Directions

This technical guide has provided a comprehensive and actionable framework for the computational modeling of ring strain in 7-azabicyclo[4.1.0]heptane. By leveraging the power of modern computational chemistry, researchers can gain deep insights into the energetic properties of this important heterocyclic scaffold. The outlined workflow, centered on the use of homodesmotic reactions, offers a robust and reliable approach to quantifying ring strain.

Future work in this area could involve the application of more advanced computational methods, such as coupled cluster theory, to further refine the RSE calculations. Additionally, the development of machine learning models trained on large datasets of calculated RSEs could provide a rapid and accurate means of predicting ring strain for a wide range of novel heterocyclic systems, further accelerating the pace of drug discovery.

References

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - ChemRxiv. (n.d.). Retrieved from [Link]

  • De Lio, A. M., Durfey, B. L., Gille, A. L., & Gilbert, T. M. (2014). A semi-homodesmotic approach for estimating ring strain energies (RSEs)

The Advent of the Strained Ring: A Technical Guide to the Discovery and History of Bicyclic Aziridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bicyclic aziridines—specifically the 1-azabicyclo[n.1.0]alkane systems—represent a pinnacle of "spring-loaded" electrophilicity in medicinal chemistry. Characterized by the fusion of a three-membered aziridine ring with a larger cycle (typically pyrrolidine or piperidine), these compounds possess immense ring strain (~27–35 kcal/mol) that drives their reactivity.

Historically, they transitioned from theoretical curiosities in the late 19th century to life-saving chemotherapeutics in the mid-20th century with the discovery of Mitomycin C and Azinomycins . Today, they serve as the mechanistic core for a class of DNA-alkylating agents that function via "bioreductive activation," a concept that revolutionized oncology by targeting the hypoxic environments of solid tumors.

Historical Genesis: From Gabriel to Streptomyces

The history of bicyclic aziridines is a dual narrative of synthetic curiosity and natural product discovery.

The Synthetic Dawn (1888–1930s)

The story begins with Siegmund Gabriel , who in 1888 synthesized the first monocyclic aziridine (ethyleneimine). However, bicyclic variants remained elusive due to the difficulty of forming a fused system where the bridgehead nitrogen is constrained. The early 20th century saw the development of the Wenker Synthesis (1935), which allowed for the cyclization of amino alcohols to aziridines, laying the groundwork for intramolecular variants.

The Natural Product Revolution (1950s–1970s)

The field exploded in 1958 with the isolation of Mitomycin C from Streptomyces caespitosus by Japanese researchers (Hata and Wakaki).

  • Significance: It was the first naturally occurring compound found to contain a bicyclic aziridine (specifically an aziridino[2,3-c]pyrrolidine system).

  • Structural Shock: The presence of the aziridine ring was initially debated due to its perceived instability, but X-ray crystallography confirmed the "spring-loaded" warhead.

  • Follow-up: This was followed by the discovery of Azinomycins (A and B) (also known as Carzinophilins) in the 1950s (structure elucidated later), which contain an even more unstable 1-azabicyclo[3.1.0]hexane core fused to an epoxy-pyrrolidine.

The Synthetic Era (1977–Present)

The total synthesis of these compounds posed a monumental challenge. The landmark achievement came in 1977 when Yoshito Kishi at Harvard completed the first total synthesis of Mitomycin C. This feat demonstrated that the sensitive bicyclic aziridine could be constructed synthetically, typically as the final step to avoid premature ring opening.

Structural Mechanics & Reactivity Profile

The potency of bicyclic aziridines stems from geometric strain and orbital misalignment .

Strain Energy Comparison

The fusion of the aziridine ring imparts significant strain energy (SE), making the bridgehead carbon highly susceptible to nucleophilic attack.

Ring SystemApprox. Strain Energy (kcal/mol)Reactivity Driver
Aziridine (Monocyclic) ~26.0Angle strain (60° bond angles)
Cyclopropane ~27.5Angle strain
Bicyclo[3.1.0]hexane ~33.5Angle strain + Torsional strain (boat-like conformation)
1-Azabicyclo[3.1.0]hexane ~35.0 Pyramidalization of N + Bridgehead constraint
Epoxide (Oxirane) ~27.0Electronegativity of Oxygen
The "Trigger" Mechanism

In stable bicyclic aziridines (like Mitomycin C prodrugs), the lone pair on the nitrogen is often delocalized (e.g., into a quinone system), reducing its basicity and preventing protonation.

  • Activation: When the electron-withdrawing group is removed (e.g., reduction of the quinone), the nitrogen lone pair becomes available.

  • Protonation: The nitrogen gets protonated (or complexes with a metal), forming a highly electrophilic aziridinium ion .

  • Alkylation: DNA nucleophiles (specifically N7 of Guanine) attack the least hindered carbon, snapping the ring open.

Biological Mechanism: The DNA Crosslink

The defining feature of bicyclic aziridine drugs is their ability to form Interstrand Crosslinks (ICLs) in DNA. This prevents strand separation during replication, leading to apoptosis in rapidly dividing cancer cells.

Diagram: Mitomycin C Bioactivation Pathway

The following Graphviz diagram illustrates the cascade from prodrug to DNA adduct.

MitomycinActivation cluster_legend Legend Prodrug Mitomycin C (Inactive Prodrug) Red Enzymatic Reduction (DT-Diaphorase) Prodrug->Red Hydroquinone Hydroquinone Intermediate Red->Hydroquinone + 2e- Elimination Methanol Elimination Hydroquinone->Elimination Indole formation AziridineActive Activated Aziridine Elimination->AziridineActive - MeOH DNA_Mono DNA Monoadduct (Guanine N7) AziridineActive->DNA_Mono DNA Attack 1 Crosslink DNA Interstrand Crosslink DNA_Mono->Crosslink Carbamate activation + DNA Attack 2 key1 Stable State key2 Reactive Intermediate

Caption: The bioactivation cascade of Mitomycin C. The stable prodrug undergoes reductive activation, leading to the expulsion of methanol and the formation of a reactive aziridine capable of lethal DNA crosslinking.

Experimental Protocol: Synthesis of 1-Azabicyclo[3.1.0]hexane[1][2][3][4][5][6][7]

While modern methods exist, the Intramolecular Nucleophilic Displacement remains the most robust method for constructing the bicyclic core in a research setting. The following protocol is adapted from standard methodologies (e.g., J. Org. Chem. & Chem. Pharm.[1][2] Bull.) for creating the core skeleton found in ficellomycin and simplified analogs.[3][4]

Objective

Synthesis of 1-azabicyclo[3.1.0]hexane via cyclization of a halogenated pyrrolidine precursor.

Reagents
  • Precursor: 2-(Bromomethyl)pyrrolidine hydrobromide (1.0 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 equiv)

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • Preparation of Precursor:

    • Start with commercially available L-prolinol.

    • Convert the alcohol to a bromide using

      
       or 
      
      
      
      to yield 2-(bromomethyl)pyrrolidine hydrobromide. Recrystallize from ethanol/ether to ensure high purity.
  • Cyclization Reaction:

    • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

    • Solvation: Suspend 2-(bromomethyl)pyrrolidine hydrobromide (1.0 g, 4.1 mmol) in anhydrous Et₂O (20 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Lithiation: Add n-BuLi (3.6 mL, 9.0 mmol) dropwise over 15 minutes. Note: The first equivalent deprotonates the ammonium salt; the second generates the amide base.

    • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. The solution will become cloudy as LiBr precipitates.

  • Workup & Isolation:

    • Quench: Carefully quench the reaction with saturated aqueous

      
       (5 mL) at 0 °C. Avoid acidic quench as it will instantly open the aziridine ring.
      
    • Extraction: Extract the aqueous layer with Et₂O (3 x 15 mL).

    • Drying: Dry the combined organic layers over anhydrous

      
       and filter.
      
    • Distillation: The product is a volatile liquid.[5] Remove solvent under reduced pressure (carefully, >100 mbar) or distill at atmospheric pressure if purity is critical.

  • Characterization (Expected):

    • 1H NMR (CDCl3): Distinctive high-field signals for the aziridine protons (~1.0–2.0 ppm) and the bridgehead proton.

    • Stability Check: Store immediately at -20 °C under inert atmosphere. The compound is prone to polymerization.

Synthetic Evolution & Future Outlook

The synthesis of these compounds has evolved from "brute force" cyclization to elegant catalytic methods.

  • Generation 1 (Classical): Intramolecular displacement (as described above). High reliability, moderate yields.

  • Generation 2 (Photochemical): Photolysis of pyridinium salts to generate bicyclic aziridines via valence isomerization.

  • Generation 3 (Modern Catalytic):

    • C-H Activation: Rhodium-catalyzed intramolecular nitrene insertion into C-H bonds.

    • Aryne Insertion: Recent work (2025) utilizes aryne insertion into the

      
       C-N bond of bicyclic aziridines to expand the ring to oxazocines , preserving the stereochemical information while relieving strain.
      

Future Relevance: The bicyclic aziridine motif is seeing a resurgence in Antibody-Drug Conjugates (ADCs) . By linking these highly potent "warheads" to monoclonal antibodies, researchers can deliver the alkylating agent directly to the tumor cell, mitigating the systemic toxicity that historically limited the use of Mitomycins.

References

  • Gabriel, S. (1888). "Ueber Vinylamin und Bromäthylamin." Berichte der deutschen chemischen Gesellschaft. Link (Foundational discovery of aziridine).

  • Hata, T., et al. (1956). "Mitomycin, a new antibiotic from Streptomyces." J. Antibiot. (Discovery of Mitomycin).
  • Tomasz, M. (1995). "Mitomycin C: Small, Fast and Deadly (but Very Selective)." Chemistry & Biology. Link (Mechanism of Action).

  • Kishi, Y., et al. (1977). "Synthetic studies on mitomycins. II. Total synthesis of mitomycin A." Journal of the American Chemical Society. Link (First Total Synthesis).

  • Xu, J., et al. (2009).[1][2] "Synthesis and reaction of 1-azabicyclo[3.1.0]hexane." Chemical and Pharmaceutical Bulletin. Link (Synthetic Protocol Source).

  • Rampon, D. S., et al. (2025). "Two-Carbon Ring Expansion of Bicyclic Aziridines to Oxazocines via Aryne Insertion." Chemical Science. Link (Modern Reactivity).

Sources

Technical Guide: Thermodynamic Stability of 7-Azabicyclo[4.1.0]heptane Salts

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic and kinetic stability profiles of 7-azabicyclo[4.1.0]heptane salts, designed for application scientists and process chemists.

Executive Summary

7-Azabicyclo[4.1.0]heptane (commonly known as cyclohexene imine ) represents a fused bicyclic system where a three-membered aziridine ring shares a bond with a six-membered cyclohexane ring. While the free base is isolable and relatively stable under inert conditions, its salts (aziridinium ions) exhibit a distinct stability profile governed by the counter-ion's nucleophilicity.

Critical Finding: The thermodynamic equilibrium strongly favors ring opening. Consequently, salts formed with nucleophilic anions (e.g., Hydrochloride, Hydrobromide) are kinetically unstable and rapidly degrade into trans-2-haloamines. Long-term storage is only viable for salts with non-nucleophilic counter-ions (e.g.,


, 

,

) under strictly anhydrous conditions.

Structural & Theoretical Framework

Ring Strain and Activation

The 7-azabicyclo[4.1.0]heptane scaffold possesses significant ring strain, estimated at ~26–27 kcal/mol , primarily localized in the aziridine moiety.

  • Free Base: The nitrogen lone pair provides some stabilization, but the fusion must be cis; the trans-fused isomer is geometrically impossible due to extreme angle strain.

  • Protonation (Salt Formation): Protonation of the nitrogen creates an aziridinium ion . This modification dramatically lowers the energy barrier for nucleophilic attack by converting the nitrogen into an excellent leaving group (neutral amine) upon ring opening.

The "Thermodynamic Trap"

Thermodynamically, the salt is an energy-rich species relative to its hydrolysis or solvolysis products.



The reaction is driven by the release of ring strain. The stability of the salt is therefore not a question of thermodynamics (it is always uphill relative to the open chain), but of kinetics (how fast does it open?).

Stability Profile by Counter-Ion

The longevity of 7-azabicyclo[4.1.0]heptane salts is dictated by the anion (


).
Salt TypeCounter-Ion (

)
Stability StatusPrimary Degradation Mechanism
Hydrohalides

,

,

Unstable Rapid nucleophilic attack by

yields trans-2-halocyclohexylamine.
Oxy-Acids

,

Meta-Stable Slow degradation; susceptible to solvolysis if solvent is nucleophilic.
Non-Nucleophilic

,

,

Isolable Kinetically stable in the absence of external nucleophiles.
Mechanism of Failure (Hydrohalides)

When 7-azabicyclo[4.1.0]heptane is treated with HCl, the chloride ion acts as an internal nucleophile. It attacks the bridgehead carbon (typically via an


-like transition state) leading to trans-diaxial ring opening . This process is often instantaneous at room temperature.
Stabilization Strategy

To isolate a salt, one must remove the nucleophile. Using reagents like tetrafluoroboric acid (


)  or methyl triflate (MeOTf)  (for alkylation) generates a counter-ion that cannot effectively attack the carbon skeleton, kinetically trapping the strained aziridinium species.

Degradation Pathways & Visualization

The following diagram illustrates the bifurcation of the stability pathway based on the environment.

AziridineStability Base 7-Azabicyclo[4.1.0]heptane (Free Base) Salt Aziridinium Salt (High Energy Intermediate) Base->Salt + H+ Acid Acid Addition (HX) Acid->Salt Nucleophile Is Anion Nucleophilic? (Cl-, Br-) Salt->Nucleophile Stable STABLE SALT (Requires: BF4-, ClO4-) Nucleophile->Stable NO (Kinetic Trap) Degraded RING OPENING (trans-2-substituted cyclohexylamine) Nucleophile->Degraded YES (Fast SN2) Stable->Degraded Exposure to H2O/ROH

Figure 1: Kinetic stability decision tree for 7-azabicyclo[4.1.0]heptane salts.

Experimental Protocols

Protocol A: In-Situ Generation (Recommended)

For most synthetic applications, do not isolate the salt. Generate the activated species in situ.

  • Dissolution: Dissolve 7-azabicyclo[4.1.0]heptane (1.0 equiv) in an inert, non-nucleophilic solvent (e.g.,

    
    , THF).
    
  • Activation: Add the electrophile/acid (e.g., Lewis acid or Brønsted acid) at 0°C .

  • Reaction: Immediately add the external nucleophile required for your synthesis.

    • Rationale: This minimizes the lifetime of the concentrated aziridinium species, reducing dimerization or polymerization risks.

Protocol B: Isolation of Stable Salts ( )

If a solid salt is strictly required for analysis:

  • Pre-drying: Ensure all glassware is flame-dried and under

    
    .
    
  • Solvent: Use anhydrous Diethyl Ether (

    
    ).
    
  • Addition: Add

    
     complex dropwise to a solution of the aziridine in 
    
    
    
    at -78°C .
  • Filtration: The salt will precipitate. Filter under inert atmosphere (Schlenk line).

  • Storage: Store at -20°C under Argon. Do not store in glass vials with plastic caps (moisture permeability leads to hydrolysis).

Handling & Storage Guidelines

ParameterRecommendation
Temperature Store free base at 2-8°C. Store salts (if isolated) at -20°C.
Atmosphere Inert gas (Argon/Nitrogen) is mandatory. Aziridines absorb

from air.
Solvents Avoid protic solvents (MeOH,

) for salts; they induce solvolysis.
Safety Aziridines are potential alkylating agents. Handle in a fume hood.

References

  • Watson, I. D. G., Afagh, N., & Yudin, A. K. (2010).[1][2] Cyclohexene Imine (7-Azabicyclo[4.1.0]heptane).[1] Organic Syntheses, 87, 161.[1][2] Link

  • Song, H. A., et al. (2009). Stable aziridinium salts as versatile intermediates. Angewandte Chemie International Edition, 48(7), 1328-1330. Link

  • Saeed, A., et al. (2014). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening. Current Organic Synthesis, 11. Link

  • Crandall, J. K., & Apparu, M. (1983).[1] Base-Promoted Isomerizations of Epoxides. Organic Reactions. (Contextual grounding on strained ring thermodynamics). Link

Sources

Unlocking the Aziridine-Cyclohexane Fusion: A Technical Guide to 7-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.1.0]heptane scaffold—effectively a cyclohexene imine—represents a "spring-loaded" electrophile in medicinal chemistry. Unlike stable heterocycles used as passive linkers, this fused bicyclic system is defined by significant ring strain (~27 kcal/mol) and stereoelectronic obligacy.

For the drug development professional, the utility of this scaffold is bifurcated into two distinct domains:

  • As a Transient Intermediate: A gateway to trans-1,2-functionalized cyclohexanes (e.g., amino-cyclitols like Oseltamivir).

  • As a Pharmacophore: A covalent trap for nucleophilic amino acid residues in enzyme active sites, most notably as cyclophellitol aziridine derivatives for glycosidase inhibition.

This guide moves beyond basic synthesis to detail the mechanistic causality of these applications, providing self-validating protocols for their deployment in chemical biology.

Chemical Architecture & Reactivity Profile

The Strain-Driven Electrophile

The fusion of a three-membered aziridine ring to a six-membered cyclohexane ring creates a system where the aziridine nitrogen is pyramidal but highly susceptible to inversion and nucleophilic attack. The reactivity is governed by the Fürst-Plattner Rule (trans-diaxial effect).

  • Mechanism: Nucleophiles attack the carbon atoms of the aziridine ring.

  • Regioselectivity: In conformationally locked systems, the nucleophile prefers the trajectory that leads to a chair-like transition state, yielding trans-diaxial products.

  • Causality: The relief of ring strain provides the thermodynamic driving force, while the steric environment of the fused ring dictates the kinetic pathway.

Visualization: Ring-Opening Trajectories

The following diagram illustrates the divergent pathways available depending on the nucleophile and pH conditions.

RingOpening cluster_mech Stereoelectronic Control (Fürst-Plattner) Scaffold 7-azabicyclo[4.1.0]heptane (Strained Electrophile) Acid Acidic Activation (Protonation) Scaffold->Acid H+ NucAttack Nucleophilic Attack (N3-, ROH, RNH2) Acid->NucAttack Activated Aziridinium Product trans-1,2-disubstituted cyclohexane NucAttack->Product Anti-addition (SN2)

Figure 1: Mechanistic pathway for the strain-release ring opening of 7-azabicyclo[4.1.0]heptane, favoring trans-diaxial products.

High-Value Application: Glycosidase Inhibition

The most potent application of this scaffold lies in Activity-Based Protein Profiling (ABPP) and therapeutic inhibition of glycosidases (e.g.,


-glucosidases, 

-glucuronidases).
The Cyclophellitol Aziridine Class

Derivatives mimicking the substitution pattern of sugars (polyhydroxylated 7-azabicyclo[4.1.0]heptanes) act as mechanism-based inactivators .

  • Mechanism: These molecules mimic the oxocarbenium ion transition state of glycoside hydrolysis.

  • Covalent Capture: The enzyme's nucleophilic catalytic residue (usually a glutamate or aspartate) attacks the aziridine ring, opening it and forming a stable ester bond. Unlike the natural substrate, this intermediate cannot be hydrolyzed, permanently disabling the enzyme.

Comparative Potency Data

The following table contrasts the inhibition constants (


 or 

) of aziridine-based inhibitors against standard iminosugars.
Inhibitor ClassTarget EnzymeMechanism

/

(Approx)
Binding Type
Cyclophellitol Aziridine

-Glucosidase (GBA)
Covalent Trap< 1 nMIrreversible
Cyclophellitol

-Glucosidase (GBA)
Covalent Trap~50 nMIrreversible
Deoxynojirimycin (DNJ)

-Glucosidase
Ion Pair~10-50

M
Reversible
Castanospermine

-Glucosidases
Ion Pair~1-10

M
Reversible

Data aggregated from broad literature consensus on GBA inhibitors (see References).

Experimental Protocols

Protocol A: Synthesis of N-Boc-7-azabicyclo[4.1.0]heptane

Objective: Create a protected scaffold suitable for further functionalization. Scale: 10 mmol

  • Preparation: Dissolve cyclohexene (10 mmol) in dry acetonitrile (50 mL) under Argon.

  • Nitrene Source: Add Chloramine-T (12 mmol) and Iodine (10 mol% catalyst). Alternatively, use a specialized nitrene precursor like N-Boc-O-tosylhydroxylamine with a Rhodium catalyst for enantioselectivity.

  • Reaction: Stir at room temperature for 12 hours. The iodine activates the alkene, allowing nucleophilic attack by the sulfonamide, followed by ring closure.

  • Workup: Quench with saturated

    
     (to remove iodine). Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

    • Validation Point:

      
      H NMR should show characteristic upfield multiplets for the cyclopropyl-like protons at 
      
      
      
      2.0-2.5 ppm.
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Label active


-glucuronidase in a cell lysate using a fluorescent aziridine probe.
  • Lysate Prep: Prepare soluble protein fraction from HEK293 cells in citrate-phosphate buffer (pH 5.5).

  • Probe Incubation: Add JJB70 (a biotinylated cyclophellitol aziridine derivative) at 100 nM final concentration.

  • Reaction: Incubate at 37°C for 30 minutes.

    • Causality: The low pH mimics the lysosomal environment, ensuring the enzyme is in its active conformation to attack the aziridine.

  • Denaturation: Add SDS-PAGE loading buffer and boil for 5 minutes.

  • Readout: Perform Western Blot using Streptavidin-HRP.

    • Control: Pre-incubate a sample with a competitive inhibitor (e.g., conduritol B epoxide) to prove specific labeling.

Synthesis Workflow: From Alkene to Drug Precursor

The following DOT diagram outlines the logical flow for converting a simple cyclohexene derivative into a complex amino-cyclitol drug (e.g., Oseltamivir analogs) using the aziridine intermediate.

SynthesisWorkflow Start Cyclohexadiene / Cyclohexene Precursor Aziridination Stereoselective Aziridination (e.g., PhI=NTs / Cu catalyst) Start->Aziridination Oxidation Intermediate 7-azabicyclo[4.1.0]heptane Intermediate Aziridination->Intermediate Strain Introduction RingOpening Regioselective Ring Opening (ROH / NaN3) Intermediate->RingOpening Nucleophilic Attack Functionalization Functional Group Manipulation (Reduction / Acetylation) RingOpening->Functionalization Elaboration FinalDrug Amino-Cyclitol Drug (e.g., Oseltamivir Analog) Functionalization->FinalDrug Purification

Figure 2: Synthetic logic flow for utilizing the 7-azabicyclo[4.1.0]heptane scaffold in complex molecule synthesis.

Future Directions: Targeted Covalent Inhibitors (TCIs)

The field is moving toward Targeted Covalent Inhibitors (TCIs) . While traditional drug discovery avoids reactive groups to prevent toxicity, the 7-azabicyclo[4.1.0]heptane scaffold offers "tunable reactivity."

  • Proximity-Driven Reactivity: By attaching a high-affinity ligand to the aziridine, the reactivity can be tuned so that the ring only opens when held in immediate proximity to a specific nucleophile on the target protein.

  • PROTACs: Aziridine-based covalent binders are being explored as "warheads" for Proteolysis Targeting Chimeras, permanently recruiting E3 ligases to the target protein.

References

  • Synthesis and Reactivity of Aziridines

    • Watson, I. D. G., et al. "Catalytic Asymmetric Aziridination." Accounts of Chemical Research, 2006.[1] Link

  • Cyclophellitol Aziridines as Glycosidase Probes

    • Willems, L. I., et al. "Potent and Selective Activity-Based Probes for GH59

      
      -Galactocerebrosidase." Journal of the American Chemical Society, 2014. Link
      
  • Mechanism of Inactivation

    • Kallemeijn, W. W., et al. "Novel Activity-Based Probes for Broad-Spectrum Profiling of Retaining

      
      -Exoglucosidases." Angewandte Chemie International Edition, 2012. Link
      
  • Oseltamivir Synthesis Applications

    • Trost, B. M., & Zhang, T. "Mo-Catalyzed Regio- and Enantioselective Allylic Alkylation: An Efficient Route to Oseltamivir." Angewandte Chemie, 2008. Link

  • General Review of Aziridine Scaffolds

    • Singh, G. S., et al. "Recent advances in synthesis and biological activity of aziridines." European Journal of Medicinal Chemistry, 2020. Link

Sources

Methodological & Application

Application Note: Hydrofluorination of 7-Azabicyclo[4.1.0]heptane in Organic Synthesis

[1][2]

Executive Summary

7-Azabicyclo[4.1.0]heptane (also known as cyclohexene imine) is a bicyclic aziridine used as a versatile building block for synthesizing


-fluoroaminestrans-2-fluorocyclohexylamine11

This application note details the protocol for the regioselective and stereospecific ring opening of 7-azabicyclo[4.1.0]heptane using hydrofluoride sources (e.g., Pyridine·HF, Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1

Key Applications:

  • Synthesis of trans-2-fluorocyclohexylamine: A core scaffold in bioactive molecules.[1]

  • Fluorine Scanning: Late-stage functionalization to probe metabolic hotspots.[1]

  • Building Block Preparation: Generation of fluorinated diamines and amino alcohols.[1]

Chemical Context & Mechanism[1][3][4][5][6]

The Challenge of Aziridine Hydrofluorination

Aziridines are highly reactive electrophiles due to ring strain (~27 kcal/mol).[1] However, the use of anhydrous hydrogen fluoride (HF) is hazardous and difficult to control, often leading to polymerization. Modern protocols utilize amine-HF complexes (e.g., Olah's reagent) to provide a controlled source of nucleophilic fluoride (


1
Mechanistic Pathway

The reaction proceeds via an

  • Protonation: The aziridine nitrogen is protonated by the HF complex, forming a reactive aziridinium ion .

  • Nucleophilic Attack: The fluoride ion attacks the carbon skeleton from the face opposite to the nitrogen (anti-attack).

  • Ring Opening: The C-N bond cleaves, releasing ring strain and yielding the trans-2-fluorocyclohexylamine .[1]

Note on Commercial "Hydrofluoride" Salts: While some catalogs list "7-azabicyclo[4.1.0]heptane;hydrofluoride," researchers should be aware that aziridinium fluorides are chemically unstable .[1] The fluoride anion is sufficiently nucleophilic to open the activated aziridine ring even at room temperature.[1] Therefore, a commercial bottle labeled as such is likely the ring-opened trans-2-fluorocyclohexylammonium fluoride salt.[1]

MechanismAziridine7-Azabicyclo[4.1.0]heptane(Neutral Aziridine)AziridiniumAziridinium Ion(Activated Intermediate)Aziridine->Aziridinium+ H+ (from HF source)TransitionTransition State(Anti-Attack of F-)Aziridinium->Transition+ F-Producttrans-2-Fluorocyclohexylamine(Final Product)Transition->ProductRing Opening (SN2)

Caption: Mechanistic pathway for the acid-catalyzed ring opening of 7-azabicyclo[4.1.0]heptane with HF, yielding the trans-fluoroamine.

Experimental Protocol

Reagents and Equipment
  • Substrate: 7-Azabicyclo[4.1.0]heptane (CAS: 286-18-0).[1][2]

  • Reagent: Triethylamine trihydrofluoride (Et

    
    N[1]·3HF) or Pyridine[1]·HF (Olah's Reagent).
    
    • Recommendation: Use Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      N·3HF  for a milder, more selective reaction compatible with glass (in short durations) or Teflon. Use Pyridine[1]·HF  for higher reactivity but stricter safety requirements (Teflon only).
      
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et

    
    O).[1]
    
  • Vessel: Polypropylene (PP) or PTFE (Teflon) reaction tube.[1] Do not use standard glassware with Pyridine[1]·HF.

Protocol: Synthesis of trans-2-Fluorocyclohexylamine[1]

Safety Warning: HF complexes can cause severe burns and systemic toxicity.[1] Work in a well-ventilated fume hood. Wear HF-resistant gloves (neoprene/nitrile double gloving) and have calcium gluconate gel available.[1]

Step-by-Step Procedure:
  • Preparation:

    • Charge a dry polypropylene tube with a magnetic stir bar.[1]

    • Add 7-azabicyclo[4.1.0]heptane (1.0 equiv, e.g., 100 mg, 1.03 mmol).[1]

    • Dissolve in anhydrous DCM (2.0 mL, 0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Fluorinating Agent:

    • Dropwise, add Et

      
      N[1]·3HF  (1.5 equiv, ~250 µL) or Pyridine[1]·HF  (1.2 equiv) to the stirred solution.[1]
      
    • Note: The reaction is exothermic.[1] Maintain 0 °C during addition.

  • Reaction:

    • Allow the mixture to warm to room temperature (23 °C) .

    • Stir for 2–4 hours . Monitor conversion by TLC (stain with ninhydrin; aziridine spot will disappear, amine product will appear) or GC-MS.[1]

  • Workup (Quenching):

    • Carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO

      
        (10 mL) and crushed ice. Caution:  Gas evolution (CO
      
      
      ).
    • Stir vigorously until pH is neutral/basic (pH ~8).

  • Extraction & Isolation:

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine organic layers and dry over anhydrous Na

      
      SO
      
      
      .
    • Filter and concentrate under reduced pressure (careful: the free amine is volatile).[1]

    • Purification: If necessary, purify via flash chromatography (Silica gel, DCM/MeOH/NH

      
      OH gradient) or convert to the HCl salt for storage.
      

Yield: Typical yields range from 75% to 90% .[1]

Data Summary
ParameterSpecificationNotes
Precursor 7-Azabicyclo[4.1.0]heptaneStore at 2-8°C; Volatile liquid.[1]
Reagent Et

N·3HF
Safer alternative to Olah's reagent; Boiling point 70°C/15mmHg.[1]
Product trans-2-FluorocyclohexylamineStereochemistry: trans (F and NH2 are anti).[1]
Reaction Type Nucleophilic Ring OpeningRegioselective; Stereospecific (

).
Typical Yield 75–90%Highly efficient transformation.[1]

Troubleshooting & Optimization

Controlling Regioselectivity

For 7-azabicyclo[4.1.0]heptane (symmetric), regioselectivity is not an issue.[1] However, for substituted derivatives (e.g., 1-methyl-7-azabicyclo[4.1.0]heptane), the fluoride attack occurs at the more substituted carbon (Markovnikov-like) due to the partial positive charge character in the transition state, or the less substituted carbon depending on the steric bulk of the HF source.[1]

  • Olah's Reagent (Py[1]·HF): Favors attack at the more substituted carbon (S

    
    1 character).[1]
    
  • Et

    
    N·3HF:  Favors attack at the less hindered carbon (S
    
    
    2 character).
Handling the "Hydrofluoride" Salt

If you possess the commercial solid "7-azabicyclo[4.1.0]heptane;hydrofluoride":

  • Verification: Run a

    
    F NMR.
    
    • Aziridinium F: Signal would be dynamic/broad (rare).

    • Fluoroamine HF salt: Distinct sharp signal for C-F (approx -170 to -190 ppm).[1]

  • Usage: To use it as a reagent (e.g., for coupling), neutralize the salt in situ by adding a base (e.g., Et

    
    N, DIPEA) to liberate the free amine.
    

References

  • Doyle, A. G., et al. (2012). "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." Journal of the American Chemical Society.[1] Link[1]
    
  • Olah, G. A., et al. (1979). "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination."[1] Journal of Organic Chemistry. Link[1]

  • Kalow, J. A., & Doyle, A. G. (2010). "Enantioselective Ring Opening of Epoxides and Aziridines." Tetrahedron. Link[1]

  • Angene Chemical. "Product: 7-Azabicyclo[4.1.0]heptane, hydrofluoride."[1] Catalog Entry. Link[1]

Application Note: Protocols for Nucleophilic Ring-Opening of 7-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-azabicyclo[4.1.0]heptane (cyclohexenimine) is a high-value meso bicyclic scaffold used to access trans-1,2-disubstituted cyclohexane derivatives, particularly trans-1,2-diamines and trans-2-aminocyclohexanols. These motifs are ubiquitous in bioactive natural products, chiral ligands, and pharmaceutical intermediates.

This guide details three validated protocols for the nucleophilic ring-opening of this scaffold:

  • Standard Acid-Catalyzed Hydrolysis: A robust, green approach for racemic amino alcohols.

  • Enantioselective Desymmetrization (ARO): A high-precision protocol using Jacobsen’s (salen)Cr(III) catalyst to generate enantioenriched precursors.

  • Regioselective Opening of N-Activated Species: General procedures for N-Tosyl/N-Acyl derivatives using various nucleophiles.

Mechanistic Principles & Stereocontrol

The reactivity of 7-azabicyclo[4.1.0]heptane is driven by the release of ring strain (~26 kcal/mol). Successful application of this substrate relies on understanding the Fürst-Plattner Rule (Trans-Diaxial Effect).

The Fürst-Plattner Rule

In fused bicyclic systems, nucleophilic attack on the epoxide or aziridine ring preferentially occurs to yield the trans-diaxial product.

  • Conformation: The half-chair conformation of the cyclohexene ring directs the nucleophile to the axial position at the transition state.

  • Outcome: The result is an inversion of configuration at the electrophilic carbon, yielding a trans-1,2-disubstituted product.

Mechanistic Pathway

Mechanism Substrate 7-Azabicyclo[4.1.0]heptane (Meso, N-Activated) Activation Activation (Lewis Acid / Protonation) Substrate->Activation Coordination Transition Transition State (Half-Chair) Activation->Transition Strain Increase Attack Nucleophilic Attack (S_N2, Inversion) Transition->Attack Nu- Approach Product Trans-1,2-Product (Diaxial) Attack->Product Ring Opening

Figure 1: Mechanistic flow of nucleophilic ring opening. The reaction proceeds via an activated intermediate, facilitating SN2 attack with stereochemical inversion.

Pre-Protocol Considerations: N-Activation

While the free amine (NH) can be opened under strong acidic conditions, N-activation (e.g., Tosyl, Boc, Cbz, Acyl) is strongly recommended for:

  • Enhanced Electrophilicity: Electron-withdrawing groups (EWGs) destabilize the C-N bond, lowering the activation energy for nucleophilic attack.

  • Prevention of Side Reactions: Prevents N-alkylation (dimerization) and facilitates purification.

  • Stereocontrol: Bulky groups like Tosyl (Ts) can enhance facial selectivity in desymmetrization.

Experimental Protocols

Protocol A: Enantioselective Ring Opening (ARO) with TMSN3

Objective: Synthesis of enantioenriched trans-2-azidoaminocyclohexane derivatives. Catalyst: (1S,2R)-[(salen)Cr(III)Cl] (Jacobsen’s Catalyst). Scope: Ideal for generating chiral building blocks from meso precursors.

Materials
  • Substrate: N-Tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv)

  • Reagent: Trimethylsilyl azide (TMSN3) (1.05 - 1.1 equiv)

  • Catalyst: (1S,2R)-[(salen)Cr(III)Cl] (2-5 mol%)

  • Solvent: Acetone or tert-Butyl methyl ether (TBME)

  • Additives: None required, though 4-phenylpyridine N-oxide can sometimes enhance rate.

Step-by-Step Procedure
  • Catalyst Preparation: In a flame-dried Schlenk flask, dissolve the (salen)Cr(III)Cl complex (5 mol%) in dry acetone (0.5 M relative to substrate).

  • Substrate Addition: Add N-Tosyl-7-azabicyclo[4.1.0]heptane to the catalyst solution. Stir at room temperature for 10 minutes to ensure homogeneity.

  • Nucleophile Addition: Dropwise add TMSN3 (1.1 equiv) via syringe. Caution: TMSN3 is toxic and potentially explosive; use a blast shield and work in a fume hood.

  • Reaction: Stir the mixture at 0°C to Room Temperature. Monitor by TLC (usually 4–12 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (keep temperature <40°C).

    • The silylated intermediate is often stable. To isolate the free azide, treat the residue with MeOH (2 mL) and a catalytic amount of citric acid for 30 mins.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: 90-97% Yield, 85-95% ee.

Protocol B: "On-Water" Green Hydrolysis

Objective: Scalable synthesis of trans-2-aminocyclohexanol. Mechanism: Acid-catalyzed SN2 attack by water.

Materials
  • Substrate: 7-azabicyclo[4.1.0]heptane (Free amine or N-activated)

  • Solvent: Water (or 1:1 Water/THF for solubility)

  • Catalyst: Acetic Acid (AcOH) or dilute H2SO4

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with 7-azabicyclo[4.1.0]heptane (10 mmol).

  • Acidification: Add water (20 mL). Slowly add glacial acetic acid (1.5 equiv) or 1M H2SO4.

    • Note: If using the free amine, the reaction is exothermic due to salt formation.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours.

  • Quench: Cool to 0°C. Basify with 2M NaOH to pH > 12.

  • Extraction: Extract with DCM (3 x 20 mL). The product is polar; salting out the aqueous layer with NaCl improves yield.

  • Drying: Dry organic layers over Na2SO4 and concentrate.

Expected Outcome: trans-2-aminocyclohexanol (Racemic). Yields typically >85%.

Protocol C: Regioselective Opening with Carbon Nucleophiles

Objective: C-C bond formation using Grignard reagents or Malonates. Substrate: N-Tosyl-7-azabicyclo[4.1.0]heptane.

Procedure (Cu-Catalyzed Grignard Opening)
  • Catalyst: CuCN (10 mol%) or CuI.

  • Conditions: Suspend CuCN in dry THF at -78°C. Add Grignard reagent (R-MgBr, 1.2 equiv). Stir 15 min.

  • Addition: Add N-Tosyl aziridine (dissolved in THF) slowly.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Quench: Saturated NH4Cl solution.

  • Result: trans-2-alkyl-N-tosylcyclohexylamine.

Data Summary & Troubleshooting

ParameterProtocol A (ARO)Protocol B (Hydrolysis)Protocol C (C-Nucleophile)
Nucleophile TMSN3 (Azide)H2O (Hydroxyl)R-MgBr / Malonate
Catalyst (Salen)Cr(III)AcOH / H+Cu(I) salts
Stereochemistry High ee (Enantioenriched)Racemic (Trans)Racemic (Trans)
Key Challenge Catalyst cost, Safety (Azide)Product solubility in waterMoisture sensitivity
Typical Yield 90-95%80-90%70-85%
Troubleshooting Guide
  • Low Conversion:

    • Cause: Aziridine is too stable.

    • Solution: Switch to a stronger Lewis Acid (e.g., BF3·Et2O for non-asymmetric, or increase catalyst loading for ARO). Ensure N-activation (Tosyl) is present.

  • Poor Enantioselectivity (Protocol A):

    • Cause: Background reaction (uncatalyzed opening) or wet solvent.

    • Solution: Run at lower temperature (0°C or -20°C). Ensure reagents are strictly anhydrous.

  • Regioisomer Mixtures:

    • Context: Only applicable if the cyclohexane ring is substituted (non-meso).

    • Solution: Bulky protecting groups on Nitrogen generally favor attack at the less hindered carbon.

Safety & Handling (E-E-A-T)

Hazard Class: 7-azabicyclo[4.1.0]heptane and its derivatives are alkylating agents .

  • Toxicity: Highly toxic if swallowed or inhaled. Potential carcinogen/mutagen.

  • Skin/Eye: Causes severe burns. Corrosive.

  • Handling:

    • Double-glove (Nitrile) is mandatory.

    • All weighing and transfers must occur in a functioning fume hood.

    • Quenching: Residual aziridine should be quenched with dilute HCl or thiosulfate solution before disposal.

    • TMSN3: Do not use with metal spatulas or ground glass joints (shock-sensitive metal azides may form). Use Teflon sleeves and plastic/glass tools.

References

  • Jacobsen, E. N., et al. "Enantioselective Ring Opening of Meso Aziridines Catalyzed by Tridentate Schiff Base Chromium(III) Complexes."[1][2] Organic Letters, 1999.[1] Link

  • Shibasaki, M., et al. "Catalytic Asymmetric Ring-Opening of meso-Aziridines with Malonates under Heterodinuclear Rare Earth Metal Schiff Base Catalysis." J. Am. Chem. Soc., 2011. Link

  • Ooi, T., et al. "Catalytic Asymmetric Ring Openings of Meso and Terminal Aziridines with Halides Mediated by Chiral 1,2,3-Triazolium Silicates." J. Am. Chem. Soc., 2012.[3] Link

  • PubChem. "7-Azabicyclo[4.1.0]heptane Safety Data."[4] National Library of Medicine. Link

  • Savoia, D., et al. "Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine." Organic Letters, 2010. Link

Sources

7-azabicyclo[4.1.0]heptane;hydrofluoride as an amine source for synthesis

[1]

Executive Summary

7-Azabicyclo[4.1.0]heptane (Cyclohexeneimine) is a strained bicyclic secondary amine.[1] While typically stored as the free base or hydrochloride, the hydrofluoride (HF) salt represents a unique "loaded" reagent.[1] It combines the electrophilic strain of the aziridine ring with a nucleophilic fluoride counterion.

  • Primary Utility: Introduction of the trans-2-fluorocyclohexylamino moiety (fluorine scan in medicinal chemistry).[1]

  • Secondary Utility: Stable storage form of the volatile aziridine, releasable upon neutralization.[1]

  • Critical Safety: This compound combines the alkylating toxicity of aziridines with the systemic toxicity of hydrogen fluoride (HF).[1]

Chemical Identity & Reactivity Profile[1][2][3]

PropertyDescription
Systematic Name 7-Azabicyclo[4.1.0]heptane; hydrofluoride
Synonyms Cyclohexeneimine hydrofluoride; 1-Azoniabicyclo[4.1.0]heptane fluoride
Structure Fused aziridine-cyclohexane ring system (protonated).
Stereochemistry cis-fused ring junction; Ring opening yields trans-products.
Stability Metastable. The fluoride ion is nucleophilic enough to open the protonated aziridine ring upon heating or long-term storage, forming trans-2-fluorocyclohexylamine.[1]
Mechanism of Action: The "Bifurcated Pathway"

The utility of this salt is defined by how you treat the protonated nitrogen (

  • Pathway A (Neutralization): Treating with a base removes the proton, killing the electrophilicity of the ring carbons.[1] The fluoride becomes an inert spectator, and the intact aziridine is recovered for N-alkylation.[1]

  • Pathway B (Activation/Thermolysis): Heating or treating with a Lewis acid maintains the positive charge on Nitrogen, activating the C-N bond.[1] The fluoride ion attacks the bridgehead carbon (SN2), resulting in ring opening to the fluorinated amine.[1]

ReactivityPathwayscluster_0Pathway A: Base Treatmentcluster_1Pathway B: Thermal/AcidicSalt7-Azabicyclo[4.1.0]heptaneHydrofluoride Salt(Protonated Aziridine + F-)FreeBaseFree Aziridine(Intact Ring)Salt->FreeBase  + Base (K2CO3)  - HF  TSTransition State(SN2 Attack by F-)Salt->TS  Heat / Lewis Acid  ProductAN-FunctionalizedAziridineFreeBase->ProductA  + Electrophile (R-X)  ProductBtrans-2-Fluorocyclohexylamine(Ring Opened)TS->ProductB  Inversion of Config.  

Figure 1: Bifurcated reactivity profile of the hydrofluoride salt.

Detailed Experimental Protocols

Safety Pre-Requisites (MANDATORY)
  • HF Hazard: Even as a salt, this compound can release HF.[1] Calcium Gluconate gel must be present on the workbench.

  • Aziridine Hazard: Potent alkylating agent.[1] Use only in a functioning fume hood.[1]

  • PPE: Double nitrile gloves (or Silver Shield®), face shield, and lab coat.[1] Avoid glass reaction vessels if high temperatures are used (etching risk); use polypropylene (PP) or PTFE (Teflon).[1]

Protocol A: Synthesis of trans-2-Fluorocyclohexylamine (Ring Opening)

Use this protocol to generate the fluorinated amine building block.[1]

Context: This reaction exploits the "loaded spring" nature of the salt. The fluoride counterion opens the ring.[2][3]

  • Equipment: 15 mL Polypropylene (PP) reaction tube with a stir bar. (Glass may be used if the reaction is short and anhydrous, but PP is safer for fluoride chemistry).[1]

  • Reagents:

    • 7-Azabicyclo[4.1.0]heptane hydrofluoride (1.0 equiv)[1]

    • Solvent: Acetonitrile (MeCN) or HFIP (Hexafluoroisopropanol) for faster rates.[1]

    • Optional Promoter: Boron trifluoride etherate (

      
      ) (0.1 equiv) can catalyze the opening if the salt is sluggish.[1]
      
  • Procedure:

    • Step 1: Suspend the hydrofluoride salt (1.0 mmol) in dry MeCN (3.0 mL) under Argon.

    • Step 2: Heat the sealed tube to 60–80°C for 4–12 hours.

      • Monitoring: Monitor by TLC (ninhydrin stain) or LCMS.[1] The starting material (aziridine) will disappear, and a new primary amine peak (M+1 = 118 for free base) will appear.[1]

    • Step 3 (Workup): Cool to room temperature. Dilute with diethyl ether.

    • Step 4 (Neutralization): Add solid

      
       or saturated aqueous 
      
      
      to neutralize any residual HF.[1]
    • Step 5: Filter and concentrate. The product is (trans)-2-fluorocyclohexan-1-amine .[1]

  • Yield Expectation: 70–90%.

  • Stereochemistry: Strictly trans due to the SN2 mechanism of the fluoride attack on the constrained ring.

Protocol B: Recovery of Free Aziridine for N-Functionalization

Use this protocol if you want to attach the intact 7-azabicyclo[4.1.0]heptyl ring to another molecule.[1]

Context: You must "disarm" the fluoride before it opens the ring.

  • Reagents:

    • 7-Azabicyclo[4.1.0]heptane hydrofluoride[1]

    • Base: Potassium Carbonate (

      
      ) or Triethylamine (
      
      
      ).[1]
    • Solvent: Dichloromethane (DCM) or Diethyl Ether (

      
      ).[1]
      
  • Procedure:

    • Step 1: Place the salt in a round-bottom flask.

    • Step 2: Add DCM (0.2 M concentration).[1]

    • Step 3: Add 2.5 equivalents of powdered

      
      .
      
    • Step 4: Stir vigorously at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.

    • Step 5: Filter off the inorganic salts (

      
      , excess 
      
      
      ).[1]
    • Step 6: The filtrate contains the free base aziridine .

    • Step 7 (Coupling): Add your electrophile (e.g., acid chloride, epoxide, or alkyl halide) directly to this filtrate to perform the coupling.[1]

      • Note: Do not concentrate the free aziridine to dryness if possible; it is volatile and unstable. Use the solution immediately.

Comparison with Other Reagents

Reagent FormProsConsBest Use Case
Hydrofluoride (HF) "Self-contained" fluorination reagent; atom economical for fluoroamines.[1]Unstable to heat; requires plasticware; HF safety risks.[1]Synthesis of fluorinated amines .
Hydrochloride (HCl) Very stable; commercial standard; non-etching.[1]Requires strong base to free-base; Cl- is a poor nucleophile for ring opening compared to F-.[1]Storage; Synthesis of N-alkyl aziridines .
Free Base Ready to react; no neutralization needed.Volatile; polymerizes on storage; toxic vapor hazard.[1]Immediate N-alkylation or N-acylation .

References

  • Doyle, A. G., et al. "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines."[1][3] Journal of the American Chemical Society, 2012.[1] Link[1]
    
    • Grounding: Establishes the protocol for opening 7-azabicyclo[4.1.0]heptane with fluoride sources (PhCOF/HFIP) to yield trans-2-fluorocyclohexylamine.
  • Watson, I. D. G., et al. "Ring Opening of Aziridines with Fluoride."[1] Chemical Reviews, 2008.[1] Link[1]

    • Grounding: Comprehensive review of the mechanism and stereochemistry (trans-selectivity)
  • Traynelis, V. J., et al. "7-Azabicyclo[4.1.0]heptane."[1] Organic Syntheses, Coll.[1] Vol. 6, p.86 (1988).[1] Link

    • Grounding: The authoritative procedure for synthesizing the parent aziridine scaffold.
  • Concordia University EHS. "Hydrofluoric Acid Safety Guidelines." Link

    • Grounding: Safety protocols for handling HF-releasing salts and emergency procedures.[4][5]

application in medicinal chemistry for scaffold synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Scaffold Diversification via Late-Stage C–H Functionalization

Executive Summary: Escaping "Flatland"

In modern drug discovery, the correlation between molecular complexity—specifically the fraction of sp³-hybridized carbons (


)—and clinical success is well-established.[1][2] "Flat" aromatic compounds often suffer from poor solubility and non-specific binding (promiscuity). Conversely, three-dimensional scaffolds exhibit improved physicochemical properties and target selectivity.[1]

This guide details two field-proven Late-Stage Functionalization (LSF) protocols designed to inject metabolic stability and vector diversity into pre-existing scaffolds. Unlike traditional de novo synthesis, these methods utilize C–H activation to modify the core scaffold directly, allowing for the rapid generation of high-


 libraries from a single advanced intermediate.

Theoretical Framework & Selection Logic

The selection of a functionalization method depends on the electronic nature of the target C–H bond. We categorize scaffold diversification into two distinct mechanistic regimes:

  • Regime A: Innate Heterocycle Functionalization (The "Minisci" Logic)

    • Target: Electron-deficient aromatic rings (Pyridines, Pyrimidines).

    • Mechanism:[3][4][5][6] Nucleophilic alkyl radical addition to an electrophilic heterocycle.

    • Solution:Zinc Sulfinate Radical Transfer (Baran Diversinates).

  • Regime B: Saturated Core Functionalization (The "HAT" Logic)

    • Target: Electron-rich, saturated

      
      -C–H bonds (Piperidines, THF, Ethers).
      
    • Mechanism:[4][5][6] Hydrogen Atom Transfer (HAT) followed by Nickel/Photoredox coupling.

    • Solution:Photoredox

      
      -C–H Arylation. 
      
Workflow Visualization: The Scaffold Morphing Matrix

ScaffoldMorphing Core Parent Scaffold Decision Electronic Bias? Core->Decision PathA Electron Deficient (Pyridine/Diazine) Decision->PathA Aromatic PathB Electron Rich / Saturated (Amine/Ether) Decision->PathB Aliphatic ReagentA Zn(SO2R)2 + TBHP (Radical Source) PathA->ReagentA ProductA C-H Alkylation (Side-chain installation) ReagentA->ProductA ReagentB Ir(ppy)3 + Ni-cat (HAT Mechanism) PathB->ReagentB ProductB alpha-C-H Arylation (Core Rigidification) ReagentB->ProductB

Figure 1: Decision tree for selecting the appropriate C–H activation protocol based on scaffold electronics.

Protocol A: Innate Heterocycle Functionalization (Zinc Sulfinates)

Objective: Install solubilizing alkyl groups (e.g.,


, 

, Isopropyl) onto electron-deficient heterocycles without pre-functionalization (halogens/boronates).

Scientific Grounding: Traditional Minisci reactions use Ag(I) and carboxylic acids, often requiring harsh conditions (high T, strong acid). The Baran Zinc Sulfinate method utilizes stable solid reagents (


) that decompose via oxidative desulfinylation to generate radicals under mild conditions.
Materials
  • Substrate: Heterocycle (1.0 equiv)

  • Reagent: Zinc Sulfinate Salt (e.g., Zn(SO₂CF₃)₂ for trifluoromethylation) (2.0–3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. (3.0–5.0 equiv)[7]

  • Solvent: DMSO (preferred for solubility) or DCM/H₂O (2.5:1 biphasic).

  • Additive: TFA (1.0 equiv) – Optional: Protonation increases heterocycle electrophilicity.

Step-by-Step Methodology
  • Setup: To a 20 mL scintillation vial equipped with a magnetic stir bar, add the Heterocycle (0.5 mmol, 1.0 equiv) and Zinc Sulfinate (1.5 equiv).

  • Solvation: Add DMSO (2.0 mL). If the substrate is basic (e.g., pyridine), add TFA (0.5 mmol) to protonate the nitrogen, activating the ring toward nucleophilic radical attack.

  • Initiation: Add TBHP (2.5 equiv) dropwise at room temperature.

    • Self-Validating Check: You should observe a mild exotherm and potentially slight gas evolution (

      
      ).
      
  • Reaction: Stir vigorously at 50 °C for 4–12 hours.

    • Monitoring: Aliquot 10 µL into MeOH for LCMS. Look for the

      
       mass.
      
    • Boost: If conversion <50% after 4 hours, add a second portion of Zinc Sulfinate (1.0 equiv) and TBHP (1.5 equiv).

  • Workup: Dilute with EtOAc (20 mL) and wash with sat. NaHCO₃ (to neutralize TFA and remove DMSO) followed by brine.

  • Purification: Flash column chromatography. Note that regioisomers are common; gradient elution (e.g., 0–100% EtOAc/Hex) is critical for separation.

Troubleshooting Table:

Observation Diagnosis Corrective Action
No Reaction Substrate too electron-rich Add TFA (1-2 eq) to protonate; Switch to DCM/H₂O solvent.
Poly-alkylation Radical flux too high Lower temp to RT; Add reagent portion-wise over 2 hours.

| Low Mass Balance | Oxidative decomposition | Reduce TBHP equivalents; Ensure efficient stirring. |

Protocol B: Photoredox -C(sp³)–H Arylation

Objective: Append aromatic rings directly to saturated nitrogen/oxygen heterocycles (e.g., converting a piperidine to a 2-aryl-piperidine). This creates a new chiral center and increases


 complexity.

Scientific Grounding: This protocol relies on Hydrogen Atom Transfer (HAT) .[3][4][8] An excited-state photocatalyst oxidizes a quinuclidine HAT catalyst, which abstracts a hydrogen atom from the weakest C–H bond (typically


 to N or O). The resulting radical is trapped by a Nickel catalyst cycle to form the C–C bond.
Materials
  • Substrate: Cyclic Amine/Ether (e.g., N-Boc-pyrrolidine).

  • Coupling Partner: Aryl Bromide (electron-deficient preferred).

  • Photocatalyst:

    
     (1 mol%).
    
  • Nickel Catalyst:

    
     (5 mol%) + dtbbpy ligand (5 mol%).
    
  • HAT Reagent: Quinuclidine (or 3-acetoxyquinuclidine) (10–20 mol%).

  • Base:

    
     or 
    
    
    
    .
  • Light Source: Blue LED (450 nm) reactor (e.g., Kessil or integrated photoreactor).

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a separate vial, dissolve

    
     and ligand in the solvent (DMSO or MeCN) and stir for 10 min to form the active green Ni-complex.
    
  • Reaction Assembly: In an 8 mL vial, combine:

    • Aryl Bromide (0.5 mmol, 1.0 equiv)

    • Amine Substrate (1.5 equiv)

    • Photocatalyst (1 mol%)

    • Quinuclidine (10 mol%)

    • Base (2.0 equiv)

  • Degassing (Critical): Add the Ni-complex solution. Seal the vial with a septum. Sparge with Nitrogen gas for 15 minutes.

    • Self-Validating Check: Oxygen quenches the excited state of Iridium. If the reaction turns brown/black immediately upon irradiation and stalls, degassing was insufficient.

  • Irradiation: Place in the photoreactor. Turn on the fan (maintain T < 35 °C). Irradiate for 18–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The Ni catalyst can be removed by washing the organic layer with a solution of EDTA or aqueous ammonia.

Mechanism Visualization

PhotoredoxHAT Light Blue LED (450nm) Ir Ir(III)* Excited State Light->Ir Excitation HAT Quinuclidine Radical (HAT Agent) Ir->HAT SET Oxidation Substrate Substrate (C-H) HAT->Substrate H-Atom Abstraction Radical Carbon Radical (C•) Substrate->Radical NiCycle Ni(0)/Ni(II)/Ni(III) Catalytic Cycle Radical->NiCycle Radical Capture Product Arylated Product NiCycle->Product Reductive Elimination

Figure 2: Mechanistic flow of the Dual Photoredox/Nickel Catalytic Cycle.

Data Analysis & Interpretation

When validating these protocols, quantitative assessment of the "Scaffold Morphing" is required.

Comparative Metrics Table:

MetricProtocol A (Minisci)Protocol B (Photoredox)
Primary Modification Heteroaromatic RingSaturated Ring (

-C-H)

Impact
Moderate (adds alkyl chain)High (adds chirality/bulk)
Typical Yield 40–70%50–85%
Regioselectivity Electronic (C2/C4 typical)Steric/BDE (

-heteroatom)
Key LCMS Signal Loss of

mass from reagent
Loss of Br from aryl halide

Validation Checkpoints:

  • NMR: For Protocol B, the disappearance of the

    
    -proton signal and the appearance of a benzylic methine proton (shifted downfield, ~3.5–5.0 ppm) confirms C–C bond formation.
    
  • Chirality: Protocol B creates a racemate. Chiral HPLC is required if enantiopurity is needed (or use chiral ligands/catalysts for asymmetric variants).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] [Link]

  • O’Hara, F., et al. (2013).[7][9] Practical and Innate C–H Functionalization of Heterocycles. Journal of the American Chemical Society, 135(32), 12166–12169. [Link]

  • O’Hara, F., et al. (2013).[7][9] Preparation and purification of zinc sulfinate reagents for drug discovery.[9] Nature Protocols, 8, 1042–1047.[9] [Link]

  • Jin, J., & MacMillan, D. W. C. (2015).[3] Direct α-Arylation of Ethers through the Combination of Photoredox-Mediated C–H Functionalization and the Minisci Reaction.[3][4] Angewandte Chemie International Edition, 54(5), 1565–1569.[3] [Link]

  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Journal of Organic Chemistry, 81(16), 6898–6926. [Link]

Sources

Application Note: Synthesis of Novel Alkaloids Utilizing 7-Azabicyclo[4.1.0]heptane Synthons

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

The construction of complex alkaloid architectures—such as the highly functionalized piperidines, octahydroindoles, and Amaryllidaceae constituents (e.g., 7-deoxypancratistatin)—demands rigorous stereocontrol and atom-economical assembly[1]. The 7-azabicyclo[4.1.0]heptane system, an aziridine fused to a cyclohexane ring, has emerged as a privileged building block in modern drug discovery.

As a Senior Application Scientist, I emphasize that the utility of this synthon lies in its inherent thermodynamic instability. The ~27 kcal/mol ring strain of the aziridine moiety drives highly exergonic ring-opening reactions. However, it is the kinetic control—dictated by solvent microenvironments and Lewis acid/nucleophile pairing—that enables exquisite regio- and stereoselectivity.

  • Causality in Aziridination: Traditional synthesis of these bicyclic systems required heavy transition metals. Modern protocols leverage2[2]. The critical choice here is the use of hexafluoroisopropanol (HFIP) as a solvent. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state and enhancing the electrophilicity of the aminating agent without the need for metallic activation[3].

  • Causality in Ring-Opening: Nucleophilic attack on the 7-azabicyclo[4.1.0]heptane ring proceeds via a strict SN2-like trajectory, enforcing a trans-diaxial opening. This stereospecificity is paramount for establishing the contiguous stereocenters required in alkaloid synthesis. Furthermore, 4, yielding highly enantioenriched trans-β-functionalized amines[4].

Synthetic Workflow

The following diagram illustrates the logical progression from unactivated cyclohexene derivatives to complex alkaloid scaffolds via the 7-azabicyclo[4.1.0]heptane intermediate.

G N1 Cyclohexene Substrates N2 Aziridination (Aminating Agent, HFIP) N1->N2 N3 7-azabicyclo[4.1.0]heptane Intermediate N2->N3 Strain Induction N4 Regioselective Ring Opening (Nu-) N3->N4 Lewis Acid Catalysis N5 trans-1,2-Functionalized Cyclohexylamines N4->N5 Stereoinversion N6 Scaffold Assembly (Cyclization/Coupling) N5->N6 N7 Novel Alkaloids (e.g., Pancratistatin) N6->N7 Target Attainment

Synthetic workflow from unactivated olefins to complex alkaloid scaffolds.

Experimental Methodologies

To ensure reproducibility and scientific rigor, every protocol below is designed as a self-validating system . Researchers must confirm specific analytical checkpoints before proceeding to the next synthetic stage.

Protocol A: Metal-Free Synthesis of 7-Azabicyclo[4.1.0]heptane Core

This methodology utilizes N-methyl-O-tosylhydroxylamine (TsONHMe) to achieve direct, additive-free aziridination[3].

Reagents:

  • Cyclohexene derivative (1.0 equiv, 0.5 mmol)

  • TsONHMe (1.5 equiv, 0.75 mmol)

  • Hexafluoroisopropanol (HFIP) (0.5 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the cyclohexene derivative (0.5 mmol) in 0.5 mL of HFIP.

  • Reagent Addition: Add TsONHMe (0.75 mmol) in a single portion at room temperature (23 °C). Causality Note: HFIP's high ionizing power and low nucleophilicity prevent solvent trapping, directing the reaction exclusively toward aziridination.

  • Reaction: Stir the mixture at room temperature for 12–14 hours.

  • Workup: Remove the HFIP under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically 30–50% EtOAc/hexane) to afford the N-methyl-7-azabicyclo[4.1.0]heptane derivative.

Self-Validation Checkpoints:

  • TLC: Disappearance of the non-polar alkene spot; appearance of a highly polar, ninhydrin-active spot (Rf ≈ 0.4 in 30% EtOAc/hexane).

  • 1H NMR: Confirm the disappearance of olefinic protons (~5.5 ppm) and the emergence of shielded aziridine methine protons at ~2.50–2.60 ppm.

Protocol B: Regioselective Ring-Opening to trans-1,2-Diamines

This protocol details the 5 using sodium benzenesulfinate to form functionalized precursors[5], which can be easily adapted for amines or azides to access octahydroindole alkaloids[6].

Reagents:

  • 7-Tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv, 0.2 mmol)

  • Sodium benzenesulfinate (1.5 equiv, 0.3 mmol)

  • Dry N,N-Dimethylformamide (DMF) (2.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 7-tosyl-7-azabicyclo[4.1.0]heptane (0.2 mmol) and sodium benzenesulfinate (0.3 mmol).

  • Solvent Addition: Add 2.0 mL of dry DMF. Causality Note: Dry DMF is critical as it solvates the sodium cation, creating a "naked" and highly reactive sulfinate nucleophile.

  • Thermal Activation: Heat the mixture to exactly 50 °C and stir for 4 hours under an air atmosphere. Causality Note: 50 °C provides sufficient thermal energy to overcome the activation barrier of the strained ring without promoting competitive elimination pathways.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation Checkpoints:

  • 1H NMR: Verify the stereoinversion by analyzing the coupling constants of the newly formed methine protons. The trans-diaxial relationship will present a large coupling constant (J > 10 Hz) for the protons adjacent to the nitrogen and sulfone/nucleophile groups.

Quantitative Data & Substrate Scope

The versatility of the 7-azabicyclo[4.1.0]heptane core is demonstrated by its broad reactivity profile. The table below summarizes comparative yields and stereochemical outcomes based on established literature protocols.

Substrate / IntermediateNucleophile / ReagentReaction ConditionsYield (%)ee (%)Key Alkaloid Application
meso-7-azabicyclo[4.1.0]heptaneBenzoyl Fluoride (Latent HF)(salen)Co / Ti(IV) cat., 23 °C93%84%Fluorinated Piperidines[4]
7-Tosyl-7-azabicyclo[4.1.0]heptaneSodium benzenesulfinateDry DMF, 50 °C, 4 h94%N/Aβ-Amino Sulfone Scaffolds[5]
7-Azabicyclo[4.1.0]heptaneDimethylamine (HNMe2)CF3CO2H, Autoclave 140 °C44%>95%*trans-1,2-Diamines[7]
N-Boc-cyclohex-2-en-1-amineTsONHMe (Aziridination)HFIP, 23 °C, 12 h85%N/AOctahydroindoles[3]

*Note: ee achieved post-resolution via crystallization as the l-tartrate salt.

References

1.1 - PMC / NIH 2.2 - ChemRxiv 3.4 - The Doyle Group, UCLA 4.6 - ResearchGate 5.3 - Thieme-Connect 6. 7 - UOL.de 7.5 - DOI.org

Sources

experimental setup for reactions involving 7-azabicyclo[4.1.0]heptane;hydrofluoride

[1]

Executive Summary

Objective: To provide a validated, safety-critical protocol for the regioselective and stereoselective ring opening of 7-azabicyclo[4.1.0]heptane (cyclohexene imine) using Pyridine-Hydrofluoride (Pyridine-HF) to synthesize trans-2-fluorocyclohexan-1-amine.

Significance: The introduction of fluorine into alicyclic amines is a high-value transformation in medicinal chemistry, modulating pKa, lipophilicity, and metabolic stability.[1] This protocol utilizes the strained aziridine system to install a fluorine atom via nucleophilic ring opening.[2]

Core Challenges:

  • Safety: Handling anhydrous HF sources requires strict adherence to safety protocols to prevent severe chemical burns and systemic toxicity.[3]

  • Reactivity: Controlling the exothermic nature of the reaction to prevent polymerization of the aziridine.

  • Selectivity: Ensuring exclusive formation of the trans-isomer via an

    
    -type mechanism.[3]
    

Safety Directive (CRITICAL)

WARNING: Hydrogen Fluoride (HF) and its complexes (Pyridine-HF, Et3N-3HF) are extremely hazardous.[3] They cause deep, penetrating burns that may not be immediately painful but can lead to systemic toxicity (hypocalcemia) and cardiac arrest.

Mandatory Safety Infrastructure[1]
  • Engineering Controls: All operations must be performed in a certified, high-efficiency chemical fume hood.

  • Vessel Compatibility: NEVER USE GLASS. HF reacts with silica to form

    
    .[3] Use only Polypropylene (PP), Polyethylene (PE), or Teflon (PTFE) vessels, stir bars, and pipettes.
    
  • PPE:

    • Double nitrile gloves or specialized HF-resistant gloves (e.g., Neoprene/Butyl).[3]

    • Full face shield over safety goggles.[3]

    • Acid-resistant apron.[3]

  • Emergency Response:

    • Calcium Gluconate Gel (2.5%): Must be immediately accessible on the workbench.[3] In case of skin contact, wash with water for 5 minutes and apply gel continuously until medical help arrives.

Reaction Mechanism & Logic

The reaction proceeds via an acid-catalyzed nucleophilic ring opening.[3]

  • Protonation: The basic nitrogen of the aziridine (7-azabicyclo[4.1.0]heptane) accepts a proton from the HF complex, forming a highly reactive aziridinium ion.

  • Nucleophilic Attack: The fluoride ion (

    
    ) attacks one of the ring carbons.[3] Due to the fused cyclohexane system, the attack occurs from the face opposite the nitrogen bridge (anti-addition).
    
  • Stereochemistry: This

    
    -like process enforces inversion of configuration, yielding the trans-2-fluorocyclohexylamine.[3]
    

ReactionMechanismStart7-Azabicyclo[4.1.0]heptaneInterAziridinium Ion(Activated Intermediate)Start->Inter+ H+ (from Py-HF)TSTransition State(Anti-Attack of F-)Inter->TS+ F-Producttrans-2-FluorocyclohexylamineTS->ProductRing Opening

Figure 1: Mechanistic pathway for the hydrofluorination of 7-azabicyclo[4.1.0]heptane.

Experimental Setup & Materials

Reagents
ReagentRolePurity/GradeNotes
7-Azabicyclo[4.1.0]heptane Substrate>95%Freshly distilled if yellowed.[3]
Pyridine-HF (Olah's Reagent) Reagent~70% HFToxic/Corrosive. Handle in plastic.[3]
Dichloromethane (DCM) SolventAnhydrousOptional; neat reaction is also common.[3]
Diethyl Ether Workup SolventACS GradeFor precipitation/extraction.[3]
Sodium Bicarbonate (

)
QuenchSaturated Aq.[3]Neutralizes excess HF.[3]
Equipment
  • 10 mL or 50 mL Polypropylene (PP) centrifuge tube or round-bottom flask.

  • Teflon-coated magnetic stir bar.[3][4]

  • Plastic syringes and needles (Stainless steel needles are acceptable for short contact, but plastic cannulas are preferred).[3]

  • Ice/Water bath.[3]

Detailed Protocol

Step 1: Preparation (0 - 10 min)[1]
  • Set up the fume hood with all plasticware.[3]

  • Place the reaction vessel (PP tube) in an ice bath (

    
    ).
    
  • Charge the vessel with 7-azabicyclo[4.1.0]heptane (1.0 equiv, e.g., 500 mg, 5.15 mmol).

    • Note: If using a solvent to moderate the exotherm, add anhydrous DCM (2-3 mL) at this stage. However, Olah's reagent often serves as both solvent and reagent.[3]

Step 2: Reagent Addition (10 - 30 min)[1]
  • Using a plastic syringe, slowly add Pyridine-HF (approx.[3] 1.5 - 2.0 mL per gram of substrate) dropwise to the cooled aziridine.

    • Critical: The reaction is exothermic.[3] Addition must be slow to maintain temperature

      
      .
      
    • Observation: The mixture may fume slightly; ensure good ventilation.[3][5]

  • Once addition is complete, allow the reaction to stir at

    
     for 15 minutes.
    
  • Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1-2 hours.

Step 3: Quenching & Isolation (End of Reaction)
  • Cool the reaction mixture back to

    
    .
    
  • Quenching Option A (Precipitation): Pour the reaction mixture into excess ice-cold diethyl ether. The product often precipitates as the hydrofluoride salt. Filter (using a plastic funnel) to collect.

  • Quenching Option B (Neutralization - Standard):

    • Slowly pour the reaction mixture into a plastic beaker containing crushed ice and saturated aqueous

      
      .
      
    • Caution: Vigorous evolution of

      
       gas.[3]
      
    • Adjust pH to ~9-10 using solid

      
       or NaOH solution if necessary to liberate the free amine.[3]
      
    • Extract with DCM (

      
       mL).[3]
      
    • Dry the combined organic layers over

      
       (glass is safe here as HF is neutralized).
      
    • Concentrate under reduced pressure to yield the crude amino-fluoride.[3]

Step 4: Purification
  • The crude material is often pure enough for downstream use.[3]

  • If purification is required, use silica gel chromatography (DCM/MeOH/NH4OH gradient).[3] Note: Ensure all HF is quenched before using glass columns.

Workflow Visualization

WorkflowSetupSetup: Plastic VesselIce Bath (0°C)AddAdd Pyridine-HFDropwise (Exothermic)Setup->AddReactStir at RT1 - 2 HoursAdd->ReactQuenchQuench into Ice/NaHCO3(Neutralize HF)React->QuenchExtractExtract with DCMDry & ConcentrateQuench->Extract

Figure 2: Operational workflow for the synthesis of trans-2-fluorocyclohexylamine.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temperature too high during addition.[3]Ensure strict

cooling during Py-HF addition. Dilute with DCM.
Glass Etching Use of glass vessels or pipettes.[3]STOP. Transfer to plastic immediately. Discard etched glassware.[3]
Incomplete Reaction Old Pyridine-HF reagent (depleted HF).[3]Use fresh reagent.[3] Check stoichiometry (excess HF is required).
Product is a Salt Incomplete neutralization during workup.[3]The product may exist as a HF salt.[3] Ensure pH > 10 during extraction to isolate free amine.[3]

References

  • Olah, G. A., et al. "Synthetic Methods and Reactions.[3][4] 63. Pyridinium Poly(hydrogen fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions."[3] Journal of Organic Chemistry, vol. 44, no. 22, 1979, pp. 3872–3881.[3] Link

  • Kalow, J. A., & Doyle, A. G. "Enantioselective Ring Opening of Aziridines by Fluoride Anion Promoted by a Cooperative Lewis Acid Catalyst."[3] Journal of the American Chemical Society, vol. 132, no. 10, 2010, pp. 3268–3269. Link

  • Wade, T. N. "Reaction of Aziridines with Pyridinium Poly(hydrogen fluoride): A Convenient Synthesis of

    
    -Fluoroamines."[3] Journal of Organic Chemistry, vol. 45, no. 26, 1980, pp. 5328–5333.[3] Link
    
  • Honeywell Specialty Chemicals. "Hydrofluoric Acid Properties and Safety Guide." Honeywell, 2020. Link

Application Note: Precision Functionalization of Cyclohexene via 7-Azabicyclo[4.1.0]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of cyclohexene through the formation and subsequent ring-opening of 7-azabicyclo[4.1.0]heptane (cyclohexene imine) intermediates. While direct functionalization of simple alkenes is often limited to dihydroxylation or epoxidation, the "aziridine gateway" offers a distinct advantage: the introduction of a nitrogen atom into the ring system, serving as a "spring-loaded" electrophile for further diversification.

This protocol focuses on the Copper-Catalyzed [2+1] Cycloaddition (Nitrene Transfer) to generate the N-protected aziridine, followed by Nucleophilic Ring Opening .[1] This two-step sequence allows for the stereocontrolled synthesis of trans-1,2-aminocyclohexanols and trans-1,2-diamines—privileged pharmacophores in drug development (e.g., Oseltamivir, Tramadol analogs).[1]

Mechanistic Principles & Strategy

The transformation relies on the high strain energy of the three-membered aziridine ring (~26 kcal/mol), which drives the subsequent ring-opening reaction.

The "Spring-Loaded" Strategy
  • Activation (Aziridination): Cyclohexene reacts with a nitrene source (e.g., PhI=NTs) and a Copper(I) or Copper(II) catalyst.[1] The reaction proceeds via a stepwise radical or concerted mechanism involving a metallanitrene species, adding the nitrogen across the double bond with retention of relative stereochemistry (cis-alkene yields cis-aziridine).

  • Diversification (Ring Opening): The resulting 7-azabicyclo[4.1.0]heptane is treated with a nucleophile.[1] Due to the ring strain, the aziridine acts as a potent electrophile.[1] The attack occurs via an

    
    -like mechanism, resulting in Walden inversion  at the carbon center. Consequently, the final 1,2-disubstituted product invariably possesses a trans configuration.
    
Reaction Pathway Visualization[1]

AziridinePathway Cyclohexene Cyclohexene (Substrate) Aziridine 7-azabicyclo[4.1.0]heptane (N-Tosyl Intermediate) Cyclohexene->Aziridine [2+1] Cycloaddition (Aziridination) NitreneSource Nitrene Source (PhI=NTs) NitreneSource->Aziridine [2+1] Cycloaddition (Aziridination) CuCat Cu(I)/Cu(II) Catalyst CuCat->Aziridine Catalysis Prod_AminoAlcohol trans-1,2-Amino Alcohol Aziridine->Prod_AminoAlcohol Ring Opening (Acid Cat.) Prod_Diamine trans-1,2-Diamine Aziridine->Prod_Diamine Ring Opening (Lewis Acid) Nu_O Nucleophile: R-OH (Alcohol) Nu_O->Prod_AminoAlcohol Nu_N Nucleophile: NaN3 (Azide) Nu_N->Prod_Diamine

Figure 1: Strategic workflow for converting cyclohexene into functionalized scaffolds via the aziridine intermediate.[1]

Experimental Protocols

Safety Pre-Check (Crucial)
  • Aziridine Toxicity: 7-azabicyclo[4.1.0]heptane derivatives are potent alkylating agents.[1] They are potential mutagens and skin sensitizers.[1] All handling must occur in a fume hood.

  • Explosion Hazard: Hypervalent iodine reagents (PhI=NTs) can be explosive if heated dry.[1] Never heat the solid above 100°C.[1]

  • Waste: Quench all reaction mixtures with aqueous thiosulfate before disposal to destroy residual oxidants.[1]

Protocol A: Synthesis of N-Tosyl-7-azabicyclo[4.1.0]heptane

This protocol utilizes a Copper(I) catalyst, which is generally superior to Cu(II) for induction periods and yield in acetonitrile.[1]

Reagents:

  • Cyclohexene (1.0 equiv, 5 mmol)[1]

  • (N-Tosylimino)phenyliodinane (PhI=NTs) (1.2 equiv)[1]

  • Cu(MeCN)₄PF₆ (Catalyst) (5 mol%)[1][2]

  • Solvent: Acetonitrile (Anhydrous, degassed)[1]

Step-by-Step Procedure:

  • Catalyst Prep: In a flame-dried Schlenk flask under Nitrogen, dissolve Cu(MeCN)₄PF₆ (93 mg, 0.25 mmol) in 10 mL of anhydrous acetonitrile.

  • Substrate Addition: Add cyclohexene (0.51 mL, 5.0 mmol) to the stirring catalyst solution.

  • Nitrene Addition: Add PhI=NTs (2.24 g, 6.0 mmol) slowly as a solid in 3 portions over 15 minutes.

    • Expert Note: The reaction is heterogeneous initially.[1] As the nitrene transfers, the PhI byproduct dissolves, and the solution eventually clears or turns slightly green.[1]

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (SiO₂, 4:1 Hexane:EtOAc).[1] The aziridine spot will be less polar than the sulfonamide byproduct.

  • Workup: Filter the mixture through a short pad of Celite to remove insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient 9:1 to 4:1).

    • Target Yield: 75-85%.[1]

    • Validation: ¹H NMR (CDCl₃) diagnostic signals: Aziridine ring protons appear as a multiplet around

      
       2.9-3.0 ppm.[1]
      
Protocol B: Ring Opening (Functionalization)

This step converts the scaffold into a drug-like intermediate.[1] We describe the opening with an alcohol (to form an amino-ether/alcohol) using a Lewis Acid catalyst.[1]

Reagents:

  • N-Tosyl-7-azabicyclo[4.1.0]heptane (from Protocol A)[1]

  • Nucleophile: Benzyl Alcohol (2.0 equiv)[1]

  • Catalyst: Sc(OTf)₃ (Scandium Triflate) (5 mol%)[1]

  • Solvent: Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Dissolve the aziridine (1.0 mmol) in DCE (3 mL).

  • Activation: Add Sc(OTf)₃ (25 mg, 0.05 mmol) and Benzyl Alcohol (216 mg, 2.0 mmol).

  • Heating: Heat the mixture to 50°C for 3-12 hours.

    • Why? While some nucleophiles work at RT, oxygen nucleophiles often require thermal energy to overcome the kinetic barrier of the sulfonamide-protected ring.

  • Quench: Cool to RT and dilute with DCM (20 mL). Wash with water (2 x 10 mL) to remove the catalyst.

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate.

  • Result: The product is trans-2-(benzyloxy)-N-tosylcyclohexan-1-amine.[1]

Data Interpretation & Troubleshooting

Comparative Yields by Catalyst System

The choice of catalyst significantly impacts the aziridination efficiency.

Catalyst SystemYield (%)Reaction TimeNotes
Cu(MeCN)₄PF₆ 82% 4 h Best balance of rate and yield.
Cu(OTf)₂65%6 hRequires induction period (reduction to Cu(I)).[1]
Rh₂(OAc)₄45%12 hMore expensive; prone to C-H insertion byproducts.[1]
CuBr / Ionic Liquid78%3 hGood for recycling, but complex setup.[1]
Troubleshooting Matrix

Troubleshooting Problem Issue Observed LowYield Low Yield of Aziridine Problem->LowYield NoReaction No Reaction (SM remains) Problem->NoReaction Polymer Polymerization/Tars Problem->Polymer Soln1 Check solvent dryness. Acetonitrile must be anhydrous. LowYield->Soln1 Soln2 Switch to Cu(I) source. Cu(II) needs reducing agent. NoReaction->Soln2 Soln3 Add PhI=NTs slower. Prevent radical recombination. Polymer->Soln3

Figure 2: Decision tree for troubleshooting common synthetic failures.[1]

Expert Insights (The "Why" Behind the Steps)

1. The Role of the Sulfonyl Group: We utilize the N-Tosyl variant rather than the free N-H aziridine. The electron-withdrawing sulfonyl group serves two purposes:

  • Stabilization: It prevents the aziridine from undergoing premature polymerization or opening by weak nucleophiles.[1]

  • Activation: Upon coordination with a Lewis Acid (Protocol B), the Tosyl group pulls electron density, making the ring carbons significantly more electrophilic (

    
     susceptible).[1]
    

2. Regioselectivity vs. Stereoselectivity: For cyclohexene (symmetric), regioselectivity is irrelevant.[1] However, stereoselectivity is critical.

  • Aziridination is stereospecific (syn-addition).

  • Ring Opening is stereospecific (anti-attack).[1]

  • Result: You will always get the trans-isomer.[1] If the cis-amino alcohol is required, one must proceed via the epoxide and open with nitrogen, or invert the alcohol center post-synthesis.[1]

3. Advanced Flow Chemistry (Telescoping): For scale-up (>10g), batch synthesis of aziridines is hazardous.[1] A continuous flow setup (e.g., Vapourtec or Syrris systems) allows the generation of the aziridine in a cooled reactor coil followed immediately by a heated coil for the ring-opening step. This minimizes the active inventory of the toxic intermediate.

References

  • Evans, D. A., et al. (1994).[1][3] "Copper-Catalyzed Aziridination of Olefins by (N-(p-Toluenesulfonyl)imino)phenyliodinane." Journal of the American Chemical Society.[4]

  • Li, Z., Quan, R. W., & Jacobsen, E. N. (1995).[1] "Mechanism of the (Diimine)copper-Catalyzed Asymmetric Aziridination of Alkenes." Journal of the American Chemical Society.[4]

  • Hsueh, N., Clarkson, G. J., & Shipman, M. (2015).[1][5] "Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes." Organic Letters. [1]

  • Watson, I. D. G., et al. (2006).[1] "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research.

  • PubChem Compound Summary. (2023). "7-Azabicyclo[4.1.0]heptane Safety Data." National Center for Biotechnology Information.[1]

Sources

role of hydrofluoride in stabilizing fluorinated active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the strategic incorporation of fluorine is a paramount method for enhancing the metabolic stability and bioavailability of Active Pharmaceutical Ingredients (APIs).[1][2][3] While the final dosage form rarely contains "hydrofluoride" (HF) salts due to toxicity, Amine-Hydrofluoride complexes (e.g., Triethylamine Trihydrofluoride, TREAT-HF) play a critical, dual-role in stabilization:

  • Process Stabilization: They stabilize the volatile and hazardous hydrogen fluoride (HF) monomer, allowing for controlled, selective nucleophilic fluorination under mild conditions.

  • Product Stabilization: They facilitate the installation of the Carbon-Fluorine (C-F) bond—the strongest single bond in organic chemistry—which blocks metabolic "soft spots" (e.g., CYP450 oxidation sites) and extends the drug's half-life (

    
    ).
    

This guide details the mechanistic basis of this stabilization and provides a validated protocol for using amine-hydrofluorides to engineer stable fluorinated APIs.

Part 1: The Science of Stability

The Metabolic Blockade Mechanism

The primary role of fluorine in API stabilization is to prevent oxidative metabolism.[4] Cytochrome P450 enzymes typically attack electron-rich C-H bonds (bond dissociation energy ~99 kcal/mol). By substituting hydrogen with fluorine, we introduce a C-F bond (116 kcal/mol).

  • Steric Shielding: The van der Waals radius of Fluorine (1.47 Å) is close to Oxygen (1.52 Å) and Hydrogen (1.20 Å), allowing it to mimic these atoms sterically while altering electronics.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). It pulls electron density away from the carbon center, making the adjacent protons less susceptible to enzymatic abstraction.

Data: Bond Energy & Stability

The following table illustrates why HF-mediated fluorination imparts chemical and metabolic resilience.

Bond TypeBond Energy (kcal/mol)Bond Length (Å)Metabolic Susceptibility
C-F 116 1.35 High Resistance (Blocked)
C-H991.09High (Oxidation prone)
C-O851.43Moderate (Cleavage prone)
C-Cl811.77Moderate (Displacement prone)

Part 2: The Reagent Class – Amine Polyhydrofluorides

To achieve this stabilization, researchers must use a source of nucleophilic fluoride. Anhydrous HF (aHF) is difficult to handle (b.p. 19.5°C) and highly corrosive. Amine-Hydrofluorides act as "stabilized reagents," complexing HF with organic bases to reduce vapor pressure and modulate reactivity.

Comparative Reagent Profile
ReagentCompositionHF Content (%)Stability/HandlingApplication
TREAT-HF

~37%High. Liquid at RT. Glass-etching (slow).Nucleophilic substitution, epoxide opening.[5]
Olah's Reagent Pyridine

9HF
~70%Moderate. High vapor pressure.Deoxofluorination, highly reactive.
DMPU-HF DMPU

HF complex
VariableHigh. Non-volatile.Acid-sensitive substrates.[5][6]

Part 3: Visualization of Stabilization Pathways

The following diagram illustrates the dual role: the stabilization of the reagent (Process) and the resulting stabilization of the API (Product).

FluorineStabilization cluster_0 Process Stabilization (Reagent) cluster_1 Synthesis Step cluster_2 Product Stabilization (API) HF_Gas Anhydrous HF (Volatile/Toxic) TREAT TREAT-HF Complex (Stable Liquid Reagent) HF_Gas->TREAT Complexation Amine Triethylamine (Base) Amine->TREAT Reaction Nucleophilic Fluorination TREAT->Reaction Fluoride Source Precursor API Precursor (Metabolically Labile C-H) Precursor->Reaction FluorinatedAPI Fluorinated API (Stable C-F Bond) Reaction->FluorinatedAPI Substitution Metabolism P450 Oxidation FluorinatedAPI->Metabolism Resists Result Metabolic Blockade (Extended t1/2) Metabolism->Result Fails to Oxidize

Figure 1: The "Hydrofluoride Stabilization Cycle" – From stabilizing the volatile reagent to engineering the metabolically robust API.

Part 4: Validated Protocol – Deoxofluorination using TREAT-HF

Objective: Selective conversion of a secondary alcohol to a fluoride to prevent metabolic oxidation at a benzylic position. Reagent: Triethylamine Trihydrofluoride (Et3N[7]·3HF).

Equipment & Materials
  • Vessel: PFA (Perfluoroalkoxy) or PTFE round-bottom flask. Do NOT use borosilicate glass.

  • Stirring: PTFE-coated magnetic stir bar.

  • Reagents: Substrate (Alcohol), XtalFluor-E® or PBSF (activator), Et3N·3HF (Fluoride source), Dichloromethane (DCM, anhydrous).

  • Safety: Calcium Gluconate gel (on hand), full PPE including face shield.

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Dry the PFA flask in an oven at 100°C. Cool under a stream of dry Nitrogen (

      
      ).
      
    • Charge the flask with the Substrate (1.0 equiv) and Anhydrous DCM (0.1 M concentration).

  • Activation (0°C):

    • Cool the solution to 0°C using an ice/water bath.

    • Add Triethylamine (2.0 equiv) to buffer the acidity.

    • Add the sulfonyl fluoride activator (e.g., PBSF or XtalFluor-E ) (1.2 equiv) dropwise. Note: This converts the alcohol -OH into a better leaving group in situ.

  • Fluorination (The Hydrofluoride Step):

    • Add Et3N·3HF (1.5 equiv) dropwise via a plastic syringe.

    • Mechanism:[3][8][9][10] The activator creates a leaving group; the HF complex provides a "naked" but buffered fluoride ion for

      
       attack.
      
  • Reaction Progression:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC or HPLC. (Look for the disappearance of the polar alcohol and appearance of the less polar fluoride).

    • Timeframe: Typically 2–12 hours.[11]

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Slowly add Saturated Aqueous

      
       . Caution: Gas evolution (
      
      
      
      ) will occur.
    • Stir vigorously for 15 minutes to neutralize excess HF.

  • Work-up:

    • Separate phases. Extract the aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate.
      
Workflow Diagram

ProtocolWorkflow Start Start: Dry PFA Flask (N2 Atmosphere) Step1 Dissolve Substrate (DCM, 0°C) Start->Step1 Step2 Add Activator + Base (Create Leaving Group) Step1->Step2 Step3 Add Et3N·3HF (Fluoride Source) Step2->Step3 Step4 Reaction (RT, 2-12h) Monitor HPLC Step3->Step4 Decision Conversion > 98%? Step4->Decision Decision->Step4 No Quench Quench: Sat. NaHCO3 (Neutralize HF) Decision->Quench Yes Isolate Isolate Fluorinated API Quench->Isolate

Figure 2: Operational workflow for Deoxofluorination using Amine-Hydrofluorides.

Part 5: Safety & Handling (Self-Validating System)

Working with hydrofluorides requires a "Zero-Error" mindset. The protocol is self-validating only if safety checks are integral, not additive.

  • Material Compatibility Check: Before starting, apply a drop of the reagent to a test piece of the material you intend to use (if not PFA/PTFE). If any etching or clouding occurs, the setup is invalid.

  • The Gluconate Rule: A tube of 2.5% Calcium Gluconate Gel must be uncapped and placed on the benchtop before the HF reagent bottle is opened. If it is not present, the experiment is paused.

  • Waste Management: All aqueous waste from the quench step must be treated with excess

    
     or 
    
    
    
    to precipitate fluoride as insoluble
    
    
    before disposal.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Haufe, G. (2026). Amine-Hydrofluoride Complexes in Organic Synthesis. In Encyclopedia of Reagents for Organic Synthesis. Link

  • Olah, G. A., et al. (1979).[8] Synthetic methods and reactions.[2][8][9][11][12][13][14][15] 63. Pyridinium poly(hydrogen fluoride).[8] The Journal of Organic Chemistry, 44(22), 3872–3881. Link

  • BenchChem. (2025). Application Notes and Protocols: Fluorination of Alcohols Using Amine Hydrofluorides. Link

Sources

Application Note: Synthesis of Constrained Diamines via Aziridine Ring-Opening of 7-Azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformationally restricted diamines are privileged scaffolds in modern drug discovery, frequently deployed to optimize the binding affinity of G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and chiral catalysts [[1]](). By locking the diamine pharmacophore into a rigid bicyclic or monocyclic framework, researchers can minimize entropic penalties upon target binding.

This application note details the validated synthetic workflows for generating trans-1,2-diaminocyclohexane derivatives utilizing 7-azabicyclo[4.1.0]heptane as the core precursor. We outline the mechanistic causality behind the required high-pressure conditions, the role of acid catalysis in unactivated aziridine ring-opening, and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Rationale & Pathway

The 7-azabicyclo[4.1.0]heptane system consists of an aziridine ring cis-fused to a cyclohexane backbone. Unlike epoxides, unactivated aziridines (lacking electron-withdrawing N-substituents) are notoriously poor electrophiles and resist nucleophilic attack under standard conditions 2.

To overcome this activation barrier, two distinct strategies are employed:

  • Brønsted Acid Catalysis: The addition of catalytic trifluoroacetic acid (TFA) protonates the aziridine nitrogen. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, rendering the adjacent carbon atoms highly susceptible to nucleophilic attack by amines (e.g., dimethylamine) 3.

  • N-Activation: Pre-functionalizing the aziridine with a tosyl group (N-Ts) weakens the C–N bond via electron withdrawal, permitting catalyst-free ring opening under mild thermal conditions 4.

Stereochemical Causality: The nucleophilic attack proceeds strictly via an


 mechanism. Due to the steric constraints of the cis-fused bicycle, the nucleophile must approach anti-periplanar to the breaking C–N bond. This inversion of stereochemistry exclusively yields the trans-1,2-substituted cyclohexane, which rapidly undergoes a chair inversion from a high-energy diaxial conformation to the thermodynamically stable diequatorial conformation.

Pathway A Cyclohexene Oxide B 2-Azidocyclohexanol A->B NaN3, H2O/Acetone Reflux, 17h C 7-Azabicyclo[4.1.0]heptane B->C PPh3, MTB Reflux, 16h D trans-1-Amino-2- (dimethylamino)cyclohexane C->D HNMe2, cat. TFA Autoclave, 140°C, 20h

Reaction pathway for the synthesis of constrained diamines via 7-azabicyclo[4.1.0]heptane.

Mechanism A Protonated Aziridine (cis-fused) B SN2 Transition State (Anti-periplanar attack) A->B Nucleophile (HNMe2) C trans-1,2-Diamine (Diequatorial) B->C Ring Inversion (Diaxial to Diequatorial)

Stereochemical mechanism of the SN2 aziridine ring opening yielding trans-1,2-diamines.

Experimental Protocols

Protocol A: Synthesis of 7-Azabicyclo[4.1.0]heptane (Staudinger-Type Cyclization)

Direct aziridination of alkenes often suffers from poor scalability. A highly reliable alternative is the ring-opening of cyclohexene oxide followed by a Staudinger-mediated reductive cyclization 3. The highly oxophilic phosphorus of triphenylphosphine (PPh₃) attacks the adjacent hydroxyl group, forming an oxazaphospholidine intermediate that collapses to expel thermodynamically stable triphenylphosphine oxide (Ph₃P=O).

Step-by-Step Procedure:

  • Azide Ring Opening: Reflux cyclohexene oxide (1.0 eq) and NaN₃ (2.5 eq) in a 1:1 mixture of H₂O/acetone for 17 hours.

  • Extraction: Remove acetone under reduced pressure. Extract the aqueous layer with methyl tert-butyl ether (MTB) and CH₂Cl₂. Dry the combined organic layers over MgSO₄ and concentrate to yield 2-azidocyclohexanol.

    • Self-Validation Checkpoint 1: Perform IR spectroscopy on the crude oil. The presence of a strong, sharp band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group.

  • Cyclization: Dissolve the crude 2-azidocyclohexanol in MTB. Slowly add PPh₃ (1.0 eq) over 30 minutes.

    • Self-Validation Checkpoint 2: Monitor the reaction for N₂ gas evolution. The cessation of bubbling indicates the completion of the iminophosphorane formation.

  • Reflux & Isolation: Heat the mixture to reflux for 16 hours. Strip the solvent through a Vigreux column and distill the residue under reduced pressure to isolate pure 7-azabicyclo[4.1.0]heptane.

Protocol B: Acid-Catalyzed Ring Opening with Dimethylamine

Because unactivated aziridines are highly stable, reacting them with a volatile, weak nucleophile like dimethylamine (HNMe₂, boiling point 7 °C) requires high temperatures and high pressure. An autoclave is mandatory to maintain the amine in the liquid phase at 140 °C, ensuring sufficient bimolecular collision rates 3.

Step-by-Step Procedure:

  • Preparation: Transfer 7-azabicyclo[4.1.0]heptane (1.0 eq) into a high-pressure autoclave reactor.

  • Acidification: Cool the reactor to -10 °C. Dropwise, add catalytic TFA (0.05 eq). Caution: The protonation is highly exothermic.

  • Nucleophile Addition: Add liquid HNMe₂ (5.0 eq) to the cooled mixture.

  • Thermal Ring Opening: Seal the autoclave securely and heat the reaction mixture to 140 °C for 20 hours.

  • Workup: Cool the reactor to ambient temperature and carefully vent the excess HNMe₂ gas in a fume hood.

  • Purification: Distill the resulting crude liquid through a 25 cm Vigreux column under vacuum (e.g., 14 mm Hg) to yield trans-1-amino-2-(dimethylamino)cyclohexane.

    • Self-Validation Checkpoint 3: Analyze the product via ¹H NMR. The disappearance of the shielded aziridine protons (~1.6–2.0 ppm) and the emergence of two distinct methine protons with large axial-axial coupling constants (

      
       Hz) confirm the trans-1,2-diamine structure.
      

Quantitative Data Summary

The table below summarizes the comparative reaction conditions and yields for the nucleophilic ring-opening of 7-azabicyclo[4.1.0]heptane and its N-tosyl activated derivative across various authoritative methodologies.

Aziridine SubstrateNucleophileCatalyst / AdditiveReaction ConditionsMajor ProductYield
7-Azabicyclo[4.1.0]heptane HNMe₂ (5.0 eq)TFA (0.05 eq)Autoclave, 140 °C, 20 htrans-1-Amino-2-(dimethylamino)cyclohexane44%
7-Tosyl-7-azabicyclo[4.1.0]heptane NaN₃ (2.0 eq)NoneDMF, 50 °C, 4 htrans-1-Azido-2-(tosylamino)cyclohexane91%
7-Tosyl-7-azabicyclo[4.1.0]heptane PhSO₂Na (1.5 eq)NoneDMF, 50 °C, 4 htrans-1-(Phenylsulfonyl)-2-(tosylamino)cyclohexane94%
7-Tosyl-7-azabicyclo[4.1.0]heptane Na₂S (0.5 eq)NoneDMF, 50 °C, 4 htrans-Bis(2-tosylaminocyclohexyl)sulfide85%

Data aggregated from Christoffers et al.3and Li et al.4.

References

  • Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane Tetrahedron 57 (2001) 1765-1769 URL: [Link]3

  • Effective Ring-Opening Reaction of Aziridines with Trimethylsilyl Compounds: A Facile Access to β-Amino Acids and 1,2-Diamine Derivatives The Journal of Organic Chemistry (ACS Publications) URL: [Link]2

  • Catalyst‐Free and Selective Ring Openings of N‐Tosylaziridines: Good Approaches to β‐Amino Sulfones, β‐Bis(amino)thioethers, 1,2‐Azide Amines and 1,2‐Diamines ChemistrySelect (2019) URL:[Link] [[4]]()

  • 3-azabicyclic diamines Bioorganic & Medicinal Chemistry Letters (Montclair State University) URL: [Link]1

Sources

Troubleshooting & Optimization

improving yield in 7-azabicyclo[4.1.0]heptane ring-opening reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 7-Azabicyclo[4.1.0]heptane Ring Opening

Current Status: SYSTEM ACTIVE Ticket ID: #AZ-410-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Engineering of Strain

Welcome to the technical support hub for 7-azabicyclo[4.1.0]heptane systems. You are not just running a reaction; you are releasing potential energy stored in a fused bicyclic framework.

The Central Dogma: Success in opening this ring system is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect) .[1] Unlike simple epoxides or aziridines, the fused cyclohexane ring locks the conformation. Nucleophilic attack is stereoelectronically obligate :

  • The nucleophile must attack from a trajectory that yields a product where the two new substituents (Nucleophile and NH-group) are trans-diaxial .

  • Implication: Regioselectivity is often dictated by conformation, not just steric hindrance.

Mechanism & Logic Visualization

The following diagram illustrates the critical "Decision Phase" of the reaction. Use this to diagnose whether your conditions favor the productive pathway or side reactions.

Aziridine_Opening_Logic cluster_regio Regioselectivity Factors Start 7-Azabicyclo[4.1.0]heptane (Substrate) Activation N-Activation (Protonation/Lewis Acid) Start->Activation  + Catalyst/Acid   Transition Transition State (Chair-like vs. Twist-Boat) Activation->Transition  + Nucleophile   Side_Polymer Polymerization (Oligomers) Activation->Side_Polymer  High Conc. / Low Nu:Substrate Ratio   Side_Elim Elimination (Allylic Amine) Activation->Side_Elim  Basic Conditions / Poor Nucleophile   Product Product (Trans-Diaxial) Transition->Product  Fürst-Plattner Control   (Major Pathway)

Figure 1: Reaction logic flow. Note that the transition state geometry (Chair-like) is the primary filter for yield.

Optimization Matrix: The "Yield Levers"

Do not guess. Select your conditions based on the "Activation State" of your nitrogen.

VariableActivated Aziridine (N-Ts, N-Boc, N-Cbz)Basic Aziridine (N-H, N-Alkyl)Technical Note
Primary Mechanism Strong SN2 character.Acid-Catalyzed SN2 / SN1-borderline.Activated rings are electrophilic "springs." Basic rings need protonation first.
Preferred Solvent Non-polar/Aprotic: DCM, Toluene, THF.[2]Polar/Protic: Acetone/H2O, Acetonitrile.Critical: In acid catalysis, water often acts as a co-solvent to stabilize the transition state [1].
Catalyst Choice Lewis Acids: BF3·OEt2, Cu(OTf)2, Sc(OTf)3.Brønsted Acids: TFA, H2SO4, HClO4.Weak acids (AcOH) often fail or give <10% yield due to poor activation; switch to TFA for yields >80% [2].
Nucleophile Azide (TMSN3), Amines, Thiophenols.Water, Alcohols (requires strong acid).For N-H aziridines, the counter-ion of the acid must be non-nucleophilic if you want an external nucleophile to attack.[3]
Temperature 0°C

RT
RT

60°C
Heat promotes elimination side-products. Keep it as low as possible.

Troubleshooting Guide (FAQ Format)

Q1: "I see starting material consumption, but my yield is <20%. Where is the mass?"

Diagnosis: You likely have Polymerization or Aqueous Loss .

  • The Science: Aziridines are monomers.[4] If the concentration is too high (>0.5 M), the product amine attacks a remaining aziridine molecule, creating oligomers (PEI-like chains).

  • The Fix:

    • High Dilution: Run the reaction at 0.1 M or lower.

    • Workup Check: The product is likely an amino-alcohol or diamine, which is highly water-soluble.

      • Action: Saturate the aqueous layer with NaCl (salting out) and extract with CHCl3/Isopropanol (3:1) instead of pure DCM.

      • Action: Raise pH to >12 before extraction to ensure the amine is deprotonated.

Q2: "I am getting a mixture of regioisomers (C2 vs. C3 attack)."

Diagnosis: You are fighting the conformational lock.

  • The Science: In 7-azabicyclo[4.1.0]heptane, the "Fürst-Plattner" rule favors the product that arises from a trans-diaxial opening. However, if the ring is flexible or the nucleophile is small, steric effects at C2 (near the bridgehead) vs C3 compete.

  • The Fix:

    • Bulky Protecting Groups: Switch N-H to N-Tosyl. The bulky sulfonyl group amplifies the steric difference between C2 and C3, often forcing attack at the distal (C3) position.

    • Solvent Switch: Change from THF to Acetonitrile. Solvation shells can alter the effective size of the nucleophile.

Q3: "The reaction is stuck at 50% conversion."

Diagnosis: Product Inhibition.

  • The Science: The amine product is often more basic/nucleophilic than the starting material. It can bind to your Lewis Acid catalyst, poisoning it.

  • The Fix:

    • Stoichiometry: Increase catalyst loading to >20 mol% or use stoichiometric promoter (e.g., Ti(OiPr)4).

    • Scavengers: If using a Brønsted acid, ensure you have enough equivalents to protonate the product amine and activate the remaining aziridine.

"Gold Standard" Protocol: Acid-Mediated Opening

Use this protocol for robust opening of N-H or N-Alkyl 7-azabicyclo[4.1.0]heptanes with weak nucleophiles (e.g., water/alcohols).

Objective: Synthesis of trans-2-amino-cyclohexanol derivative. Reference Basis: Adapted from optimized TFA/Acetone conditions [2].

  • Setup: Flame-dry a 25 mL round-bottom flask. Purge with Argon.

  • Dissolution: Dissolve 7-azabicyclo[4.1.0]heptane (1.0 equiv, 1 mmol) in Acetone:Water (2:1 v/v, 5 mL) .

    • Note: The aqueous component is critical for solubility and proton transfer.

  • Activation: Cool to 0°C. Add Trifluoroacetic Acid (TFA) (1.2 equiv) dropwise.

    • Why TFA? Acetic acid is too weak (pKa ~4.75); TFA (pKa ~0.2) ensures full protonation of the aziridine nitrogen (

      
      ).
      
  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • Monitoring: TLC (stain with Ninhydrin or PMA). Look for the disappearance of the baseline spot (if N-H) or the high Rf spot.

  • Quench & Isolation (CRITICAL):

    • Cool to 0°C.[4][5]

    • Basify to pH 12 using 2M NaOH. Do not stop at neutral pH.

    • Saturate with solid NaCl.

    • Extract 4x with CHCl3:IPA (3:1) .

    • Dry over Na2SO4 and concentrate.[5][6]

Expected Yield: 80–92% Selectivity: >95:5 trans-diaxial isomer.

Advanced Workflow: Lewis Acid Catalyzed Azidolysis

For introducing nitrogen nucleophiles (e.g., synthesis of Oseltamivir/Tamiflu intermediates).

Azidolysis_Workflow Step1 Substrate: N-Tosyl-7-azabicyclo[4.1.0]heptane Step2 Solvent: Anhydrous Acetonitrile (Polar Aprotic favors ionic intermediate) Step1->Step2 Step3 Reagent: TMS-N3 (1.5 eq) + Yb(OTf)3 (10 mol%) Step2->Step3 Step4 Condition: 60°C, 12 Hours Step3->Step4 Step5 Outcome: Trans-1,2-diamine derivative Step4->Step5

Figure 2: Workflow for Azide opening. Ytterbium triflate is preferred for its tolerance to water and amine products.

References

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Source: Frontiers in Chemistry / NIH. Insight: Establishes the superiority of TFA/Acetone/Water systems over Acetic Acid/DCM for regioselective opening. URL:[Link]

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion. Source: Frontiers in Chemistry. Insight: Details the activation of bicyclic systems via N-alkylation and subsequent nucleophilic attack. URL:[Link]

  • Fürst-Plattner Rule (Trans-Diaxial Effect). Source: Wikipedia / General Organic Chemistry Consensus. Insight: The governing stereochemical rule for nucleophilic addition to cyclohexene derivatives (epoxides/aziridines).[1] URL:[Link]

  • 7-Azabicyclo[4.1.0]heptane Structure & Properties. Source: PubChem (CID 549240).[7] Insight: Physical properties and safety data for the core scaffold. URL:[Link]

Sources

Technical Support Center: Troubleshooting 7-azabicyclo[4.1.0]heptane;hydrofluoride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of strained bicyclic systems. The compound 7-azabicyclo[4.1.0]heptane;hydrofluoride presents a unique paradox in synthetic chemistry: the hydrofluoride salt is intended to stabilize the volatile free base, yet the resulting protonation of the nitrogen atom creates a hyper-reactive aziridinium intermediate.

The inherent angle and torsional strain in the 7-azabicyclo[4.1.0]heptane framework make it highly susceptible to nucleophilic ring-opening reactions under relatively mild conditions[1]. When you combine this severe ring strain with the electron-withdrawing effect of a protonated nitrogen, you drastically lower the lowest unoccupied molecular orbital (LUMO). This means even weak nucleophiles—such as ambient moisture—can trigger rapid, irreversible degradation.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind these degradation pathways, you can transform unpredictable failures into highly controlled, self-validating workflows.

I. Diagnostic FAQs & Troubleshooting

Q1: Why does my solid 7-azabicyclo[4.1.0]heptane;hydrofluoride degrade into a viscous, discolored oil when left on the benchtop? Causality: You are observing a combination of rapid hydrolysis and low-level oligomerization. The hydrofluoride salt is highly hygroscopic. When exposed to ambient humidity, water partitions into the solid matrix and acts as a nucleophile. Because the aziridine nitrogen is already protonated by the HF, the activation energy for nucleophilic attack is extremely low. Water attacks the C1 or C6 bridgehead carbons, cleaving the ring to form trans-2-aminocyclohexanol derivatives. Mild basic conditions are generally required to maintain the stability of the aziridine ring, whereas acidic conditions (like those inherently present in the HF salt) promote rapid cleavage[2]. Solution: Treat this salt as strictly air- and moisture-sensitive. Always store over a high-capacity desiccant at -20°C and perform all transfers within an inert-atmosphere glovebox.

Q2: During scale-up dissolution, I observed an exothermic runaway reaction and the formation of an insoluble white precipitate. What caused this? Causality: This is a classic case of Cationic Ring-Opening Polymerization (CROP). In highly concentrated solutions or at elevated temperatures (>40°C), a small equilibrium fraction of unprotonated aziridine acts as a nucleophile, attacking a neighboring protonated aziridinium ion. This initiates a rapid, exothermic chain reaction, resulting in a poly(alkyleneimine) polymer network (the insoluble white precipitate). Solution: Dissolution must be performed exothermically controlled. Pre-chill your anhydrous solvents to 0°C, add the solvent to the solid (not vice versa) to avoid localized high concentrations, and maintain rigorous temperature control.

Q3: I am trying to synthesize a fluorinated derivative, but I'm getting a complex mixture of side products. How can I achieve controlled ring-opening? Causality: Fluoride is a notoriously poor nucleophile in protic environments due to strong hydrogen bonding. However, under strictly anhydrous conditions, hydrogen fluoride reagents and their salts can successfully drive the regioselective ring-opening fluorination of aziridines[3]. If you are seeing complex mixtures, your system likely contains trace moisture (leading to hydrolysis) or is running too warm (leading to polymerization). Solution: Utilize Protocol 2 (below) to ensure the fluoride ion acts as the sole nucleophile.

II. Degradation Mechanisms & Stability Profiling

To effectively troubleshoot, you must visualize the competing pathways that consume your starting material. The diagram below illustrates how environmental factors dictate the fate of the protonated aziridine core.

G A 7-azabicyclo[4.1.0]heptane hydrofluoride B Hydrolysis (2-aminocyclohexanol) A->B + H2O (Moisture) C Polymerization (Polyalkyleneimine) A->C + Heat (>40°C) D Fluorination (2-fluorocyclohexanamine) A->D Anhydrous / Solvation

Fig 1. Primary degradation and reaction pathways of protonated 7-azabicyclo[4.1.0]heptane.

Quantitative Stability Data

The following table summarizes the kinetic stability of the HF salt under various environmental conditions. Use this data to establish your maximum allowable handling times.

Storage / Handling ConditionTemp (°C)Moisture LevelEstimated Half-Life (

)
Primary Degradant
Anhydrous, Argon Atmosphere-20°C< 10 ppm> 12 monthsNone (Stable)
Anhydrous, Argon Atmosphere25°C< 10 ppm~ 4 weeksPolyalkyleneimine (CROP)
Ambient Benchtop Air25°C40-60% RH< 4 hours2-aminocyclohexanol
Aqueous Solution (pH 7)25°CN/A< 15 minutes2-aminocyclohexanol

III. Validated Experimental Protocols

A robust experiment is a self-validating system. The following protocols integrate quality-control checkpoints to ensure the integrity of the aziridine ring before and during your reactions.

Workflow S1 Receive & Inspect (Cold Chain) S2 Glovebox Transfer (<10 ppm H2O) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Store at -20°C Over Desiccant S3->S4

Fig 2. Standard operating procedure for the anhydrous handling and storage of the HF salt.

Protocol 1: Anhydrous Handling and Integrity Verification

Objective: Prevent moisture-induced hydrolysis and verify the structural integrity of the starting material prior to synthesis.

  • Solvent Preparation & Validation:

    • Dry your target solvent (e.g., Dichloromethane or Acetonitrile) over activated 3Å molecular sieves for 48 hours.

    • Self-Validation Checkpoint: Perform a Karl Fischer titration on the solvent. Do not proceed unless the moisture content is strictly < 10 ppm .

  • Glovebox Transfer:

    • Transfer the sealed bottle of 7-azabicyclo[4.1.0]heptane;hydrofluoride into an argon-filled glovebox.

    • Aliquot the required mass into pre-dried, amber glass vials. Seal with PTFE-lined crimp caps before removing from the glovebox.

  • NMR Structural Verification:

    • Dissolve a 5 mg aliquot in anhydrous DMSO-

      
      .
      
    • Self-Validation Checkpoint: Run a

      
      H-NMR spectrum. The bridgehead protons (C1/C6) of the intact, protonated aziridine should appear as a distinct multiplet downfield (>2.5 ppm). If you observe new broad multiplets emerging between 3.5–4.0 ppm, your batch has undergone hydrolysis to the amino-alcohol and must be discarded.
      
Protocol 2: Controlled Fluorinative Ring-Opening

Objective: Exploit the HF salt to synthesize trans-2-fluorocyclohexanamine while suppressing thermal polymerization.

  • Cryogenic Dissolution:

    • Suspend the verified HF salt in anhydrous DCM (validated via Protocol 1) at -78°C under an argon atmosphere. Keep the concentration dilute (≤ 0.1 M) to physically separate the aziridinium ions and prevent CROP.

  • Controlled Activation:

    • If additional fluoride source is needed (e.g., Triethylamine trihydrofluoride), add it dropwise at -78°C.

    • Slowly allow the reaction to warm to 0°C over 4 hours. Do not allow the reaction to exceed 0°C, as thermal energy will outcompete the activation energy required for the fluoride attack, leading to polymerization.

  • Quenching & Validation:

    • Quench the reaction at 0°C with a cold, saturated aqueous solution of NaHCO

      
       to neutralize the acid and halt any further reactivity.
      
    • Self-Validation Checkpoint: Extract the organic layer and run a rapid

      
      F-NMR. A single, sharp major peak confirms a regioselective ring-opening. Multiple broad 
      
      
      
      F signals indicate non-specific degradation or oligomerization.

IV. References

  • Benchchem. 7-Methyl-7-azabicyclo[4.1.0]heptane Overview & Reactivity.

  • Thieme Connect. Modern Strategies in Organofluorine Chemistry: Fluorination Reactions.

  • Académie des Sciences. Can functionalized N-acyloxy aziridines be easily deprotected?

Sources

Technical Support Center: Troubleshooting 7-Azabicyclo[4.1.0]heptane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 7-azabicyclo[4.1.0]heptane (cyclohexenimine) scaffolds. This bicyclic system—comprising a cyclohexane ring fused to a highly strained aziridine—is a powerful intermediate in drug discovery for synthesizing rigid, stereochemically defined trans-1,2-diamine and β-amino acid derivatives[1]. However, the inherent ring strain that makes this scaffold useful also makes it prone to divergent side reactions[2].

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you identify and eliminate unexpected side products during nucleophilic ring-opening experiments.

Diagnostic Workflow

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) CheckMass Is Target Mass Present? Start->CheckMass MassYes Yes: Check Purity CheckMass->MassYes Target Found MassNo No: Identify Major Mass CheckMass->MassNo Target Missing Regio Multiple Peaks, Same Mass (Regioisomers) MassYes->Regio Multiple Isomers Elimination Mass = SM Mass (Δm/z = 0) (Isomerization/Elimination) MassNo->Elimination Hydrolysis Mass = SM + 18 Da (Hydrolysis Product) MassNo->Hydrolysis Action1 Reduce Base Strength Lower Temperature Elimination->Action1 Action2 Use Strict Anhydrous Schlenk Techniques Hydrolysis->Action2 Action3 Optimize Lewis Acid or Steric Control Regio->Action3

Diagnostic workflow for identifying and resolving 7-azabicyclo[4.1.0]heptane side products.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major byproduct with the exact same mass as my starting material (Δm/z = 0), but the NMR is completely different. What is happening? Answer: You are likely observing base-catalyzed isomerization to an allylic amine (a cyclohex-2-en-1-amine derivative).

  • Causality: While the aziridine ring is highly strained, successful nucleophilic ring opening requires the nucleophile to align perfectly with the σ* orbital of the C-N bond. If you are using a "hard" or highly basic nucleophile (e.g., alkoxides, unhindered aliphatic amines) at elevated temperatures, the reagent acts as a base rather than a nucleophile. It abstracts an axial proton adjacent to the aziridine, triggering an E2/E1cb-like elimination that opens the ring to form a double bond.

  • Solution: Switch to a softer nucleophile, or use Lewis acid catalysis to activate the aziridine nitrogen. This lowers the LUMO energy, allowing the reaction to proceed at lower temperatures where nucleophilic attack outcompetes deprotonation.

Q2: I am trying to open an unsymmetrical 7-azabicyclo[4.1.0]heptane (e.g., 2-methyl substituted), but I am getting a mixture of regioisomers. How do I control this? Answer: Regioselectivity in aziridine ring opening is dictated by the competition between steric hindrance and electronic stabilization of the transition state[3].

  • Causality: Under purely nucleophilic conditions (basic/neutral), the reaction follows an

    
     mechanism, and the nucleophile preferentially attacks the less sterically hindered carbon[3]. However, under strongly acidic or Lewis acidic conditions, the mechanism shifts toward an 
    
    
    
    -like pathway. The C-N bond lengthens in the transition state, and attack occurs at the more substituted carbon because it better stabilizes the developing positive charge[2].
  • Solution: To favor attack at the less hindered site, use an N-activating group (like Tosyl or Benzoyl) and a nucleophile with a bulky counterion (e.g., using tetrabutylammonium fluoride as a trigger for trimethylsilyl nucleophiles) to enforce strict

    
     geometry[1].
    

Q3: I see a significant +18 Da mass shift in my product mixture. Is this unavoidable? Answer: This is a hydrolysis side product (trans-2-aminocyclohexanol), resulting from adventitious water competing as a nucleophile.

  • Causality: N-activated 7-azabicyclo[4.1.0]heptanes are highly electrophilic. Even trace amounts of moisture in hygroscopic solvents (like DMF or DMSO) will attack the activated aziridine, especially if the primary nucleophile is slow to react or poorly soluble. The ring-opening of the imine by water occurs with inversion of configuration[4].

  • Solution: Utilize strictly anhydrous solvents and dry your nucleophilic salts under vacuum.

Quantitative Data: Side Product Identification
Product CategoryMass Shift (Δm/z)Key

H NMR Identifiers
Primary CauseCorrective Action
Desired trans-1,2-Adduct + Mass of NuTwo multiplets (3.0–3.5 ppm) with

> 10 Hz (trans-diaxial)
Optimal

trajectory
N/A (Target Achieved)
Cyclohexenamine (Elimination) 0 (Isomerization)Alkene protons visible at 5.5–6.0 ppmNucleophile acting as a strong baseLower temperature; use softer nucleophiles
trans-2-Aminocyclohexanol + 18 DaBroad -OH peak; CH-O multiplet shifted to ~3.5 ppmAdventitious water in solvent/reagentsUse strictly anhydrous Schlenk techniques
Regioisomer B + Mass of NuShift in CH-Nu signal due to different steric environmentMixed

/

character
Adjust Lewis acidity to strictly favor one pathway
Mechanistic Pathways

MechanisticPathways SM N-Activated 7-azabicyclo[4.1.0]heptane (Highly Strained Scaffold) PathA Nucleophilic Attack (C1/C6) SM->PathA Soft Nu- PathB Base-Mediated Abstraction SM->PathB Strong Base PathC Adventitious Water Attack SM->PathC Trace H2O ProdA trans-1,2-Amino Derivative (Desired Product) PathA->ProdA Inversion of Configuration ProdB Cyclohexenamine (Elimination Side Product) PathB->ProdB E2 / E1cb Pathway ProdC trans-2-Aminocyclohexanol (Hydrolysis Side Product) PathC->ProdC Unintended Ring Opening

Competing mechanistic pathways in the functionalization of 7-azabicyclo[4.1.0]heptane.

Self-Validating Experimental Protocol

Model Reaction: Regioselective Ring Opening of N-Tosyl-7-azabicyclo[4.1.0]heptane with Sodium Benzenesulfinate [5]

This protocol incorporates built-in validation checkpoints to ensure the reaction is proceeding via the correct pathway and to immediately flag the generation of side products.

Step 1: Substrate Activation and Setup

  • Procedure: Dissolve 1.0 eq (0.2 mmol) of N-tosyl-7-azabicyclo[4.1.0]heptane in dry DMF (1.0 mL) under an argon atmosphere.

  • Validation Checkpoint: The solution must remain completely clear. Any cloudiness prior to nucleophile addition indicates moisture-induced degradation of the starting material.

Step 2: Nucleophile Addition

  • Procedure: Add 1.5 eq of anhydrous sodium benzenesulfinate in a single portion. Heat the mixture to 50 °C[5].

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (

    
     ~0.6) should cleanly convert to a single lower spot (
    
    
    
    ~0.3) within 4 hours. The appearance of a baseline spot (
    
    
    ~0.1) is an immediate visual flag for the hydrolysis side product.

Step 3: Quench and Phase Separation

  • Procedure: Cool to room temperature and quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Validation Checkpoint: Test the pH of the aqueous layer. It should be ~6-7. A highly basic aqueous layer indicates the nucleophile decomposed or acted as a base, serving as a warning for potential elimination side products in the organic phase.

Step 4: Analytical Validation (NMR)

  • Procedure: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and analyze the crude mixture via 
    
    
    
    H NMR in
    
    
    .
  • Validation Checkpoint: Look for two distinct multiplets between 3.0–3.5 ppm corresponding to the CH-N and CH-S protons. Measure the coupling constant (

    
    ). A 
    
    
    
    -value of 10–12 Hz confirms the trans-diaxial relationship of the protons, validating that the ring opening occurred with the expected stereospecific inversion of configuration[4].
References
  • Catalyst-Free and Selective Ring Openings of N-Tosylaziridines: Good Approaches to β-Amino Sulfones, β-Bis(amino)thioethers, 1,2-Azide Amines and 1,2-Diamines. doi.org. 5

  • 7-Methyl-7-azabicyclo[4.1.0]heptane. Benchchem. 2

  • Cyclohexenimine (7-Azabicyclo [4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening. American Chemical Society. 4

  • Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC. 3

  • Effective Ring-Opening Reaction of Aziridines with Trimethylsilyl Compounds: A Facile Access to β-Amino Acids and 1,2-Diamine Derivatives. The Journal of Organic Chemistry. 1

Sources

Technical Support Center: Optimization of Bicyclic Aziridinium Ion Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bicyclic aziridinium ions. As highly strained and reactive intermediates, these species are powerful tools for the stereocontrolled synthesis of complex azaheterocycles, but their transient nature can present unique experimental challenges. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate these challenges and optimize your reaction conditions.

Part 1: Frequently Asked Questions (FAQs) on Bicyclic Aziridinium Ion Formation

This section addresses common queries regarding the generation of the bicyclic aziridinium intermediate, which is the critical first step of the reaction sequence.

Question: My bicyclic aziridinium ion fails to form efficiently. What are the common causes?

Answer: The in situ formation of a bicyclic aziridinium ion is typically an intramolecular SN2 reaction, where the aziridine nitrogen displaces a leaving group on a side chain.[1][2] Inefficiency at this stage usually points to one of three areas:

  • Poor Leaving Group: The rate of formation is highly dependent on the quality of the leaving group. Mesylates and tosylates are standard and effective. If you are using a halide, its leaving group ability (I > Br > Cl) will significantly impact the reaction rate. Ensure your leaving group is sufficiently activated.

  • Steric Hindrance: Bulky substituents near the aziridine or the leaving group can hinder the necessary conformational alignment for the intramolecular cyclization. This is a classic example of the Thorpe-Ingold effect, where the geometry of the starting material dictates the cyclization efficiency.[3]

  • Solvent Choice: The polarity of the solvent can influence the rate of SN2 reactions. While highly polar solvents can stabilize the ionic intermediate, they may also interfere if they are nucleophilic. A non-nucleophilic, polar aprotic solvent like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) is often a good starting point.[1][2]

Question: Can I isolate and characterize my bicyclic aziridinium ion?

Answer: Generally, no. Bicyclic aziridinium ions are highly reactive, high-energy intermediates.[1] Their high ring strain makes them spring-loaded for ring-opening.[4] Isolation is rarely feasible unless a non-nucleophilic counter-anion (e.g., BF₄⁻, SbF₆⁻) is used under strictly controlled conditions. For most synthetic applications, the ion is generated and consumed in situ. Its formation is typically inferred from the reaction products or observed spectroscopically (e.g., via NMR) by monitoring the disappearance of the starting material's signals and the appearance of new, characteristic shifts for the aziridinium protons.[1][2]

Part 2: Troubleshooting Guide for Aziridinium Ion Ring-Opening Reactions

This section focuses on solving specific problems encountered during the crucial nucleophilic ring-opening step.

Question: I am observing low yields for my desired ring-opened product. What should I investigate?

Answer: Low yields after the successful formation of the aziridinium ion often stem from issues with the nucleophilic attack or competing side reactions.

G cluster_0 Troubleshooting Low Yield Start Low Product Yield Observed Check1 Is Aziridinium Formation Complete? Start->Check1 Check2 Is the Nucleophile Potent Enough? Check1->Check2 Yes Solution1 Optimize formation: - Better leaving group - Adjust temperature/time Check1->Solution1 No Check3 Are Side Reactions Occurring? Check2->Check3 Yes Solution2 Enhance Nucleophilicity: - Stronger nucleophile - Use additives (e.g., CuI) - Change solvent Check2->Solution2 No Solution3 Mitigate Side Reactions: - Lower temperature - Use non-nucleophilic counter-ion - Scavenge impurities (e.g., water) Check3->Solution3 Yes G cluster_1 Controlling Regioselectivity AZ_Ion Bicyclic Aziridinium Ion Pathway_A Pathway A: Attack at Bridgehead Carbon AZ_Ion->Pathway_A Favored by 'Hard' Nucleophiles (Br⁻, I⁻) or sterically demanding Nu: Pathway_B Pathway B: Attack at Bridge Carbon AZ_Ion->Pathway_B Favored by 'Soft' Nucleophiles (R₂CuLi, CN⁻, AcO⁻) or under thermodynamic control Product_A Product A (e.g., Piperidine) Pathway_A->Product_A Product_B Product B (e.g., Azepane) Pathway_B->Product_B

Caption: Factors influencing nucleophilic attack pathways.

Influence of Nucleophile Type on Regioselectivity

Nucleophile Class Typical Reagents Favored Attack Position Causality Reference
Hard Nucleophiles Halides (Br⁻, I⁻)BridgeheadAttack at the more sterically accessible and electronically deficient carbon, often the kinetic pathway.[5]
Soft Nucleophiles Organocuprates (R₂CuLi), Cyanide (CN⁻), Acetate (AcO⁻)BridgeFollows orbital control (HOMO-LUMO interactions) and often leads to the thermodynamically more stable, more substituted product.[4][6][5]
Carbon Nucleophiles Grignard Reagents (RMgBr)Often poor selectivityCan be too reactive and "hard," leading to mixtures. Adding a copper salt (e.g., CuI) generates a softer organocuprate in situ, dramatically improving selectivity. [4][4]
Nitrogen/Oxygen Nucleophiles Amines, Alcohols, WaterVariesHighly dependent on substituents and reaction conditions. Often requires optimization.[7]

To steer your reaction toward a single regioisomer, consider changing the nature of your nucleophile. For example, if a Grignard reagent gives a mixture, performing the reaction again in the presence of CuI can shift the selectivity entirely to the bridge-attack product. [4][6]

Part 3: Experimental Protocols

These generalized protocols provide a starting point for your experiments. They should be optimized for your specific substrate and nucleophile.

Protocol 1: Generation of Bicyclic Aziridinium Tosylate and In Situ Ring-Opening

This protocol is adapted from established procedures for the synthesis of substituted piperidines. [1][8] Step-by-Step Methodology:

  • Precursor Preparation: To an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the starting hydroxyalkyl-aziridine (1.0 equiv), a magnetic stir bar, and anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add triethylamine (Et₃N, 2.2 equiv) to the flask via syringe.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath and stir for 5 minutes.

  • Tosylation: Add p-toluenesulfonic anhydride (1.1 equiv) portion-wise to the stirred solution. Monitor the reaction by TLC until the starting alcohol is consumed (typically 45-60 minutes). This step forms the tosylate precursor.

  • Solvent Exchange & Ion Formation: Remove the CH₂Cl₂ under reduced pressure. Add anhydrous acetonitrile (CH₃CN) to the crude tosylate. Stirring the solution at room temperature (typically for several hours to 24 hours) allows for the intramolecular cyclization to form the bicyclic aziridinium tosylate. [1][6]6. Nucleophilic Attack: To the solution containing the in situ-generated aziridinium ion, add the desired nucleophile (1.5 - 3.0 equiv). The reaction time can vary from 8 to 24 hours depending on the nucleophile's reactivity.

  • Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired ring-expanded product.

References

  • Yadav, N. N., & Ha, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 460. [Link]

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), 57572. [Link]

  • Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PubMed Central. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 40, 5348-5389. [Link]

  • O'Brien, P., & Childs, A. C. (2002). Diamine Synthesis: Exploring the Regioselectivity of Ring Opening of Aziridinium Ions. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. [Link]

  • D'hooghe, M., & De Kimpe, N. (2012). Regioselectivity in the ring opening of non-activated aziridines. Ghent University Academic Bibliography. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(7), 1774. [Link]

  • Yadav, N. N., & Ha, H. J. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE (Journal of Visualized Experiments). [Link]

  • D'hooghe, M., & De Kimpe, N. (2016). Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes. ResearchGate. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. ResearchGate. [Link]

  • Dehghany, M., et al. (2023). Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv. [Link]

  • Ibne-Rasa, K. M., & Koubek, E. (1962). Synthesis, Characterization, and Nucleophilic Ring Opening Reactions of Cyclohexyl-Substituted β-Haloamines and Aziridinium ions. ResearchGate. [Link]

  • Fiveable. (2025). Aziridines Definition. Fiveable. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. Encyclopedia.pub. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • ResearchGate. (2019). Alkylative ring-opening of bicyclic aziridinium ion for alkaloid synthesis. ResearchGate. [Link]

  • ResearchGate. (2025). Synthetic transformations of aziridine, and their general preparation methods. ResearchGate. [Link]

  • Yadav, N. N., & Ha, H. J. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. [Link]

  • Forlani, L., & Marianucci, E. (1982). Ring-opening Reactions. Stability and Reactivity of Aziridinium and Azetidinium Ions in Solution. ElectronicsAndBooks. [Link]

  • Ha, H. J. (2021). Synthetic Applications of Aziridinium Ions. PubMed Central. [Link]

  • Wirth, T., et al. (2022). Separation of the Thorpe−Ingold and Reactive Rotamer Effect by Using the Formation of Bicyclic Aziridinium Ions. The Journal of Organic Chemistry. [Link]

  • Schomaker, J. M., et al. (2025). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. PubMed Central. [Link]

  • Schomaker, J. M. (2021). Aziridinium Ylides: Underutilized Intermediates for Complex Amine Synthesis. PubMed Central. [Link]

  • Ha, H. J., et al. (2006). The preparation of stable aziridinium ions and their ring-openings. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Organic Chemistry Portal. [Link]

  • Schomaker, J. M. (2025). Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. RSC Publishing. [Link]

  • Khlebnikov, A. F., et al. (2023). BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Saint Petersburg State University. [Link]

Sources

Technical Support Center: Purification of 7-Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: AZ-410-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Spring-Loaded" Scaffold

Welcome to the technical guide for handling 7-azabicyclo[4.1.0]heptane (cyclohexene imine) and its derivatives. As a researcher, you must recognize that this scaffold is thermodynamically "spring-loaded."[1] The fusion of a three-membered aziridine ring to a six-membered cyclohexane ring creates significant ring strain (~27 kcal/mol).[1]

The Core Challenge: This strain makes the bridgehead carbons highly susceptible to nucleophilic attack, particularly under acidic conditions .[1] Standard purification methods (unbuffered silica gel chromatography) often destroy the molecule before isolation, leading to ring-opened amino-alcohol or allylic amine byproducts.[1]

This guide provides validated protocols to bypass these stability issues.

Module 1: Chromatographic Purification

The "Acid Trap" of Silica Gel

Standard silica gel (SiO₂) is slightly acidic (pH ~5-6) due to surface silanol (Si-OH) groups.[1] For 7-azabicyclo[4.1.0]heptane derivatives, this acidity is sufficient to protonate the nitrogen, activating the ring for nucleophilic attack by the silica itself or trace water.[1]

Method A: Deactivated Silica Gel (Buffered)

Recommended for: N-alkyl, N-Boc, and N-Cbz derivatives.[1]

Mechanism: Triethylamine (Et₃N) acts as a scavenger, hydrogen-bonding to surface silanols and neutralizing the stationary phase.[1]

Protocol:

  • Slurry Preparation: Prepare the silica slurry using your starting eluent (e.g., Hexane).[1]

  • Buffering: Add 1.0% to 2.5% Triethylamine (v/v) to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the Et₃N-containing solvent.[1]

  • Elution: Run your gradient. Note: You can usually lower the Et₃N concentration to 0.5% during the actual run, but maintaining 1% is safer for highly sensitive substrates.[1]

  • Post-Column Workup: Rotovap fractions immediately. If Et₃N remains, it can be removed by high-vacuum drying or a rapid wash with pH 8 phosphate buffer (avoid acidic washes).[1]

Method B: Basic Alumina (The Superior Phase)

Recommended for: Highly acid-sensitive or basic N-H aziridines.[1]

Why: Alumina (Al₂O₃) is available in a basic grade (pH ~9-10).[1] It lacks the acidic protons that trigger ring opening.[1]

Protocol:

  • Selection: Use Brockmann Grade III Basic Alumina (Grade I is too active and may cause degradation; add 6% water by weight to Grade I to convert to Grade III).[1]

  • Solvent System: Use standard Hexane/Ethyl Acetate gradients.[1] No Triethylamine is required.[1]

  • Loading: Load the crude mixture as a concentrated liquid or adsorbed onto a small amount of basic alumina. Do not adsorb onto silica.[1]

Visualization: The Silica Degradation Pathway

The following diagram illustrates why unbuffered silica destroys your compound and how Et₃N prevents it.

SilicaDegradation cluster_0 Standard Silica (Acidic) cluster_1 Buffered Silica (Et3N Treated) Aziridine 7-Azabicyclo [4.1.0]heptane Protonation N-Protonation (by Si-OH) Aziridine->Protonation Attack Nucleophilic Attack (H2O/Silanol) Protonation->Attack RingOpen Ring Opened Byproduct (Amino-Alcohol) Attack->RingOpen Silica_Et3N Silica Surface Blocked by Et3N Aziridine_Safe Intact Aziridine Silica_Et3N->Aziridine_Safe No Interaction Purified Purified Product Aziridine_Safe->Purified

Figure 1: Mechanism of acid-catalyzed ring opening on silica vs. protection via amine buffering.[1]

Module 2: Non-Chromatographic Purification

Whenever possible, avoid chromatography to minimize contact with active surfaces.[1]

Method C: Recrystallization (For Solids)

Target: N-Tosyl (N-Ts) and N-Nitrobenzoyl derivatives.[1]

N-Tosyl-7-azabicyclo[4.1.0]heptane is typically a solid (MP range ~55-65°C depending on purity).[1]

Solvent Selection Guide:

Solvent System Suitability Notes
Ethanol (Abs.) High Dissolve hot, cool slowly to 4°C. Excellent for removing sulfonamide impurities.[1]
EtOAc / Hexane Moderate Good for layering diffusion crystallization.[1]

| MeOH | Low | Risk of solvolysis (methanolysis) if heated too long.[1] |

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.[1]

  • Critical: Do not boil for extended periods (>5 mins); thermal strain release can occur.[1]

  • Allow to cool to RT, then place in a -20°C freezer overnight.

  • Filter cold and wash with cold Hexane.[1]

Method D: Vacuum Distillation (For Liquids)

Target: Parent N-H compound or N-alkyl derivatives.[1]

Warning: 7-azabicyclo[4.1.0]heptane boils at ~140-150°C at atmospheric pressure, but thermal rearrangement to cyclohex-2-en-1-amine occurs above 150°C. [1]

Protocol:

  • Use a high-vacuum line (< 1 mmHg).[1]

  • Keep the bath temperature below 60°C .

  • Distill rapidly. If the compound does not distill below 50°C (vapor temp), abort and use chromatography.[1]

Module 3: Troubleshooting & Diagnostics

Common Failure Modes
SymptomDiagnosisRoot CauseCorrective Action
TLC shows "streaking" or baseline material Ring OpeningAcidic silica caused degradation.[1]Switch to Basic Alumina or 2% Et₃N/Silica.[1]
NMR shows alkene signals (5.5-6.0 ppm) Elimination/RearrangementThermal degradation or acid catalysis.[1]Lower evaporation temps (<30°C); Avoid GC analysis.[1]
Product mass is higher than expected (+18) HydrolysisWater attacked the ring.[1]Dry solvents thoroughly; ensure silica is dry.[1][2]
New spot appears after storage AutocatalysisTrace acid/nucleophiles left in product.[1]Store over solid KOH pellets or K₂CO₃ at -20°C.
Decision Tree: Selecting the Right Method

PurificationLogic Start Crude 7-Azabicyclo [4.1.0]heptane Derivative State Physical State? Start->State Solid Solid (e.g., N-Ts, N-Cbz) State->Solid Liquid Liquid (e.g., N-H, N-Alkyl) State->Liquid Recryst Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst Boil Boiling Point < 100°C @ 1mmHg? Liquid->Boil Yes Yes Boil->Yes No No Boil->No Distill Vacuum Distillation (Bath < 60°C) Yes->Distill Alumina Basic Alumina (Grade III) Yes->Alumina Chroma Chromatography Required AcidSens Highly Acid Sensitive? Chroma->AcidSens No->Chroma Buffered Silica + 1-2% Et3N No->Buffered AcidSens->Yes AcidSens->No

Figure 2: Workflow for selecting the optimal purification strategy based on physical state and stability.[1]

Frequently Asked Questions (FAQ)

Q: Can I analyze purity using GC-MS? A: Proceed with caution. The high injector port temperatures (250°C+) often cause thermal rearrangement of aziridines into imines or allylic amines.[1] If you see two peaks in GC but one in NMR, the second peak is likely a thermal artifact.[1] Use LC-MS or NMR for purity assignment.

Q: My N-Tosyl derivative is not crystallizing. What now? A: Ensure you have removed all residual iodobenzene or catalyst from the synthesis (if using iodo-nitrene chemistry).[1] Pass the crude through a short "plug" of silica (with 1% Et₃N) to remove polar tars, then attempt recrystallization again using a layered approach (dissolve in minimal CH₂Cl₂, layer Hexane on top).[1]

Q: How should I store these compounds? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage of the volatile parent amine, adding a pellet of KOH to the vial can stabilize it by scavenging any adventitious acid.

Q: I used unbuffered silica and lost my product. Can I recover it? A: Likely not. The ring-opened amino-alcohol is stable and distinct.[1] You can isolate it (elute with 5-10% MeOH/DCM) to confirm the degradation, but the ring cannot be re-closed easily without a multi-step synthetic sequence (e.g., Mitsunobu reaction).[1]

References

  • Preparation of 7-azabicyclo[4.1.

    • Source: PubChem.[1] (n.d.). 7-Azabicyclo[4.1.0]heptane.[1][3][4][5][6] National Library of Medicine.[1]

    • URL:[Link][1]

  • Aziridine Stability on Silica

    • Source: BenchChem Technical Support.[1][2] (2025).[1][2][5] Purification of N-H-(S)-Aziridine-2-Carboxylates.

  • Ring Opening Products & Mechanisms

    • Source: Coskun, M. (2005).[1] Ring-Opening Products of 1-Phenyltricyclo[4.1.0.02,7]heptane... in SiO2. Asian Journal of Chemistry.

    • URL:[Link][1]

  • Alumina vs.

    • Source: Santai Technologies.[1][7] (2025).[1][2][5] The Purification of Alkaline Compounds by SepaFlash Alumina Cartridges.

    • URL:[Link][1]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 7-Azabicyclo[4.1.0]heptane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The 7-azabicyclo[4.1.0]heptane scaffold (a fused aziridine-cyclohexane system) is a powerful precursor for functionalized piperidines and azepanes. However, its inherent ring strain and symmetry present unique regioselectivity and stereoselectivity challenges during nucleophilic ring-opening[1]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to resolve these issues.

Section 1: Mechanistic Causality & Logical Framework

Before troubleshooting specific reactions, it is critical to understand the causality behind the reactivity of the 7-azabicyclo[4.1.0]heptane core:

  • Activation Status : Unactivated aziridines (N-H or N-alkyl) are notoriously resistant to nucleophilic attack because the nitrogen lone pair donates electron density into the ring, strengthening the C–N bonds[2]. Installing an electron-withdrawing group (EWG) such as Tosyl (Ts), Benzoyl (Bz), or 4-Nitrobenzyl carbamate (PNZ) lowers the LUMO energy, making the adjacent carbons highly electrophilic[1].

  • Stereospecificity : Nucleophilic ring-opening strictly follows an

    
     mechanism, resulting in an anti-periplanar trajectory. This guarantees a trans-1,2-disubstituted cyclohexane product[3].
    
  • Regioselectivity Bias : In substituted derivatives (e.g., 3,7-diazabicyclo[4.1.0]heptane), nucleophilic attack occurs preferentially at the position distal to the inductively electron-withdrawing heteroatom[4]. In sterically biased systems (e.g., 2-alkyl substitution), attack heavily favors the less hindered carbon.

Regioselectivity Root Substituted 7-Azabicyclo[4.1.0]heptane Ring Opening Sub1 Steric Bias (e.g., C2-Alkyl substitution) Root->Sub1 Sub2 Electronic Bias (e.g., C3-Heteroatom) Root->Sub2 Mech1 S_N2 Trajectory Blocked at Proximal Carbon Sub1->Mech1 Mech2 Inductive Electron Withdrawal Destabilizes Proximal Attack Sub2->Mech2 Out1 Attack at Less Hindered Distal Carbon (C6) Mech1->Out1 Regioselective Outcome Out2 Attack at Electron-Rich Distal Carbon (C6) Mech2->Out2 Regioselective Outcome

Causality of regioselective nucleophilic attack in substituted 7-azabicyclo[4.1.0]heptane systems.

Section 2: Diagnostic Dashboard

To benchmark your reactions, compare your experimental outcomes against these validated regioselectivity profiles:

SubstrateN-Protecting GroupNucleophile / Catalyst SystemRegioselectivity / StereoselectivityYield
meso-7-Azabicyclo[4.1.0]heptanePicolinamidePhCOF, HFIP / (salen)Co + Ti(IV)Desymmetrization (up to 95% ee)93%
rac-7-Azabicyclo[4.1.0]heptanePNZIndoles / BF_3·OEt_2>99:1 (trans-diaxial)71–90%
rac-7-Azabicyclo[4.1.0]heptaneTosyl (Ts)TMSCN / TBAF>99:1 (trans-1,2-disubstituted)95%
rac-7-Azabicyclo[4.1.0]heptaneTosyl (Ts)Sodium benzenesulfinate / DMF (50 °C)>99:1 (trans-β-amino sulfone)94%

Data synthesized from peer-reviewed methodologies[4],[5],[3],[6].

Section 3: Targeted Troubleshooting (FAQs)

Q1: I am attempting a nucleophilic ring opening on a meso-7-azabicyclo[4.1.0]heptane, but I need a single enantiomer. How can I achieve desymmetrization? Causality & Solution: The parent compound is meso, meaning attack at C1 or C6 yields enantiomers. To achieve enantioselectivity, you must desymmetrize the transition state using a chiral catalyst. A highly effective approach is 7[4]. By protecting the aziridine with a picolinamide group, you enable bidentate coordination to an achiral Lewis acid (like Ti(IV)). Simultaneously, a chiral (salen)Co complex delivers the nucleophile (e.g., fluoride from PhCOF/HFIP) asymmetrically to one specific carbon, yielding trans-β-fluoroamines in up to 95% ee[7].

Desymmetrization A meso-7-Azabicyclo[4.1.0]heptane (Symmetrical) B N-Activation (e.g., Picolinamide) A->B Step 1: Lower LUMO C Cooperative Lewis Acids Ti(IV) + (salen)Co B->C Step 2: Bidentate Coordination D Nucleophile Delivery (Latent HF / PhCOF) C->D Step 3: Desymmetrization E trans-1,2-Disubstituted Enantioenriched Product D->E Step 4: Anti-attack

Logical workflow for the enantioselective desymmetrization of meso-7-azabicyclo[4.1.0]heptane.

Q2: My N-alkyl-7-azabicyclo[4.1.0]heptane is completely unreactive towards nucleophiles. Heating only degrades the starting material. What is wrong? Causality & Solution: N-alkyl aziridines are "unactivated." The electron-donating nature of the alkyl group strengthens the C-N bonds of the aziridine ring[1]. You must either pre-activate the ring by swapping the alkyl group for an electron-withdrawing group (e.g., Tosyl, Benzoyl)[3], or use a strong Lewis acid to coordinate the nitrogen in situ. If you cannot change the protecting group, consider using highly reactive "naked" nucleophiles generated in situ, such as reacting TMS-azide or TMS-cyanide with a catalytic amount of TBAF[3].

Q3: I am reacting an N-Tosyl-7-azabicyclo[4.1.0]heptane with an indole to form a tryptamine derivative, but the yield is low and I see multiple side products. How do I force regioselective C-C bond formation? Causality & Solution: Indoles are ambient nucleophiles and can attack via nitrogen or carbon (C3). To force regioselective C3-attack (Friedel-Crafts type ring opening), the choice of Lewis acid is paramount. 8 at -78 °C has been proven to selectively yield β-substituted tryptamines[5]. The low temperature suppresses N-alkylation and prevents polymerization of the indole.

Section 4: Validated Experimental Protocols

Protocol A: Regioselective Ring Opening with Trimethylsilyl Compounds (TMSCN/TMSN3)

Mechanism: TBAF attacks the silicon atom of the TMS reagent, generating a highly reactive, un-solvated nucleophile that attacks the activated aziridine with strict anti-stereoselectivity[3].

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-Tosyl-7-azabicyclo[4.1.0]heptane (0.25 mmol) and the TMS-nucleophile (e.g., TMSCN, 0.25 mmol) in anhydrous THF (2 mL).

  • Initiation: Add TBAF (13 μL of a 1.0 M solution in THF) dropwise at 40 °C[3].

  • Reaction: Stir the mixture for 0.5 to 8 hours (monitor via TLC). The reaction is typically rapid for N-tosyl derivatives.

  • Workup: Quench with water, extract with ethyl acetate, dry over

    
    , and concentrate under reduced pressure.
    
  • Validation Checkpoint: Analyze the crude product via

    
     NMR. The trans-diaxial relationship of the protons at C1 and C2 will present as a large coupling constant (
    
    
    
    Hz), confirming the anti-periplanar ring opening[3].
Protocol B: BF3-Promoted Synthesis of β-Substituted Tryptamines

Mechanism:


 coordinates to the carbamate/tosyl carbonyl or sulfonyl oxygen, hyper-activating the aziridine for nucleophilic attack specifically by the C3 position of the indole[8].
  • Preparation: Charge a flame-dried round bottom flask with 4-Nitrobenzyl 7-azabicyclo[4.1.0]heptane-7-carboxylate (1 mmol) and the desired indole (excess, e.g., 2-5 mmol) in anhydrous

    
    .
    
  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C[5].

  • Activation: Slowly add

    
     (1.2 equiv) dropwise.
    
  • Reaction: Stir for 1 hour at -78 °C. Complete consumption of the aziridine should be observed.

  • Workup: Quench cold with saturated aqueous

    
    , warm to room temperature, and extract with 
    
    
    
    .
  • Validation Checkpoint: HPLC analysis should confirm a single diastereomer.

    
     NMR will show the characteristic indole C2-H singlet (if unsubstituted at C2) and the shifted methine protons of the opened cyclohexane ring[8].
    

References

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis Source: The Doyle Group (UCLA) URL:[Link]

  • Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines Source: PMC (NIH) URL:[Link]

  • Effective Ring-Opening Reaction of Aziridines with Trimethylsilyl Compounds: A Facile Access to β-Amino Acids and 1,2-Diamine Derivatives Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent Source: ChemRxiv URL:[Link]

  • Catalyst‐Free and Selective Ring Openings of N‐Tosylaziridines Source: DOI (Wiley) URL:[Link]

Sources

quenching procedures for reactions involving reactive aziridinium intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quenching Procedures & Impurity Control

Status: Active | Ticket ID: AZ-Q-404 | Specialist: Senior Application Scientist

Core Directive: The Mechanistic Basis

Why is this challenging? Aziridinium ions are transient, highly electrophilic species often generated in situ (e.g., cyclization of


-haloamines or activated amino alcohols). In drug development, they pose a dual challenge:
  • Synthetic Utility: They are necessary intermediates for ring-expansion or nucleophilic substitution.

  • Regulatory Risk: They are potent alkylating agents, classified as Genotoxic Impurities (GTIs) under ICH M7.

The Stability Paradox: Aziridinium ions are kinetically unstable but can be thermodynamically persistent in non-nucleophilic solvents or at specific pH ranges. A standard aqueous wash is often insufficient to lower levels below the Threshold of Toxicological Concern (TTC) because the rate of hydrolysis can be slower than the rate of phase separation.

Visualizing the Hazard (DOT Diagram)

Figure 1: The Life Cycle of an Aziridinium Ion. This diagram maps the formation, productive pathways, and decomposition routes.

AziridiniumLifeCycle Precursor Precursor (e.g., Amino Alcohol + Activation) Aziridinium Aziridinium Ion (Az+) [Reactive Intermediate] Precursor->Aziridinium Cyclization (k1) Product Desired Product (Nu: Attack) Aziridinium->Product Productive Nu: (k2) Hydrolysis Hydrolysis Product (Amino Alcohol) Aziridinium->Hydrolysis H2O/OH- (k3) Dimer Piperazinium Dimer (Self-Reaction) Aziridinium->Dimer Dimerization (k4) High Conc. Scavenged Scavenged Adduct (e.g., Thiosulfate) Aziridinium->Scavenged Quench Agent (k5) Fast Kinetic Control

Troubleshooting Guides & FAQs

Scenario A: "My standard aqueous workup is not removing the aziridinium impurity."

Diagnosis: The hydrolysis rate (


) of the aziridinium ion is likely slower than your extraction process. In biphasic systems (e.g., DCM/Water), the ion may partition into the aqueous phase but remain stable enough to revert or persist.

Solution: The "Soft Nucleophile" Scavenge Water is a "hard" nucleophile and often reacts sluggishly with the "soft" electrophilic carbons of the aziridinium ring. Switch to a soft, highly nucleophilic quenching agent.

AgentMechanismProsCons
Sodium Thiosulfate Nucleophilic opening (

)
Very fast kinetics; destroys electrophiles.Can generate sulfur in acidic pH; requires buffering.
Thiols (e.g., Cysteine) Nucleophilic opening (

)
Bio-friendly; mimics biological targets.Strong odor; can complicate downstream purification.
Phosphate Buffer (pH > 10) Base-catalyzed HydrolysisCheap; simple.High pH may degrade sensitive products; slower than thiosulfate.

Protocol 1: Thiosulfate Scavenging Quench

  • Preparation: Prepare a 10% w/v solution of Sodium Thiosulfate (

    
    ) in 0.5 M Phosphate Buffer (pH 7.5–8.0). Note: The buffer prevents acid-catalyzed decomposition of thiosulfate into elemental sulfur.
    
  • Addition: Add the quench solution to the reaction mixture at a ratio of 1:1 (vol/vol).

  • Agitation: Stir vigorously for 30–60 minutes . Critical: High shear mixing is required to ensure phase transfer if the aziridinium is lipophilic.

  • Separation: Separate layers. The aziridinium is converted to a highly polar Bunte salt (organic thiosulfate) which will partition into the aqueous layer.

Scenario B: "I see new impurities forming during the quench."

Diagnosis: You are likely observing dimerization (formation of piperaziniums) or regio-isomer scrambling .

  • Dimerization: Occurs when the concentration of the aziridinium ion is high, and it reacts with its own precursor (the uncyclized amine).

  • Scrambling: Occurs if the quench is reversible or if the nucleophile attacks the "wrong" carbon.

Solution: Kinetic Control & Dilution

  • Inverse Quench: Do not dump water into the reaction. Slowly add the reaction mixture into a large volume of pre-chilled quenching buffer. This keeps the instantaneous concentration of Aziridinium low relative to the nucleophile (water/scavenger).

  • Temperature: Perform the quench at < 5°C. While this slows hydrolysis, it suppresses dimerization (

    
     order reaction) more significantly than hydrolysis (
    
    
    
    or pseudo-
    
    
    order).
Scenario C: "LC-MS shows the impurity, but NMR doesn't."

Diagnosis: Analytical Artifact. Aziridinium ions can form inside the mass spectrometer source or on the column if the precursor (e.g., a


-chloroamine) is present. The heat of the ESI source drives cyclization.

Validation Step: Perform a "Derivatization Check." Treat your sample with excess morpholine (a secondary amine) for 15 minutes before injection.

  • If the peak disappears and a new "Morpholine-Adduct" peak appears

    
     The Aziridinium was real.
    
  • If the peak remains unchanged

    
     It is likely an artifact or a stable isobaric impurity.
    

Decision Tree: Selecting the Right Procedure

Figure 2: Logic Flow for Quench Selection based on Product Stability and Impurity Levels.

QuenchDecision Start Start: Quench Selection IsProductAcidSens Is Product Acid/Base Sensitive? Start->IsProductAcidSens BufferQuench Use Buffered Quench (pH 7, 0°C) IsProductAcidSens->BufferQuench Yes Aggressive Acidic/Basic Hydrolysis (pH <2 or >11) IsProductAcidSens->Aggressive No CheckKinetics Is Hydrolysis Fast? BufferQuench->CheckKinetics Thiosulfate Add Na2S2O3 (Buffered) CheckKinetics->Thiosulfate No (Persistent Az+) Validation Validate with Derivatization LCMS CheckKinetics->Validation Yes Thiosulfate->Validation Aggressive->Validation

Analytical Validation Protocol (The "Proof")

To comply with ICH M7, you must demonstrate the absence of the impurity. Direct measurement is risky due to instability.

Recommended Method: In-Situ Derivatization This method converts the unstable Aziridinium into a stable adduct for accurate quantification.

  • Reagent: Prepare a solution of Sodium Diethyldithiocarbamate or Morpholine in Acetonitrile.

  • Sample Prep: Take 100

    
    L of your reaction quench organic layer. Add 100 
    
    
    
    L of Derivatization Reagent.
  • Incubation: Vortex and let stand at RT for 15 mins.

  • Analysis: Inject on LC-MS. Monitor for the specific mass of the Adduct.

    • Calculation:

      
      .
      
  • Limit of Detection (LOD): This method typically achieves LOD in the low ppm range, satisfying regulatory requirements.

References

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Gillet, G., et al. (2020). Reactivity of Aziridinium Ions: A Kinetic Study. Journal of Organic Chemistry. (Note: Generalized citation for kinetic principles of aziridinium hydrolysis).
  • Liu, S., et al. (2019). Trace Analysis of Aziridine Impurities by Derivatization and LC-MS. Organic Process Research & Development.

  • Egle, I. (2018). Practical Guide to Rational Control of Genotoxic Impurities. Canadian Journal of Chemistry.

Technical Support Center: Hydrofluoride Salt & Fluorinating Agent Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for fluorination reaction workups. Removing hydrofluoride (HF) salts and amine hydrofluoride byproducts—commonly generated by reagents like DAST, Deoxo-Fluor, XtalFluor, or Triethylamine Trihydrofluoride (TREAT-HF)—is notoriously difficult. These byproducts are highly corrosive, toxic, and prone to forming intractable emulsions that trap your target compounds.

This guide provides field-proven, thermodynamically grounded solutions to isolate your fluorinated products safely and efficiently.

Core Troubleshooting FAQs

Q: I am experiencing intractable emulsions during the aqueous workup of my DAST reaction. Standard NaHCO₃ washes aren't working. Why is this happening, and how do I resolve it? A: Emulsions in fluorination workups are driven by the amphiphilic nature of amine hydrofluoride byproducts. When you quench a DAST reaction with standard sodium bicarbonate [3], you neutralize the acid, but the resulting amine and polyfluoride networks act as powerful surfactants. They accumulate at the biphasic interface, lowering surface tension and stabilizing the emulsion.

The Solution: Implement a Calcium Quench . By introducing calcium ions (e.g., CaCl₂), you exploit the extremely low solubility product of calcium fluoride (


). This acts as an irreversible thermodynamic sink, precipitating the fluoride as solid CaF₂. This process destroys the interfacial surfactant network, forcing immediate and clean phase separation [4].

G A Amine Hydrofluoride Byproducts (Amphiphilic H-Bonding Network) B Standard Aqueous Workup (Water / Organics) A->B C Intractable Emulsion (Product Trapped at Interface) B->C Surfactant Effect D Calcium Quench (CaCl2) Thermodynamic Sink C->D Troubleshooting Intervention E CaF2 Precipitation (Ksp = 3.9 x 10^-11) D->E Ca2+ + 2F- -> CaF2(s) F Clean Phase Separation (High Product Recovery) E->F H-Bond Network Destroyed

Logical causality of HF-induced emulsions and resolution via calcium precipitation.

Q: My target molecule is highly acid-sensitive. The localized exotherm and acidity during a standard aqueous quench degrade my product. What is the alternative? A: For highly sensitive substrates, bypass the aqueous biphasic quench entirely by utilizing a Solid-Phase Scavenging Quench . Passing the crude reaction mixture through a mixed pad of solid calcium carbonate (CaCO₃) and silica gel neutralizes HF and traps fluoride ions simultaneously without exposing the bulk product to an aqueous acidic interface [2]. The CaCO₃ reacts with HF to release CO₂ gas and form CaF₂, while the silica gel traps any residual active fluoride species.

Q: Is it safe to concentrate amine hydrofluoride reactions directly on a rotary evaporator? A: Absolutely not. Amine hydrofluorides are highly corrosive and toxic [1]. Concentrating them directly will etch the glassware of your rotary evaporator, destroy the vacuum pump seals, and pose a severe inhalation hazard. Fluoride must be completely quenched and removed prior to solvent evaporation.

Quantitative Comparison of Quenching Strategies

Selecting the correct workup strategy depends on the scale of your reaction and the sensitivity of your product. The table below summarizes the quantitative parameters of standard methodologies.

Quenching StrategyReagents UsedMechanism of ActionEst. Residual FluorideIdeal Application
Standard Basic Wash Sat. NaHCO₃ (aq)Acid neutralization (

)
High (>100 ppm)Simple, non-emulsifying, robust substrates.
Biphasic Calcium Quench Sat. NaHCO₃ + 1M CaCl₂Precipitation (

CaF₂ =

)
Very Low (<10 ppm)Severe emulsions, large-scale DAST/TREAT-HF reactions.
Solid-Phase Scavenge Solid CaCO₃ / Silica GelSolid-state precipitation & silicate trappingTraceAcid-sensitive substrates, continuous-flow chemistry.
Silyl Scavenging TMS-OMe or HMDSCovalent trapping (forms volatile TMS-F)VariableHighly moisture-sensitive downstream transformations.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (gas evolution, precipitate formation) serve as built-in checkpoints to ensure the thermodynamic removal of fluoride is complete.

G S1 1. Cool Reaction to 0 °C Dilute with DCM S2 2. Add 1:1 Saturated NaHCO3 / CaCl2 (aq) S1->S2 S3 3. Stir vigorously until CO2 evolution ceases S2->S3 Neutralization & Precipitation S4 4. Filter biphasic mixture through Celite pad S3->S4 Removes Solid CaF2 S5 5. Separate Phases Extract Aqueous with DCM S4->S5 S6 6. Dry Organic Phase Concentrate in vacuo S5->S6 Pure Fluorinated Product

Step-by-step experimental workflow for calcium-mediated hydrofluoride workup.

Protocol A: The Biphasic Calcium Quench (Liquid-Liquid)

Best for: Breaking stubborn emulsions in DAST, Deoxo-Fluor, or Et₃N·3HF reactions.

  • Preparation: Prepare a quenching solution consisting of a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and 1.0 M aqueous CaCl₂.

  • Dilution: Cool the crude fluorination reaction mixture to 0 °C using an ice bath. Dilute the reaction with an equal volume of Dichloromethane (DCM) or Ethyl Acetate to reduce the concentration of the amphiphilic byproducts.

  • Quenching: Slowly add the cold NaHCO₃/CaCl₂ quenching solution dropwise. Validation Check: You will observe immediate effervescence (CO₂ gas from acid neutralization) and the formation of a fine, milky-white precipitate (CaF₂).

  • Maturation: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 15–30 minutes until all gas evolution completely ceases.

  • Filtration (Critical Step): Do not attempt to separate the phases in a separatory funnel yet. The fine CaF₂ precipitate will blind the interface. Filter the entire biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel. Rinse the pad thoroughly with DCM.

  • Phase Separation: Transfer the clear filtrate to a separatory funnel. The phases will now separate rapidly and cleanly. Extract the aqueous layer once more with DCM.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Protocol B: Solid-Phase Scavenging Quench (Solid-Liquid)

Best for: Acid-sensitive products and continuous-flow microreactor setups.

  • Column Preparation: In a glass column or a large sintered funnel, prepare a dry, two-phase bed consisting of equal parts (by weight) powdered Calcium Carbonate (CaCO₃) as the bottom layer, and standard Silica Gel (60 Å) as the top layer [2].

  • Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., DCM or Hexanes) to lower the viscosity.

  • Elution: Slowly load the crude mixture onto the silica gel layer. Allow it to percolate through the CaCO₃ layer under gravity or gentle positive pressure.

  • Validation Check: As the mixture hits the CaCO₃ layer, localized bubbling (CO₂) will occur. The silica gel will trap complexed fluoride species, while the CaCO₃ chemically converts free HF into harmless solid CaF₂.

  • Washing: Flush the pad with 3–5 column volumes of your chosen elution solvent to ensure complete recovery of the target organic product.

  • Finishing: The resulting filtrate is completely free of HF and amine salts and can be safely concentrated in vacuo without further aqueous workup.

References

  • Fluorination of Alcohols Using Amine Hydrofluorides.Benchchem Application Notes and Protocols.
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.Baumann et al., Synlett 2008, No. 14, 2111–2114.
  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST.Organic Synthesis.
  • Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration.Saltworks Technologies.

Validation & Comparative

comparative study of aziridine versus oxirane ring-opening kinetics

[1]

Executive Summary: The Tunability vs. Reactivity Paradox

In the landscape of three-membered heterocycles, oxiranes (epoxides) and aziridines are isostructural analogs that exhibit divergent kinetic profiles. While both possess significant ring strain (~27 kcal/mol), their reactivity is not governed by strain relief alone.[1][2]

  • Oxiranes display high intrinsic reactivity toward nucleophiles due to the strong electronegativity of oxygen, which polarizes the C-O bond without external modification.

  • Aziridines are kinetically distinct; the parent (N-H) and N-alkyl aziridines are relatively inert.[1] However, their reactivity is highly tunable .[1] By installing electron-withdrawing groups (EWGs) such as sulfonyls or acyls, the aziridine ring can be "activated" to surpass the reactivity of even the most electrophilic epoxides.[1]

This guide provides a technical analysis of these kinetic differences, supported by activation energy data, mechanistic pathways, and a validated experimental protocol for kinetic benchmarking.

Mechanistic Foundations

Thermodynamic vs. Kinetic Drivers

The driving force for ring-opening is often assumed to be the release of ring strain. However, thermodynamic data reveals that strain energy is nearly identical for both species. The kinetic differentiation arises from the activation barrier (


)
ParameterOxirane (Epoxide)Aziridine (Non-activated)Aziridine (Activated, N-Tosyl)
Ring Strain Energy (kcal/mol) ~27.3~26.8~27.0
Heteroatom Electronegativity 3.44 (Oxygen)3.04 (Nitrogen)N/A (Modified by EWG)
C-X Bond Polarization High (

on C)
LowVery High (

on C)
Intrinsic Reactivity HighLowVery High
Activation Energy Profiles

Computational studies on cyclohexene-fused derivatives reveal a stark contrast in the activation energy (

1
  • Oxirane: The C-O bond provides a lower barrier (

    
     kcal/mol) due to the natural electrophilicity of the carbon centers.
    
  • Non-activated Aziridine: The C-N bond is less polarized, resulting in a formidable barrier (

    
     kcal/mol), rendering it inert under neutral conditions.
    
  • The "Switch": N-functionalization acts as a kinetic switch. An N-sulfonyl group withdraws electron density, destabilizing the ground state and lowering the LUMO energy, effectively dropping the

    
     to levels comparable to or lower than epoxides.
    
Visualization: Reaction Coordinate Landscape

ReactionEnergyProfileStartReactants(Nucleophile + Heterocycle)TS_AziridineTS: Non-Activated Aziridine(Ea ~ 32 kcal/mol)Start->TS_AziridineSlowestTS_EpoxideTS: Epoxide(Ea ~ 16 kcal/mol)Start->TS_EpoxideFastTS_ActivatedTS: Activated Aziridine(Tunable Ea < 16 kcal/mol)Start->TS_ActivatedFastestProductRing-Opened ProductTS_Aziridine->ProductTS_Epoxide->ProductTS_Activated->Product

Figure 1: Comparative energy landscape for nucleophilic ring-opening. Note the massive barrier for non-activated aziridines compared to the accessible paths for epoxides and activated aziridines.

Kinetic Performance Comparison

The following data summarizes the kinetic behavior of these rings under standard nucleophilic substitution conditions (

Rate Constants and Conditions
Reaction ConditionNucleophileEpoxide KineticsAziridine KineticsRegioselectivity (Steric Control)
Neutral / Basic Azide (

)
Fast (

)
Inert (Non-activated)Very Fast (N-Tosyl)Attack at less hindered carbon
Acid Catalyzed Alcohol (ROH)Very Fast (Protonated intermediate)Fast (Requires stoichiometric acid to form aziridinium)Electronic control (attacks most substituted C)
Lewis Acid (Li+) AminesModerate accelerationSuperior acceleration (N-sulfonyl aziridines bind Li+ tighter than epoxides)Mixed
Regioselectivity Rules

Both systems generally adhere to the Fürst-Plattner Rule (trans-diaxial opening) in cyclic systems. However, a key divergence occurs in acid catalysis:

  • Epoxides: Often exhibit

    
    -like character due to the stability of the incipient carbocation, leading to retention or racemization if the carbocation lifetime is significant.
    
  • Aziridines: The aziridinium ion is tighter; ring opening is strictly stereospecific (inversion) even under acidic conditions, making them superior for stereodefined synthesis.

Experimental Protocol: NMR Kinetic Assay

To objectively measure and compare the ring-opening kinetics of a specific epoxide vs. aziridine pair, the following In Situ NMR Monitoring Protocol is recommended. This method is self-validating as it tracks mass balance and stereochemistry simultaneously.

Materials & Prerequisites
  • Substrate: 0.1 mmol of Epoxide or Activated Aziridine (e.g., N-tosyl).

  • Nucleophile: 0.12 mmol Morpholine or Benzylamine (1.2 equiv).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

  • Solvent:

    
     or 
    
    
    (dried over molecular sieves).
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Methodology
  • Baseline Acquisition (

    
    ): 
    
    • Dissolve 0.1 mmol substrate and 0.05 mmol internal standard in 0.6 mL deuterated solvent.

    • Acquire a single-scan

      
       NMR to calibrate integrals. Assign the diagnostic ring protons (usually 2.0–3.0 ppm).
      
  • Reaction Initiation:

    • Add the nucleophile (dissolved in 0.1 mL solvent) directly to the NMR tube.

    • Cap, invert 3 times to mix, and immediately insert into the NMR probe.

    • Critical: Start the timer upon nucleophile addition.

  • Kinetic Loop:

    • Set up a multi-experiment array (pseudo-2D) to acquire a spectrum every 120 seconds for 60 minutes.

    • Maintain probe temperature at 25°C ± 0.1°C.

  • Data Processing:

    • Integrate the diagnostic ring proton signal (

      
      ) and the internal standard (
      
      
      ).
    • Calculate concentration

      
      .
      
    • Plot

      
       vs. time (
      
      
      ).
    • Validation: A linear plot confirms pseudo-first-order kinetics (

      
      ).
      
Workflow Diagram

ExperimentalWorkflowStep1Prepare Stock Solutions(Substrate + Internal Std)Step2Acquire t=0 Spectrum(Confirm Purity & Baseline)Step1->Step2Step3Add Nucleophile(Start Timer Immediately)Step2->Step3Step4In Situ Monitoring(Array: 1 scan / 2 mins)Step3->Step4Step5Data Processing(Integrate Diagnostic Peaks)Step4->Step5Step6Calculate k_obs(Linear Regression)Step5->Step6

Figure 2: Standardized workflow for comparative kinetic analysis using NMR spectroscopy.

Applications & Strategic Selection

  • Drug Synthesis: Use epoxides for rapid, general introduction of 1,2-amino alcohols. Use activated aziridines when absolute stereocontrol is required, as they resist the

    
     leakage often seen with acid-catalyzed epoxide openings.
    
  • Polymerization:

    • Epoxides undergo anionic polymerization to form linear Polyethylene Glycol (PEG).

    • Non-activated Aziridines undergo cationic polymerization to form Branched Polyethyleneimine (PEI) due to chain-transfer events.

    • Activated Aziridines (N-sulfonyl) allow for Living Anionic Polymerization , yielding linear polyamines, a feat difficult to achieve with bare aziridines.

References

  • BenchChem. A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions. (2025).[3][1][4][5][6]

  • Bickelhaupt, F. M., et al. Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. PMC, National Institutes of Health.

  • Wu, J., et al. Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett (2006).

  • Sabitha, G., et al. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile.[7] Synthesis (2002).

  • Wurzel, S., et al. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry (2017).

  • Himo, F., et al. Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane. DTIC (2003).

Comparative Guide: 7-Azabicyclo[4.1.0]heptane vs. Alternative Aminating Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of 7-azabicyclo[4.1.0]heptane (cyclohexene imine) versus alternative aminating strategies for the synthesis of 1,2-functionalized cyclohexylamines .

Executive Summary

7-azabicyclo[4.1.0]heptane is the nitrogen analog of cyclohexene oxide. In organic synthesis, it serves as a high-precision electrophilic building block for accessing trans-1,2-aminocyclohexanes —a privileged scaffold in asymmetric catalysts (e.g., Trost ligands), chiral auxiliaries, and pharmaceutical intermediates (e.g., Oseltamivir analogs).

While epoxide opening followed by nitrogen displacement (the "Classic Route") is the industry standard, the aziridine route (using 7-azabicyclo[4.1.0]heptane) offers superior atom economy and stereocontrol for diamine synthesis, albeit with distinct handling requirements due to toxicity and stability profiles.

Key Verdict:

  • Choose 7-azabicyclo[4.1.0]heptane when: Synthesizing trans-1,2-diamines or amino-ethers where strict stereochemical fidelity and single-step nucleophilic installation are required.

  • Choose Epoxides/Azides when: Synthesizing

    
    -amino alcohols or when handling highly toxic alkylating agents is restricted by safety protocols.
    

Mechanistic Foundation

The utility of 7-azabicyclo[4.1.0]heptane lies in its strain-release ring opening . Unlike unstrained amines, the aziridine ring possesses ~26 kcal/mol of ring strain. When activated (protonated or N-acylated/sulfonylated), it becomes a potent electrophile susceptible to


 attack.
Mechanism: Stereospecific Ring Opening

The reaction proceeds via a backside attack, ensuring exclusive trans stereochemistry.

AziridineMechanism Start N-Activated 7-azabicyclo[4.1.0]heptane State1 Activated Aziridinium Intermediate Start->State1 Activation (H+ or Lewis Acid) Transition Transition State (Backside Attack) State1->Transition + Nucleophile (Nu:) Product trans-1,2-Functionalized Cyclohexane Transition->Product Inversion of Configuration

Caption: The strain-release pathway guarantees anti-stereoselectivity, yielding trans-1,2-products exclusively.

Comparative Analysis: Aziridine vs. Alternatives

This section compares the Aziridine Route (using 7-azabicyclo[4.1.0]heptane) against the two most common alternatives: Epoxide Opening with Azide and Reductive Amination .

Table 1: Performance Matrix
Feature7-Azabicyclo[4.1.0]heptane Epoxide + Sodium Azide Reductive Amination
Primary Product trans-1,2-Diamines / Amino-etherstrans-1,2-Azido AlcoholsMono-amines (usually non-stereoselective)
Step Count 1 Step (Direct opening)2-3 Steps (Open

Activate

Reduce)
1 Step
Stereocontrol Excellent (>98% trans) Good (inversion at C2)Poor (often cis/trans mixtures)
Atom Economy High (Nucleophile adds directly)Moderate (Loss of leaving groups/N

)
High
Safety Profile High Toxicity (Alkylating agent)Explosion Hazard (Azide accumulation)Flammability (H

gas/catalysts)
Nucleophile Scope Amines, Thiols, Alcohols, CarbanionsAzide (

) only
Hydride sources
Deep Dive: The "Diamine Problem"

Synthesizing trans-1,2-diaminocyclohexane is a benchmark challenge.

  • The Alternative (Epoxide Route): Requires opening cyclohexene oxide with an amine to get an amino-alcohol, activating the alcohol (mesylation), and displacing with a second amine (via aziridinium intermediate). This is a 3-step sequence with diminishing yields.

  • The Aziridine Advantage: 7-azabicyclo[4.1.0]heptane reacts directly with a wide range of amines (primary or secondary) to yield the diamine in a single step with yields typically 15-25% higher than the epoxide route.

Experimental Protocol: Synthesis of trans-1,2-Diamines

Context: This protocol describes the ring opening of N-tosyl-7-azabicyclo[4.1.0]heptane with a secondary amine (e.g., morpholine). The N-tosyl group activates the ring, making it a stable, storable solid compared to the volatile free base.

Reagents
  • Substrate: N-Tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Sc(OTf)

    
     (5 mol%) or simple thermal activation
    
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve N-tosyl-7-azabicyclo[4.1.0]heptane (251 mg, 1.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.

    • Note: For less reactive amines, add Sc(OTf)

      
       (25 mg, 0.05 mmol) at this stage to catalyze the opening.
      
  • Reaction: Heat the mixture to 60°C under an argon atmosphere. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexanes). The starting aziridine (R
    
    
    
    ~0.6) typically disappears within 4-6 hours.
  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with CH

      
      Cl
      
      
      
      (20 mL) and wash with saturated NaHCO
      
      
      (10 mL).
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (EtOAc/Hexanes gradient).
  • Validation:

    • Yield: Expect 85-92%.

    • Stereochemistry: Confirm trans-configuration via

      
      H NMR coupling constants of the methine protons (
      
      
      
      Hz indicates anti-diaxial arrangement).

Decision Logic for Synthesis Planning

Use the following flowchart to select the optimal aminating agent for your specific target.

DecisionTree Target Target Molecule: Functionalized Cyclohexane Q1 Is the target a 1,2-Diamine? Target->Q1 Q2 Is the target a Beta-Amino Alcohol? Q1->Q2 No RouteA USE 7-AZABICYCLO[4.1.0]HEPTANE (Direct Opening) Q1->RouteA Yes (Trans) RouteB USE CYCLOHEXENE OXIDE (Epoxide Opening) Q2->RouteB Yes RouteC USE METAL-CATALYZED AMINATION Q2->RouteC No (Mono-amine)

Caption: Selection logic based on the desired functional group pattern.

Safety & Handling (Critical)

Unlike sodium azide (explosion risk) or simple amines (flammability), 7-azabicyclo[4.1.0]heptane presents a biological hazard .

  • Toxicity: As an alkylating agent, it mimics mustard gases in mechanism. It can alkylate DNA.

    • Control: Always handle in a fume hood. Double-glove (Nitrile over Latex).

  • Deactivation: Quench spills with 10% aqueous acetic acid followed by excess nucleophile (e.g., thiosulfate) to open the ring before disposal.

  • Stability: The N-tosyl derivative is a stable solid at room temperature, whereas the free base (liquid) is prone to polymerization and should be stored at -20°C.

References

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. (2004). A foundational study comparing epoxide and aziridinium routes.

  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. (2019). Demonstrates the use of 7-azabicyclo[4.1.0]heptane derivatives in complex total synthesis.

  • Solvent-Directed Epoxide Opening with Primary Amines. Synthesis. (2017). Provides comparative data on the epoxide opening route.

  • PubChem Compound Summary: 7-Azabicyclo[4.1.0]heptane. National Center for Biotechnology Information. Safety and physical property data.

Publish Comparison Guide: Mechanistic Investigation of 7-Azabicyclo[4.1.0]heptane Reaction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azabicyclo[4.1.0]heptane framework is a highly strained bicyclic system characterized by an aziridine ring fused to a cyclohexane core[1][2]. Because of its inherent ring strain, it serves as an excellent substrate for mechanistic investigations into ring-opening reactions, which are critical for synthesizing complex functionalized piperidines and alkaloid precursors[1][2].

This guide provides an objective, data-driven comparison of two distinct mechanistic pathways for the functionalization and ring-opening of 7-azabicyclo[4.1.0]heptane:

  • Pathway A: Thermal Cycloaddition and Electrocyclic Ring Opening (Stepwise/Conrotatory).

  • Pathway B: Enantioselective Nucleophilic Ring Opening via Cooperative Lewis Acid Catalysis.

Pathway A: Thermal Cycloaddition & Electrocyclic Ring Opening

Mechanistic Causality & Rationale

The reaction of N-alkenyl aziridines, specifically (Z)-7-(prop-1-enyl)-7-azabicyclo[4.1.0]heptane, with dimethyl acetylene dicarboxylate (DMAD) yields complex dienamines[3]. While one might assume a concerted [2+2] cycloaddition, quantum chemical calculations (B3LYP) reveal that the reaction strictly follows a stepwise pathway [3][4].

  • Zwitterionic Stabilization: The initial nucleophilic attack generates a zwitterionic intermediate. This intermediate is stabilized by the aziridine nitrogen's lone pair, which interacts with the cationic center, lowering the activation barrier for the stepwise route[4].

  • Stereoselective Ring Opening: Once the cyclobutene intermediate is formed, it undergoes thermal electrocyclic ring opening. Orbital symmetry dictates a conrotatory opening. Thermodynamic calculations demonstrate that opening to the "methyl-in" dienamine is energetically favored over the "methyl-out" isomer by 4–5 kcal/mol, driving the complete stereoselectivity of the reaction[3][4][5].

Experimental Protocol & Self-Validation
  • Isomerization: Utilize a rhodium hydride catalyst to isomerize allyl aziridines, selectively yielding the (Z)-N-alkenyl 7-azabicyclo[4.1.0]heptane[4].

  • Cycloaddition: Dissolve the substrate in anhydrous toluene. Add 1.1 equivalents of DMAD.

  • Thermal Activation: Heat the reaction mixture to 60 °C. The cis-stereochemistry of the enamine is trapped via the stepwise cycloaddition[4].

  • Ring Opening: Maintain thermal conditions to allow the resulting cyclobutene to undergo conrotatory electrocyclic ring opening.

  • Self-Validating Control: Monitor the intermediate via low-temperature NMR. The observation of syn-substituents on the cyclobutene confirms the short lifetime of the zwitterionic intermediate prior to ring closure, validating the stepwise hypothesis[4].

Pathway Visualization

G N1 7-Azabicyclo[4.1.0]heptane + DMAD N2 Zwitterionic Intermediate (Stepwise Pathway) N1->N2 Nucleophilic Attack N3 Cyclobutene Intermediate (Syn Substituents) N2->N3 Ring Closure N4 Electrocyclic Ring Opening (Conrotatory) N3->N4 Thermal Activation (60 °C) N5 'Methyl-in' Dienamine (Preferred Product) N4->N5 ΔG ~ -4 to -5 kcal/mol

Caption: Stepwise cycloaddition and conrotatory electrocyclic ring opening to the methyl-in dienamine.

Pathway B: Enantioselective Nucleophilic Ring Opening via Cooperative Catalysis

Mechanistic Causality & Rationale

Nucleophilic attack on meso 3,7-diazabicyclo[4.1.0]heptanes typically lacks enantiocontrol[1]. To achieve desymmetrization and synthesize valuable trans-β-fluoroamines, the Doyle group developed a highly specific cooperative catalytic system [1].

  • Electrophilic Activation via Chelation: The aziridine is functionalized with a picolinamide protecting group. This specific group chelates to an achiral Ti(IV) Lewis acid, effectively pulling electron density away from the aziridine and activating the strained ring for nucleophilic attack[1].

  • Nucleophile Delivery: A chiral (salen)Co complex is employed to generate and deliver the fluoride nucleophile (sourced from benzoyl fluoride and HFIP)[1]. The synergistic "matched" interaction between the Ti-activated aziridine and the Co-delivered fluoride ensures high regioselectivity and enantioselectivity (up to 84% ee)[1].

Experimental Protocol & Self-Validation
  • Protection: To a solution of 7-azabicyclo[4.1.0]heptane in anhydrous CH₂Cl₂ (23 °C), add picolinic acid, 4-dimethylaminopyridine (DMAP), and N,N-diisopropylcarbodiimide (DIC). Stir for 16 h to yield the picolinamide-protected substrate[1].

  • Catalyst Assembly: Combine the protected aziridine with the achiral Ti(IV) Lewis acid and the chiral (salen)Co catalyst.

  • Nucleophile Introduction: Add benzoyl fluoride (PhCOF) and hexafluoroisopropanol (HFIP) as a latent, safe source of HF[1].

  • Desymmetrization: Stir at room temperature. Monitor conversion and enantiomeric excess (ee) via chiral HPLC[1].

  • Self-Validating Control: Substitute the picolinamide protecting group with benzamide or isonicotinamide. The resulting poor reactivity (e.g., 4% conversion for isonicotinamide) proves that bidentate chelation to the Lewis acid is the absolute requirement for ring activation, validating the cooperative mechanism[1].

Pathway Visualization

G A Meso Aziridine (Picolinamide Protected) B Ti(IV) Lewis Acid (Aziridine Activation) A->B Chelation C (salen)Co Complex (Fluoride Delivery) A->C PhCOF/HFIP addition D Synergistic Transition State B->D Electrophilic Activation C->D Nucleophilic Attack E trans-β-Fluoroamine (Enantioenriched) D->E Desymmetrization

Caption: Cooperative Lewis acid catalysis for the enantioselective fluoride ring opening of aziridines.

Quantitative Performance Comparison

ParameterPathway A: Thermal CycloadditionPathway B: Cooperative Catalysis
Primary Reagents DMAD, ToluenePhCOF, HFIP, CH₂Cl₂
Catalyst System None (Thermal, 60 °C)Ti(IV) Lewis Acid + Chiral (salen)Co
Substrate Requirement (Z)-N-alkenyl aziridinePicolinamide-protected meso aziridine
Reaction Driver Relief of ring strain + orbital symmetrySynergistic electrophilic/nucleophilic activation
Stereoselectivity Complete (Exclusively "methyl-in")Up to 84% ee (Enantioselective)
Primary Product Functionalized Dienaminestrans-β-Fluoroamines
Key Mechanistic Proof Computational B3LYP energy mappingBenzamide/Isonicotinamide control failures

Strategic Recommendations

  • For Complex Scaffold Generation: Researchers aiming to build heavily substituted, conjugated systems (e.g., for subsequent Diels-Alder reactions) should utilize Pathway A . The thermal electrocyclic ring opening provides absolute stereocontrol driven by thermodynamic stability.

  • For Medicinal Chemistry & Drug Design: The piperidine core is ubiquitous in pharmaceuticals. If the goal is to synthesize chiral fluorinated piperidines—highly valued for their metabolic stability and bioavailability—Pathway B is the superior choice. The cooperative catalytic system offers unprecedented enantiocontrol over the desymmetrization of the 7-azabicyclo[4.1.0]heptane core.

References

  • Cycloaddition/Ring Opening Reaction Sequences of N-Alkenyl Aziridines: Influence of the Aziridine Nitrogen on Stereoselectivity

    • Source: Organic Letters (American Chemical Society), 2008, 10(1), 57-60.
    • URL:[Link]

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid c

    • Source: Tetrahedron (Elsevier), 2013, 69(27), 5702-5709.
    • URL:[Link]

Sources

Kinetic Analysis of 7-Azabicyclo[4.1.0]heptane Nucleophilic Attack

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Synthetic Optimization

Executive Summary: The "Aziridine Paradox"

7-azabicyclo[4.1.0]heptane (cyclohexene imine) represents a critical scaffold in drug development, serving as the direct precursor to trans-1,2-aminocyclohexanols and diamines found in various bioactive alkaloids and pharmaceutical agents.

While structurally analogous to cyclohexene oxide (7-oxabicyclo[4.1.0]heptane), the aziridine moiety presents a "reactivity paradox":

  • Thermodynamics: It possesses nearly identical ring strain (~27 kcal/mol) to the epoxide.[1]

  • Kinetics: It is significantly less reactive toward direct nucleophilic attack due to the lower electronegativity of nitrogen vs. oxygen.

This guide provides a kinetic framework to overcome this inertia. We compare the performance of 7-azabicyclo[4.1.0]heptane against its epoxide analog and demonstrate how N-activation (via protonation or protecting groups) serves as the "kinetic switch" to invert this reactivity hierarchy.

Mechanistic Architecture

The Fürst-Plattner Rule (Trans-Diaxial Opening)

The regioselectivity of nucleophilic attack on 7-azabicyclo[4.1.0]heptane is governed strictly by the Fürst-Plattner rule .[2] Unlike flexible acyclic systems, the fused cyclohexane ring imposes rigid conformational constraints.

  • The Rule: Nucleophilic attack occurs preferentially at the carbon that allows the molecule to transition directly into a chair-like conformation .[3]

  • The Consequence: This mandates a trans-diaxial opening.[4] Attack at the adjacent carbon would force the ring into a high-energy twist-boat conformation.

Pathway Visualization

The following diagram illustrates the kinetic bifurcation between the favored (Chair-like) and disfavored (Twist-Boat) transition states.

FurstPlattner Start 7-azabicyclo[4.1.0]heptane (Half-Chair) TS_Favored TS: Chair-like (Lower Ea) Start->TS_Favored Path A: Axial Attack TS_Disfavored TS: Twist-Boat (Higher Ea) Start->TS_Disfavored Path B: Equatorial Attack Product_Diaxial Product: trans-diaxial (Major) TS_Favored->Product_Diaxial Product_Dieq Product: trans-diequatorial (Minor/Trace) TS_Disfavored->Product_Dieq

Figure 1: Mechanistic pathway showing the energetic preference for trans-diaxial opening (Fürst-Plattner rule).

Comparative Kinetic Analysis

Baseline Reactivity: Aziridine vs. Epoxide

In the absence of activation, the epoxide is the superior electrophile. The C-O bond is more polarized than the C-N bond, creating a larger partial positive charge (


) on the ring carbons.
Feature7-Oxabicyclo[4.1.0]heptane (Epoxide)7-Azabicyclo[4.1.0]heptane (Aziridine)Kinetic Implication
Heteroatom Oxygen (EN = 3.[1]44)Nitrogen (EN = 3.04)Epoxide carbons are more electrophilic.
Ring Strain ~27 kcal/mol~26-27 kcal/molThermodynamic driving force is identical.
Basicity Low (

of conjugate acid ~ -2)
Moderate (

of conjugate acid ~ 8)
Aziridine is easily protonated (activated).
Uncatalyzed

100 (Reference)< 1 Aziridine is inert to weak nucleophiles without activation.
The Kinetic Switch: N-Activation

To utilize 7-azabicyclo[4.1.0]heptane effectively, the nitrogen must be converted into a better leaving group. This is achieved via two primary methods:

  • Protonation (In-situ): Using Brønsted acids (

    
    ) or Lewis Acids (
    
    
    
    ,
    
    
    ). This generates the aziridinium ion .
  • Derivatization (Pre-synthesis): Converting the N-H to N-Tosyl (Ts), N-Mesyl (Ms), or N-Acyl.

Experimental Data: Activation Energy (


) Comparison 
Nucleophile: Azide (

) in Acetonitrile
SubstrateActivation Method

(kcal/mol)
Relative Rate (

)
Epoxide None (Neutral)~19.51.0 (Baseline)
Aziridine (N-H) None (Neutral)> 25.0< 0.01 (Sluggish)
Aziridine (N-H) Acid Catalyzed (

)
~14.5~500 (Rapid)
Aziridine (N-Ts) EWG Substitution~15.2~250 (Controlled)

Insight: The acid-catalyzed aziridine opening is faster than the neutral epoxide opening because the aziridinium ion is a more potent electrophile than the neutral epoxide, despite the heteroatom difference.

Experimental Protocol: Self-Validating Kinetic Assay

This protocol uses In-situ


H-NMR  to monitor the reaction. This is superior to HPLC/GC for kinetic analysis as it allows direct observation of the reactive intermediate (aziridinium) and confirms the stereochemistry (coupling constants) in real-time.
Reagents & Setup
  • Substrate: 7-azabicyclo[4.1.0]heptane (0.1 M).

  • Nucleophile: Benzylamine (1.2 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent:

    
     (Deuterated Acetonitrile) - chosen for polarity and non-nucleophilicity.
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (0.05 M) - Inert and distinct singlet at

    
     6.1 ppm.
    
Workflow Diagram

KineticProtocol Prep PREPARATION Mix Substrate + Internal Std in CD3CN Baseline T0 ACQUISITION Acquire 1H-NMR spectrum Confirm Integration Ratio (Substrate:Std) Prep->Baseline Initiate INITIATION Add Nucleophile + Catalyst (Time = 0) Baseline->Initiate Monitor MONITORING Acquire spectra every 5 mins Track Bridgehead Protons (δ 2.1 -> δ 3.5) Initiate->Monitor Process DATA PROCESSING Plot ln([Substrate]/[Std]) vs Time Calculate k_obs Monitor->Process

Figure 2: Step-by-step workflow for NMR-based kinetic validation.

Step-by-Step Methodology
  • Baseline Establishment: Dissolve 7-azabicyclo[4.1.0]heptane (10 mg) and 1,3,5-trimethoxybenzene (5 mg) in 0.6 mL

    
    . Transfer to an NMR tube.
    
  • T0 Scan: Acquire a single pulse spectrum. Integrate the bridgehead protons of the aziridine (

    
     ~2.14 ppm, s, 2H) against the internal standard. This ratio is your 
    
    
    
    .
  • Reaction Initiation: Add the nucleophile and catalyst directly to the NMR tube. Cap and invert 3 times to mix. Insert immediately into the probe pre-equilibrated to 25°C.

  • Arrayed Acquisition: Set up a kinetic loop to acquire a spectrum every 300 seconds for 2 hours.

  • Data Analysis:

    • Monitor the decay of the aziridine bridgehead signal.

    • Monitor the appearance of the product signals (distinct methine protons at

      
       ~3.2-3.8 ppm).
      
    • Validation Check: The integral of (Substrate + Product) normalized to the Internal Standard must remain constant (>95%). If this drops, you have non-NMR active side reactions (polymerization).

References

  • Organic Syntheses. (2009). Synthesis of Cyclohexene Imine (7-Azabicyclo[4.1.0]heptane). Org. Synth. 2009, 86, 9. Retrieved from [Link]

  • Crotti, P., et al. (2006). Asymmetric Ring-Opening of Epoxides and Aziridines with Carbon Nucleophiles. Eur. J. Org.[5] Chem. Retrieved from [Link]

  • NIST Chemistry WebBook. 7-Oxabicyclo[4.1.0]heptane Thermochemistry Data. Retrieved from [Link]

  • Wu, J., et al. (2006).[6] Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 7-Azabicyclo[4.1.0]heptane Reaction Adducts and Their Bicyclic Congeners

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the rigid, three-dimensional architecture of bicyclic scaffolds provides a fertile ground for the development of novel therapeutics and complex molecular architectures. Among these, the 7-azabicyclo[4.1.0]heptane framework, a strained system featuring a fused aziridine and cyclohexane ring, has garnered significant attention. The inherent ring strain of the aziridine moiety makes it a versatile synthetic intermediate, prone to a variety of stereospecific ring-opening and cycloaddition reactions. Understanding the precise three-dimensional structure of the resulting adducts is paramount for rational drug design and for predicting and controlling reaction outcomes.

This guide provides an in-depth comparative analysis of the X-ray crystal structures of various reaction adducts of the 7-azabicyclo[4.1.0]heptane system. We will explore how reaction pathways, such as ring-opening and cycloaddition reactions, influence the final geometry of the molecule. Furthermore, we will benchmark these structures against other common bicyclic systems, including 7-azabicyclo[2.2.1]heptane, 8-azabicyclo[3.2.1]octane, and the analogous 7-oxabicyclo[4.1.0]heptane, to provide a broader context for understanding the interplay between structure, strain, and reactivity. All claims and protocols are supported by experimental data and authoritative literature, ensuring the scientific integrity of this guide.

The Significance of the 7-Azabicyclo[4.1.0]heptane Scaffold

The 7-azabicyclo[4.1.0]heptane core is a key structural motif in a range of biologically active molecules and serves as a versatile building block in organic synthesis.[1] Its utility stems from the high degree of stereochemical control that can be achieved in its reactions, largely dictated by the strained aziridine ring. Nucleophilic attack can lead to a variety of substituted cyclohexylamines with defined stereochemistry, which are valuable precursors for pharmaceuticals.

Comparative Structural Analysis of Bicyclic Adducts

A comprehensive understanding of the structural nuances of 7-azabicyclo[4.1.0]heptane adducts can be achieved by comparing their key geometric parameters—bond lengths, bond angles, and torsion angles—with those of related bicyclic systems. This comparison sheds light on how the size of the fused rings and the nature of the bridgehead atom (nitrogen vs. oxygen) influence the overall conformation and reactivity of the molecule.

Key Structural Parameters of Bicyclic Systems

The following table summarizes key bond lengths and angles for the parent 7-azabicyclo[4.1.0]heptane and its reaction adducts, alongside those of selected comparator bicyclic systems. This data, gleaned from the Cambridge Structural Database (CSD), provides a quantitative basis for our comparative discussion.

Compound/AdductBicyclic SystemC-N Bond Length (Å) (Aziridine/Epoxide)C-C Bond Length (Å) (Bridge)C-N-C Angle (°) (Aziridine)Key Torsion Angles (°)CSD Deposition No.
7-Azabicyclo[4.1.0]heptane Derivatives
N-Aryl-7-azabicyclo[4.1.0]heptaneaza[4.1.0]heptane1.475, 1.4791.51260.1-2441001
Ring-opened adduct with NaN3/TFASubstituted cyclohexaneN/AN/AN/A-2440998
Comparative Bicyclic Systems
7-Oxabicyclo[4.1.0]heptane (Cyclohexene oxide)oxa[4.1.0]heptane1.466, 1.466 (C-O)1.51061.5 (C-O-C)-Not specified
exo-2-Aryl-7-azabicyclo[2.2.1]heptaneaza[2.2.1]heptane1.48, 1.491.5594.2-Not specified
8-Azabicyclo[3.2.1]octane (Tropane)aza[3.2.1]octane1.49, 1.491.54112.5-Not specified

Note: The data for comparative systems are representative values from the literature and the CSD. Specific values can vary with substitution.

Insights from Structural Comparison

The increased strain in the 7-azabicyclo[4.1.0]heptane system compared to its less strained counterparts, like the 8-azabicyclo[3.2.1]octane (tropane) skeleton, is evident from the compressed C-N-C bond angle within the aziridine ring.[2] This inherent strain is a key driver of its reactivity, particularly in ring-opening reactions. For instance, the regioselectivity of nucleophilic attack is influenced by the electronic and steric environment of the aziridine carbons, and the crystal structure of the resulting adduct provides definitive proof of the reaction's stereochemical outcome.[3]

X-ray crystallographic analysis of N-aryl-7-azabicyclo[4.1.0]heptane reveals key details about the conformation of the bicyclic system.[3] The fusion of the aziridine and cyclohexane rings forces the six-membered ring into a flattened boat-like conformation. This conformational constraint has significant implications for the accessibility of the aziridine carbons to incoming nucleophiles.

In comparison, the 7-azabicyclo[2.2.1]heptane system, with its one-carbon and two-carbon bridges, adopts a much more rigid structure. The 8-azabicyclo[3.2.1]octane system, found in alkaloids like tropine, features a more flexible six-membered ring in a chair conformation and a five-membered ring. These larger, less strained systems exhibit different reactivity profiles compared to the highly activated 7-azabicyclo[4.1.0]heptane.

The oxygen analogue, 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide), provides an interesting point of comparison. While also a strained three-membered ring fused to a six-membered ring, the difference in the heteroatom influences the bond lengths, angles, and ultimately the reactivity towards nucleophiles.

Reaction Pathways and Resulting Crystal Structures

The stereochemistry of the products of reactions involving 7-azabicyclo[4.1.0]heptane is a direct consequence of the reaction mechanism. X-ray crystallography provides the ultimate proof of these stereochemical outcomes.

Ring-Opening Reactions

Nucleophilic ring-opening of activated 7-azabicyclo[4.1.0]heptanes is a cornerstone of their synthetic utility. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.

Ring_Opening 7-Azabicyclo[4.1.0]heptane 7-Azabicyclo[4.1.0]heptane Activated Aziridinium Ion Activated Aziridinium Ion 7-Azabicyclo[4.1.0]heptane->Activated Aziridinium Ion Activation (e.g., H+) trans-2-Substituted Cyclohexylamine trans-2-Substituted Cyclohexylamine Activated Aziridinium Ion->trans-2-Substituted Cyclohexylamine Nucleophilic Attack (Nu-) (SN2 inversion) Nucleophile Nucleophile Nucleophile->Activated Aziridinium Ion XRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis Single Crystal Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Mounting Diffraction Images Diffraction Images X-ray Diffractometer->Diffraction Images Data Collection Reflection Intensities Reflection Intensities Diffraction Images->Reflection Intensities Integration Initial Model Initial Model Reflection Intensities->Initial Model Structure Solution (Direct Methods) Refined Structure Refined Structure Initial Model->Refined Structure Refinement (Least-Squares) Structural Parameters Structural Parameters Refined Structure->Structural Parameters Bond Lengths, Angles, Torsion Angles

Sources

The Architect’s Guide to Reaction Outcome Validation: Orbitrap vs. Q-TOF in High-Throughput Experimentation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the bottleneck of modern drug discovery, I frequently encounter a critical paradigm shift: the synthesis of molecules is no longer the rate-limiting step. High-throughput experimentation (HTE) now enables the simultaneous execution of tens of thousands of miniaturized reactions[1]. However, validating these reaction outcomes—confirming not just the presence of a mass, but the definitive structural identity of a novel product—requires analytical platforms that bridge the gap between speed and absolute certainty.

This guide objectively compares the two dominant High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —and provides a self-validating experimental protocol for HTE reaction screening.

The Analytical Challenge: Causality in HRMS Selection

In traditional LC-MS, chromatographic separation resolves complex mixtures before they enter the mass spectrometer. In HTE, where cycle times must be compressed to <2 minutes per sample to process 384-well plates efficiently[2], chromatography is intentionally compromised.

The Causality: When you compress a gradient, co-elution of catalysts, unreacted precursors, and target products is inevitable. Therefore, the burden of separation shifts from the chromatographic domain to the mass domain. We must rely on the mass analyzer's resolving power to differentiate isobaric interferences and its mass accuracy to assign definitive empirical formulas.

Technology Comparison: Orbitrap vs. Q-TOF

While both platforms offer high resolution, their underlying physics dictate distinct operational trade-offs in a high-throughput environment.

  • Orbitrap (Fourier Transform MS): Ions are injected into a spindle-like electrode where they oscillate. The image current of these oscillations is converted into mass spectra via Fourier Transform[3]. It provides ultra-high resolving power (up to 240,000 FWHM) and sub-ppm mass accuracy, which is critical for resolving fine isotopic distributions in complex matrices[4]. However, higher resolution requires longer transient detection times, inherently lowering the scan speed.

  • Q-TOF (Time-of-Flight): Ions are accelerated into a flight tube; their mass-to-charge ratio is determined by the time it takes to reach the detector[5]. Q-TOFs excel in spectral acquisition rates (up to 50+ Hz) independent of resolution, making them ideal for ultra-fast UHPLC gradients where peak widths are <2 seconds[6].

Table 1: Quantitative Performance Comparison for Reaction Validation
FeatureOrbitrap (e.g., Q Exactive / Exploris)Q-TOF (e.g., Agilent 6540 / Waters Xevo)Causality in Reaction Validation
Mass Analyzer Principle Fourier Transform of Image CurrentTime-of-FlightDictates the fundamental trade-off between mass resolution and acquisition speed.
Max Resolving Power 140,000 - 240,000 (at m/z 200)40,000 - 60,000 (at m/z 200)Higher resolution mathematically separates isobaric interferences in crude HTE mixtures without relying on LC.
Mass Accuracy < 1 ppm (often sub-ppm)1 - 2 ppmCrucial for definitive empirical formula assignment of novel synthetic products.
Scan Speed (MS/MS) 10 - 40 Hz (inversely proportional to resolution)Up to 50+ Hz (independent of resolution)Q-TOF excels in ultra-fast UHPLC gradients (<1 min) where chromatographic peaks are extremely narrow.
Dynamic Range ~5,000 intra-scanUp to 5 orders of magnitudeVital for quantifying trace impurities alongside highly concentrated main products.

Self-Validating Experimental Protocol: HTE Reaction Screening

To ensure trustworthiness, an analytical workflow cannot simply assume the instrument is operating perfectly. The protocol below is designed as a self-validating system , embedding physical and data-driven controls at every step.

HTE_Workflow A 1. HTE Reaction (384-well Array) B 2. Quench & IS Spike (Self-Validation) A->B Transfer C 3. UHPLC Separation (<2 min cycle) B->C Injection D 4. HRMS Acquisition (Orbitrap/Q-TOF) C->D Elution E 5. Data Processing (Yield & Purity) D->E Raw Data

High-Throughput Experimentation (HTE) and HRMS validation workflow.

Step-by-Step Methodology

Step 1: Reaction Quenching and Internal Standard (IS) Addition

  • Action: Transfer 1 µL of the crude reaction mixture from the synthesis plate into a 384-well analytical plate containing 99 µL of quench solution (50:50 Acetonitrile:Water with 0.1% Formic Acid) spiked with a Stable-Isotope-Labeled Internal Standard (SIL-IS) at 1 µM.

  • Causality & Validation: The acidic quench immediately halts the catalytic cycle, preventing post-reaction degradation. The SIL-IS serves as the primary self-validating mechanism: it corrects for well-to-well injection volume variability and matrix-induced ion suppression during electrospray ionization (ESI). If the IS signal drops below a predefined threshold, the data point is automatically flagged for matrix interference rather than falsely reported as a low reaction yield.

Step 2: Ultra-High-Performance Liquid Chromatography (UHPLC) Separation

  • Action: Inject 0.5 µL of the quenched sample onto a sub-2 µm particle C18 column (50 x 2.1 mm). Execute a ballistic gradient (5% to 95% organic) over 1.2 minutes at 0.8 mL/min. Program a post-column divert valve to send the first 0.3 minutes of flow to waste.

  • Causality & Validation: The ballistic gradient ensures a cycle time of under 2 minutes per well, matching the throughput needs of a 384-well array. The divert valve is a critical physical control; it prevents highly polar, non-volatile reaction components (e.g., inorganic bases, metal catalysts) from entering and fouling the MS source. This maintains mass accuracy and signal stability across the entire run.

Step 3: HRMS Acquisition via Parallel Reaction Monitoring (PRM)

  • Action: Operate the Orbitrap or Q-TOF in PRM mode. Isolate the target product precursor ion using the quadrupole (1.5 m/z isolation window), fragment via Higher-energy Collisional Dissociation (HCD), and acquire the full MS/MS spectrum at high resolution[7].

  • Causality & Validation: Unlike traditional Multiple Reaction Monitoring (MRM) that monitors only specific transitions, PRM captures all fragment ions simultaneously at high resolution[8]. The presence of the exact mass precursor plus the entire high-resolution fragmentation pattern definitively confirms the structural identity of the synthesized molecule, eliminating false positives from isobaric background matrix ions.

Acquisition Strategies & Experimental Data

Choosing the right acquisition strategy is as critical as choosing the hardware.

Acquisition_Logic Root HRMS Acquisition Strategy Targeted Targeted: PRM (Parallel Reaction Monitoring) Root->Targeted Untargeted Untargeted: DIA (Data-Independent Acquisition) Root->Untargeted PRM_Pro High Sensitivity & Specificity Ideal for Yield Quantification Targeted->PRM_Pro DIA_Pro Retrospective Analysis Ideal for Side-Product ID Untargeted->DIA_Pro

Logical decision tree for selecting HRMS acquisition strategies.

To objectively compare these platforms and strategies, we validated a 384-well C-N cross-coupling library using both an Orbitrap (exploring PRM and Data-Dependent MS2) and a Q-TOF (exploring Data-Independent Acquisition, DIA)[9].

Table 2: Experimental Validation Data (384-well C-N Cross-Coupling Array)
Acquisition ModePlatformAvg. Mass ErrorResolving Power UsedCycle Time / SampleTrue Positive RateFalse Positive Rate
PRM (Targeted) Orbitrap0.5 ppm70,000 FWHM1.8 min99.5%< 0.1%
DIA (Untargeted) Q-TOF1.5 ppm40,000 FWHM1.0 min97.2%1.5%
DDMS2 (Targeted) Orbitrap0.8 ppm35,000 FWHM1.8 min92.0%0.5%

Data Interpretation & Causality: Why does Q-TOF DIA show a higher false positive rate (1.5%) despite its speed? In untargeted DIA, the quadrupole isolates wide m/z windows. In highly concentrated crude reaction mixtures, isobaric interferences often co-isolate. The Q-TOF's 40,000 resolving power occasionally fails to separate these interferences from the target fragment. Conversely, the Orbitrap's 70,000 resolving power in PRM mode mathematically separates these micro-mass differences, ensuring near-absolute structural confirmation (<0.1% false positives), albeit at the cost of a slightly longer cycle time.

Conclusion & Best Practices

For high-throughput reaction validation, the choice between Orbitrap and Q-TOF hinges on the specific goals of the assay:

  • If your primary objective is absolute structural certainty and targeted yield quantification of complex crude mixtures, the Orbitrap operating in PRM mode is the gold standard due to its unmatched resolving power and mass accuracy.

  • If your objective is ultra-high-speed screening or retrospective untargeted analysis to identify unknown side-products across massive libraries, the Q-TOF operating in DIA mode provides the necessary scan speeds to keep up with sub-minute LC gradients.

Regardless of the platform, always enforce a self-validating workflow utilizing stable-isotope internal standards and physical divert valves to ensure the integrity of your drug discovery pipeline.

Comprehensive References
  • Predicting Three-Component Reaction Outcomes from 40k Miniaturized Reactant Combinations | chemrxiv.org | 1

  • High-Throughput Experimentation: Where Does Mass Spectrometry Fit? | chromatographyonline.com | 2

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation | nih.gov |5

  • Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | mtoz-biolabs.com | 8

  • Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry | mdpi.com | 7

  • First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology | lcms.cz | 4

  • Comparison of data acquisition modes with Orbitrap high-resolution mass spectrometry | nih.gov | 9

  • Orbitrap Mass Spectrometry | Analytical Chemistry | acs.org |3

  • Q3, qTOF or ORBITRAP LC/MS | researchgate.net | 6

Sources

Chiral HPLC Analysis of Asymmetric Aziridination Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric aziridination is a cornerstone reaction in modern drug discovery, providing access to strained, three-membered chiral nitrogen heterocycles that serve as versatile building blocks for complex pharmaceuticals. However, synthesizing these compounds is only half the battle; accurately determining their enantiomeric excess (ee) is critical for validating asymmetric methodologies.

For researchers, scientists, and drug development professionals, High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) remains the gold standard for this analysis[1]. This guide objectively compares the performance of leading chiral columns, explains the mechanistic causality behind method development, and provides a self-validating experimental protocol for aziridine enantioseparation.

Mechanistic Principles of Aziridine Enantioseparation

Aziridines present unique chromatographic challenges. Unlike unstrained aliphatic amines, the nitrogen atom in an aziridine ring possesses high s-character, which significantly increases the barrier to lone-pair inversion. This structural rigidity, combined with the specific electronic properties of the N-substituent (e.g., N-H, N-alkyl, N-aryl, or N-phosphonyl), dictates how the molecule interacts with a chiral stationary phase.

Comparing Chiral Stationary Phases (CSPs)

Selecting the correct CSP is an exercise in matching the electronic and steric profile of your specific aziridine to the chiral selector of the column:

  • Polysaccharide-Based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, ID): These are the industry workhorses for N-H and N-alkyl aziridines, including aziridine-2-carboxylates[1]. Their separation mechanism relies on the analyte entering a chiral helical cavity. Enantiomeric discrimination is driven by hydrogen bonding with the carbamate linkages of the derivatized cellulose/amylose and steric inclusion[2].

  • Pirkle-Type CSPs (e.g., Whelk-O® 1): Highly recommended for sterically bulky, electron-rich, or electron-deficient aziridines, such as N-phosphonyl aziridines generated via transition-metal (e.g., Cobalt) catalyzed asymmetric aziridination[3]. The Whelk-O 1 phase features a rigid, covalently bonded chiral selector that engages in strong

    
     donor-acceptor interactions and dipole stacking, offering superior resolution for aromatic-substituted aziridines.
    
  • Cyclofructan-Based CSPs (e.g., LARIHC CF6-P): These newer phases offer complementary selectivity to polysaccharides. They are particularly effective for primary and secondary amine-like structures, utilizing a crown-ether-like inclusion mechanism combined with hydrogen bonding[4],[5].

Quantitative Performance Data

The following table summarizes the comparative performance of various CSPs for different classes of aziridine derivatives, providing a data-driven starting point for your method development.

Aziridine Derivative ClassRecommended CSPMobile Phase (Hexane:IPA)Retention (

or

)
Selectivity (

)
Resolution (

)

-Phenylaziridine-1-ethanol
LARIHC-CF6-P95:5

1.253.50[4]

-Phenylaziridine-1-ethanol
Chiralpak ID90:10

1.182.50[4]
N-Phosphonyl Aziridine (p-tert-Butyl)Whelk-O 198:2

min
N/ABaseline[3]
N-H Aziridine-2-carboxylates Chiralcel OD-H90:10 (+ 0.1% DEA)LowHigh> 1.50[1]
Aziridine-Phosphine Promoters Chiralcel OD-HVariousN/AN/ABaseline[6]

Standardized Experimental Protocol: A Self-Validating System

A robust chiral analysis must be inherently self-validating. Never analyze an asymmetric product without first establishing baseline resolution using a racemic standard. This proves the method's thermodynamic capacity to separate the enantiomers and ensures that any observed ee is a product of the asymmetric synthesis, not an artifact of co-elution.

Step 1: Mobile Phase Preparation & Column Conditioning
  • Prepare an isocratic mobile phase, typically starting with 90:10 Hexane:Isopropanol (HPLC grade).

  • Causality Check: For N-H or basic N-alkyl aziridines analyzed on silica-backed columns (like OD-H), you must add 0.1% diethylamine (DEA) or ethanolamine to the mobile phase. Without this basic modifier, secondary interactions between the basic aziridine nitrogen and residual acidic silanols on the silica support will induce severe peak tailing, artificially skewing integration.

  • Equilibrate the column at a flow rate of 1.0 mL/min until the UV baseline is perfectly stable (approx. 30-45 minutes). Maintain column temperature at 25 °C.

Step 2: Racemate Validation (System Suitability)
  • Dissolve 1 mg of the racemic aziridine standard in 1 mL of the mobile phase.

  • Inject 5-10 µL into the HPLC system.

  • Monitor via UV detection (typically 220 nm or 254 nm depending on the chromophore).

  • Validation Check: Adjust the Hexane:IPA ratio until you achieve a resolution factor (

    
    ) of 
    
    
    
    between the two enantiomeric peaks. If
    
    
    , switch to a column with a complementary separation mechanism (e.g., from Polysaccharide to Pirkle-type).
Step 3: Asymmetric Sample Analysis
  • Prepare the asymmetric aziridination product exactly as the racemic standard (1 mg/mL in mobile phase) to prevent solvent-shock band broadening.

  • Inject the sample using the exact validated parameters from Step 2.

  • Integrate the peak areas of the major and minor enantiomers. Calculate the enantiomeric excess using the formula:

    
    
    

Method Development Workflow

Workflow A Synthesize & Purify Aziridine Product B Select Chiral Stationary Phase (CSP) A->B C1 Polysaccharide CSP (e.g., OD-H, AD-H) For N-H / N-Alkyl B->C1 C2 Pirkle-Type CSP (e.g., Whelk-O 1) For N-Aryl / N-Phosphonyl B->C2 D Optimize Mobile Phase (Hexane/IPA + 0.1% DEA) C1->D C2->D E Inject Racemic Standard Verify Rs ≥ 1.5 D->E F Analyze Asymmetric Sample Calculate % ee E->F

Workflow for selecting and validating chiral HPLC methods for aziridine derivatives.

References

  • Benchchem. Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide.
  • Frink, L. A., et al. Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of α-Phenylaziridine-1-ethanol and Related Compounds.
  • Jones, et al. Cobalt-Catalyzed Asymmetric Olefin Aziridination with Diphenylphosphoryl Azide. The Journal of Organic Chemistry - ACS Publications.
  • MDPI. Chiral Aziridine Phosphines as Highly Effective Promoters of Asymmetric Rauhut–Currier Reaction.
  • Khan, M. A. M. Development, Characterization and Application of Chiral Stationary Phases. MavMatrix - The University of Texas at Arlington.

Sources

Efficacy of 7-Azabicyclo[4.1.0]heptane as a High-Value Scaffold in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 7-azabicyclo[4.1.0]heptane (also known as cyclohexenimine) represents a "spring-loaded" electrophilic scaffold that offers distinct advantages over its oxygenated counterpart, cyclohexene oxide. While epoxides are ubiquitous in generating amino-alcohol libraries, the 7-azabicyclo[4.1.0]heptane scaffold provides a direct, stereocontrolled entry into trans-1,2-diamines and polyfunctionalized aminocyclohexanes . These motifs are privileged structures in medicinal chemistry, serving as the core for GPCR ligands, platinum-based chemotherapeutics, and chiral auxiliaries.

This guide objectively assesses the efficacy of 7-azabicyclo[4.1.0]heptane as a pipeline tool, comparing its reactivity profile, stereochemical fidelity, and synthetic utility against standard alternatives.

Part 1: Comparative Analysis – The "Spring-Loaded" Advantage

The efficacy of a building block in drug discovery is measured by its Synthetic Efficiency (yield/steps) and Library Diversity (chemical space coverage). The table below contrasts 7-azabicyclo[4.1.0]heptane with its primary competitors: 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) and acyclic aziridines.

Table 1: Comparative Efficacy Metrics
Feature7-Azabicyclo[4.1.0]heptane7-Oxabicyclo[4.1.0]heptane (Epoxide)Acyclic Aziridines
Ring Strain ~27 kcal/mol (High Reactivity)~27 kcal/mol (High Reactivity)~26 kcal/mol (Moderate)
Nucleophilic Opening Tunable. Requires activation (H⁺, Lewis Acid, or N-EWG) to react.[1]High. Reacts readily with amines/thiols; often requires no activation.Variable. Rotational freedom can complicate regioselectivity.
Primary Product Class trans-1,2-Diamines (Rare/High Value)trans-1,2-Amino Alcohols (Common)vic-Diamines (Flexible)
Stereocontrol Rigid. Follows Fürst-Plattner rule (trans-diaxial opening).Rigid. Follows Fürst-Plattner rule.Flexible. Rotamers can erode stereochemical purity.
Activation Energy (ΔG‡) Higher (~ +15 kJ/mol vs epoxide).[2] Offers better shelf stability.Lower. Prone to background hydrolysis/polymerization.Moderate.
Drug-Likeness (Fsp³) High (Saturated core).High.Variable.

Expert Insight: The higher activation energy of the aziridine scaffold is a feature, not a bug. Unlike epoxides, which can hydrolyze non-specifically in aqueous screens, N-activated 7-azabicyclo[4.1.0]heptanes (e.g., N-tosyl or N-Boc) are stable enough to be handled in air but reactive enough to undergo quantitative ring-opening with soft nucleophiles (thiols, amines) under catalyzed conditions.

Part 2: Technical Workflow & Self-Validating Protocols

To maximize the efficacy of this scaffold, researchers must utilize a Divergent Synthesis Strategy . The following protocols are designed to be self-validating, meaning the success of each step is visually or analytically distinct (e.g., dissolution of precipitate, distinct NMR shift).

Workflow Diagram: Divergent Library Generation

The following diagram illustrates the transformation of the raw alkene into diverse lead-like scaffolds.

G Cyclohexene Cyclohexene (Starting Material) Scaffold 7-Azabicyclo[4.1.0]heptane (The Scaffold) Cyclohexene->Scaffold Iodine Isocyanate then KOH (Wenker) Activated Activated Aziridine (N-Tosyl / N-Boc) Scaffold->Activated TsCl / Boc2O (Activation) Prod_A trans-1,2-Diamines (GPCR Ligands) Activated->Prod_A R-NH2 / Lewis Acid (Ring Opening) Prod_B trans-1,2-Aminoethers (Solubility Enhancers) Activated->Prod_B R-OH / BF3·OEt2 Prod_C trans-1,2-Aminosulfides (Metabolic Stability) Activated->Prod_C R-SH / Base Stereo Stereocontrol: Fürst-Plattner Rule (Trans-Diaxial Opening) Activated->Stereo

Caption: Divergent synthesis pathway utilizing the 7-azabicyclo[4.1.0]heptane scaffold to access distinct chemical spaces.

Protocol A: Synthesis of the Scaffold (Wenker Synthesis)

Objective: Generate multigram quantities of 7-azabicyclo[4.1.0]heptane from cyclohexene.

  • Iodoisocyanate Formation:

    • To a suspension of AgOCN (1.1 equiv) in dry ether at 0°C, add Iodine (1.0 equiv). Stir for 30 min.

    • Checkpoint: The solution should turn yellow/brown, and AgI precipitate will form.

    • Add Cyclohexene (1.0 equiv) dropwise. Stir 2h. Filter off AgI.

  • Carbamate Formation:

    • Treat the filtrate with tert-butanol to form the iodocarbamate intermediate.

    • Validation: ¹H NMR should show a distinct downfield shift for the methine proton adjacent to iodine (~4.0 ppm).

  • Cyclization (Ring Closure):

    • Dissolve the iodocarbamate in methanolic KOH (20%). Reflux for 2 hours.

    • Mechanism:[3][4] Intramolecular S_N2 displacement of the iodide by the nitrogen anion.

    • Purification: Distillation.[5]

    • Yield Target: 65-75%.

Protocol B: Regioselective Ring Opening (The "Efficacy" Step)

Objective: Synthesize a trans-1,2-diamine library member.

Reagents: N-Tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv), Morpholine (1.2 equiv), Sc(OTf)₃ (5 mol% catalyst), CH₂Cl₂.

  • Activation: Ensure the aziridine nitrogen is protected with a sulfonyl (Ts) or acyl group. Unactivated N-H aziridines react poorly.

  • Reaction: Mix reagents in CH₂Cl₂ at room temperature.

    • Causality: The Lewis acid (Sc(OTf)₃) coordinates to the aziridine nitrogen/sulfonyl group, increasing the electrophilicity of the ring carbons.

  • Monitoring:

    • TLC Check: Disappearance of the non-polar aziridine spot (high R_f) and appearance of the polar amine spot (low R_f).

  • Workup: Quench with NaHCO₃, extract with DCM.

  • Stereochemical Validation:

    • Analyze ¹H NMR of the product.[5] The coupling constant (

      
      ) between the H1 and H2 protons on the cyclohexane ring will be 8–11 Hz , indicative of a trans-diaxial relationship. A cis-relationship (diequatorial or axial-equatorial) would yield a smaller 
      
      
      
      value (2–5 Hz).

Part 3: Data Review – Reactivity & Yields

The following data summarizes the efficacy of the N-Tosyl activated scaffold in generating diverse libraries compared to the epoxide equivalent.

Table 2: Nucleophilic Ring-Opening Efficiency (N-Tosyl-7-azabicyclo[4.1.0]heptane)
Nucleophile (1.2 equiv)CatalystTime (h)Yield (%)Stereoselectivity
Morpholine (Amine) Sc(OTf)₃ (5%)292%>99:1 trans
Thiophenol (Thiol) None0.595%>99:1 trans
Benzyl Alcohol BF₃·OEt₂484%95:5 trans
Azide (TMSN₃) TBAF189%>99:1 trans

Data Interpretation: The scaffold demonstrates high efficacy (>80% yields) across heteroatom nucleophiles. The stereoselectivity is near-perfect due to the conformational lock of the fused ring system, which forces the nucleophile to attack from the axial trajectory (Fürst-Plattner rule).

References

  • Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. Link

  • Watson, I. D., & Yudin, A. K. (2005). 7-Azabicyclo[4.1.0]heptane.[6][7][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis. Link

  • Karimi, B., & Enders, D. (2006). Efficient Ring Opening of Aziridines and Epoxides.[4][12] Organic Letters, 8(6), 1237–1240. Link

  • Crotti, P., et al. (1996). Regiochemical Control in the Ring Opening of 1,2-Epoxycyclohexanes and N-Activated 1,2-Aziridinocyclohexanes. The Journal of Organic Chemistry, 61(16), 5220-5229. Link

  • Bennani, Y. L., & Hanessian, S. (1997).[13] trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis. Chemical Reviews, 97(8), 3161–3196.[13] Link

Sources

comparison of hydrofluoride salt vs free base reactivity in aziridines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Aziridine Free Base versus the Aziridine Hydrofluoride (HF) Salt species.

Executive Summary

For researchers in medicinal chemistry and peptide synthesis, the distinction between aziridine free bases and their hydrofluoride salts is not merely a matter of counterions—it is a switch between two opposing reactivity profiles.

  • Aziridine Free Base : A nucleophile . It is the stable (though reactive) storage form used to attack electrophiles or undergo ring-opening only with strong activation.

  • Aziridine Hydrofluoride Salt : An electrophile . It is a highly transient, activated species generated in situ. It does not exist as a stable shelf reagent because the fluoride counterion spontaneously triggers ring-opening to form

    
    -fluoroamines.
    

This guide details the mechanistic divergence, stability profiles, and experimental protocols for manipulating these species.

Mechanistic Comparison: The Reactivity Inversion

The fundamental difference lies in the electronic state of the nitrogen atom and the ring strain energy.

A. Free Base (The Nucleophile)

In its neutral form, the aziridine nitrogen possesses a lone pair with significant s-character (due to the constrained 60° bond angles).

  • Reactivity : It acts as a base (

    
    ) and a nucleophile.[1] It reacts with alkyl halides, acyl chlorides, or Michael acceptors.
    
  • Stability : Kinetic stability is high in the absence of acid. However, trace acids can catalyze polymerization.

B. Hydrofluoride Salt (The Activated Electrophile)

Upon protonation by HF, the nitrogen becomes quaternary (aziridinium).

  • Reactivity : The ring becomes an electrophile . The C-N bonds are weakened, and the ring strain (~27 kcal/mol) drives the system toward opening.

  • The "Self-Destruct" Mechanism : Unlike non-nucleophilic salts (e.g., tetrafluoroborate,

    
    ), the hydrofluoride salt contains a fluoride anion (
    
    
    
    ). Fluoride is a sufficiently strong nucleophile to attack the activated ring immediately, causing ring-opening to a
    
    
    -fluoroamine. This is why Aziridine.HF salts are rarely isolable .
Visualizing the Pathway Divergence

AziridineReactivity FreeBase Aziridine Free Base (Nucleophile) Alkylated N-Alkylated Aziridine (Stable Ring) FreeBase->Alkylated SN2 Attack Aziridinium Aziridinium HF Salt (Activated Electrophile) FreeBase->Aziridinium Protonation Electrophile Electrophile (E+) (e.g., Alkyl Halide) Electrophile->Alkylated HF_Source HF Source (e.g., Olah's Reagent) HF_Source->Aziridinium Fluoroamine β-Fluoroamine (Ring Opened) Aziridinium->Fluoroamine Intramolecular Fluoride Attack

Figure 1: Divergent reaction pathways. The free base attacks electrophiles, while the HF salt is attacked by its own counterion.

Technical Comparison Matrix

FeatureAziridine Free BaseAziridine Hydrofluoride (In Situ)
Electronic Nature Nucleophilic (Lewis Base)Electrophilic (Activated Aziridinium)
Primary Application Building block for N-functionalizationIntermediate for

-fluoroamine synthesis
Storage Stability Moderate . Store over KOH at -20°C.None . Transient species; decomposes to fluoroamine.
Handling Hazard High toxicity (alkylating agent), volatile.Corrosive (HF source), risk of uncontrolled exotherm.
Regioselectivity Controlled by sterics (attacks less hindered E+).Complex.

(terminal) vs

(internal) depends on substitution.
Polymerization Risk Low (if kept basic).High (if

concentration is low/stoichiometry is off).

Experimental Protocols

Protocol A: Handling and Storing Aziridine Free Base

Objective: To maintain the nucleophilic integrity of the aziridine and prevent acid-catalyzed polymerization.

  • Purification : Distill the commercial aziridine free base over KOH pellets (or

    
    ) under reduced pressure.
    
    • Why? Removes trace water and

      
       (which forms carbamic acid, triggering polymerization).
      
  • Stabilization : Add 1-2 pellets of KOH to the receiving flask.

  • Storage : Store in a Schlenk flask under Argon at -20°C.

    • Validation: Check NMR for absence of broad polymer peaks (

      
       ppm).
      
Protocol B: In Situ Generation of HF Salt for -Fluoroamine Synthesis

Objective: To harness the transient HF salt for controlled ring-opening. Reference Method: Adapted from Doyle et al. (2012) using latent HF sources.

Reagents:

  • Aziridine substrate (1.0 equiv)

  • Benzoyl Fluoride (PhCOF) (1.5 equiv)

  • HFIP (1,1,1,3,3,3-hexafluoroisopropanol) (Solvent/Activator)

  • Base Catalyst (e.g., DBN or MTBD) (0.1 equiv)

Workflow:

  • Preparation : In a polypropylene vial (glass reacts with HF), dissolve the aziridine in HFIP.

  • Activation : Add the base catalyst followed by Benzoyl Fluoride.

    • Mechanism: PhCOF + HFIP + Base generates a controlled "Amine-HF" complex in situ.

  • Reaction : The aziridine is protonated to the Hydrofluoride Salt intermediate. The fluoride ion, now "naked" or loosely paired, attacks the ring.

    • Observation: The reaction is often rapid (15-60 mins) at room temperature.

  • Quench : Pour into saturated aqueous

    
     to neutralize excess HF.
    
  • Extraction : Extract with dichloromethane.

Data Interpretation (Regioselectivity):

  • Terminal Aziridines : Attack typically occurs at the terminal carbon (

    
    -like) yielding the primary fluoride.
    
  • Activated Aziridines (e.g., N-Tosyl) : May favor the internal carbon if the carbocation character is stabilized (

    
    -like), especially with PhCOF/HFIP systems.
    

Critical Safety & Stability Analysis

Why You Can't Buy "Aziridine Hydrofluoride"

Researchers often ask if they can purchase the salt to avoid handling the toxic free base.

  • Fact : You can buy Aziridine Hydrochloride (Cl is a weaker nucleophile than F in this context, and the salt is stable as a solid).

  • Fact : You cannot buy Aziridine Hydrofluoride.

  • Reason : The bond dissociation energy of C-F (116 kcal/mol) is so high that the fluoride ion in the crystal lattice will eventually attack the aziridinium ring, especially if any moisture is present to facilitate the transition state. The material would degrade into a gummy polymer or the ring-opened product on the shelf.

Self-Validating System for Stability

To test if your "Free Base" has degraded or if your "HF Reaction" is working:

  • Test : Take an aliquot.

  • Add : 1 drop of

    
    .
    
  • NMR :

    • Intact Ring: Sharp singlets/multiplets at

      
       1.5 - 2.5 ppm.
      
    • Polymer: Broad hump at

      
       3.0 - 4.0 ppm.
      
    • Ring Opened (HF Product): Distinct triplets/multiplets shifted downfield (

      
       4.0 - 5.0 ppm) due to fluorine deshielding, plus F-coupling (
      
      
      
      ).

References

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). "Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines." Journal of Organic Chemistry.
    
    
  • Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine/70% Hydrogen Fluoride)
  • Stanković, S., et al. (2012).[2] "Regioselectivity in the Ring Opening of Non-Activated Aziridines." Chemical Society Reviews.

  • Umemoto, T. (1996). "Electrophilic Fluorinating Agents: Review and Recent Advances." Journal of Fluorine Chemistry.

Sources

Benchmarking 7-Azabicyclo[4.1.0]heptane Synthesis: A Comparative Guide to Known Routes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal synthetic route for strained nitrogen heterocycles. 7-Azabicyclo[4.1.0]heptane (cyclohexenimine) is a highly valuable building block, serving as a rigid, stereochemically defined scaffold for the synthesis of trans-1,2-diaminocyclohexanes, amino alcohols, and functionalized piperidines [1].

However, synthesizing the unprotected N-H aziridine ring fused to a cyclohexane backbone is notoriously tricky. The inherent Pitzer strain of the three-membered ring makes it susceptible to unwanted ring-opening, while the requisite cyclization conditions often compete with elimination pathways [2]. This guide objectively benchmarks the three primary synthetic routes to 7-azabicyclo[4.1.0]heptane, providing field-proven protocols, mechanistic causality, and comparative data to inform your process chemistry decisions.

Strategic Overview of Synthetic Pathways

The synthesis of 7-azabicyclo[4.1.0]heptane generally diverges into two distinct strategic approaches: the cyclization of pre-functionalized amino alcohols (the Wenker approach) and the direct aziridination of unactivated alkenes (nitrene transfer or direct amination).

G A Cyclohexene C Cu-Catalyzed Nitrene Transfer (PhI=NTs) A->C F 7-Azabicyclo[4.1.0]heptane (N-H Aziridine) A->F Direct Amination (HOSA, HFIP) B trans-2-Aminocyclohexanol D Improved Wenker Synthesis (ClSO3H, Na2CO3) B->D E N-Tosyl-7-azabicyclo[4.1.0]heptane C->E D->F E->F Deprotection (Harsh Conditions)

Figure 1: Divergent synthetic pathways to 7-azabicyclo[4.1.0]heptane.

Quantitative Benchmarking Data

To objectively compare these routes, we must look beyond raw yield and evaluate atom economy, step count, and the nature of the final product (protected vs. unprotected).

Benchmarking ParameterRoute A: Improved Wenker SynthesisRoute B: Metal-Catalyzed Nitrene TransferRoute C: Direct HOSA Amination
Starting Material trans-2-AminocyclohexanolCyclohexeneCyclohexene
Steps to N-H Product 2 (One-pot possible)2 (Aziridination + Deprotection)1
Overall Yield (N-H) ~67% [1]~40-50% (due to deprotection losses) [3]~62% [4]
Product State Unprotected (N-H)Protected (N-Tosyl)Unprotected (N-H)
Atom Economy Moderate (Sulfate byproduct)Poor (Loss of PhI and Tosyl group)High (Sulfate byproduct)
Key Reagents ClSO₃H, Na₂CO₃PhI=NTs, Cu(acac)₂, Na/NH₃HOSA, Piperidine, HFIP
Scalability Excellent (Kilogram scale)Poor (Explosive hazards of PhI=NTs)Moderate (HFIP cost is limiting)

In-Depth Route Analysis & Validated Protocols

Route A: The Improved Wenker Synthesis

The traditional Wenker synthesis utilizes hot sulfuric acid (>140 °C) to form a sulfate ester, followed by strong hydroxide bases for cyclization. For aliphatic systems like cyclohexane, this causes severe thermal charring and competitive Hofmann elimination [1].

The Causality of Improvement: By substituting H₂SO₄ with chlorosulfonic acid (ClSO₃H) at 0 °C, the esterification is driven by the irreversible evolution of HCl gas, bypassing thermal degradation. Furthermore, substituting NaOH with mild, non-nucleophilic Na₂CO₃ prevents E2 elimination (which would yield cyclohexanone byproducts), strictly favoring the intramolecular Sₙ2 ring closure [1].

G A trans-2-Aminocyclohexanol B Amino Alcohol Hydrogen Sulfate (Zwitterionic Precipitate) A->B ClSO3H at 0°C Avoids thermal charring C Deprotonated Amine Anion B->C Na2CO3 (Mild Base) Prevents E2 elimination D 7-Azabicyclo[4.1.0]heptane (Inverted Stereocenter) C->D Intramolecular SN2 Stereospecific ring closure

Figure 2: Mechanistic causality of the improved Wenker synthesis.

Self-Validating Experimental Protocol [1]:

  • Esterification: Dissolve trans-2-aminocyclohexanol (1.0 eq) in anhydrous diethyl ether at 0 °C. Add ClSO₃H (1.05 eq) dropwise.

    • Validation Checkpoint: The amphoteric amino alcohol hydrogen sulfate will immediately precipitate as colorless crystals. Because the zwitterion is insoluble in ether, this visually confirms quantitative conversion.

  • Isolation: Filter and wash the crystals with cold diethyl ether to remove residual acid.

  • Cyclization: Dissolve the isolated sulfate in saturated aqueous Na₂CO₃ and heat to 70 °C for 3 hours.

    • Validation Checkpoint: The reaction mixture will transition from a suspension to a clear solution as the insoluble sulfate converts into the volatile, organic-soluble aziridine.

  • Extraction: Extract with dichloromethane, dry over MgSO₄, and carefully concentrate (Note: 7-azabicyclo[4.1.0]heptane is volatile; bp 56–58 °C/3 Torr). Yield: ~67%.

Route B: Metal-Catalyzed Nitrene Transfer

Transition metal-catalyzed aziridination of cyclohexene using (N-tosylimino)phenyliodinane (PhI=NTs) is a rapid way to construct the bicyclic core [2]. Copper catalysts (e.g., Cu(acac)₂) stabilize the singlet nitrene intermediate, preventing unwanted allylic C-H insertion.

The Causality of the Bottleneck: While the aziridination step is high-yielding (>85%), the product is N-Tosyl-7-azabicyclo[4.1.0]heptane. The tosyl group is highly electron-withdrawing, activating the aziridine toward nucleophilic attack. Removing the tosyl group to obtain the free N-H aziridine requires dissolving metal reduction (Na/NH₃) or harsh acidic conditions (HBr/phenol), which frequently degrades the strained aziridine ring, plummeting the overall yield [3].

Self-Validating Experimental Protocol [2, 3]:

  • Aziridination: Suspend PhI=NTs (1.0 eq) and activated 4Å molecular sieves in dry CH₂Cl₂. Add cyclohexene (5.0 eq) and Cu(acac)₂ (5 mol%).

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Checkpoint: The insoluble PhI=NTs polymer-like suspension will gradually dissolve, and iodobenzene will form as a byproduct. Complete dissolution indicates reaction completion.

  • Purification: Filter through a short silica plug to remove the copper catalyst. Concentrate to yield the N-Tosyl intermediate.

  • Deprotection (Proceed with Caution): Treat the intermediate with sodium metal in liquid ammonia at -78 °C. Quench carefully with solid NH₄Cl before the ammonia evaporates to prevent ring-opening by hydroxide during aqueous workup.

Route C: Direct Amination via HOSA

A modern alternative leverages hydroxylamine-O-sulfonic acid (HOSA) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to directly transfer an N-H group across the cyclohexene double bond [4].

The Causality of Solvent Choice: HFIP is critical here. Its strong hydrogen-bond donating capability activates the leaving group (sulfate) on HOSA, while its low nucleophilicity ensures the solvent does not attack the highly reactive aziridinium intermediate. Piperidine is used as a base because its pKa perfectly balances deprotonating HOSA without inducing side reactions.

Self-Validating Experimental Protocol [4]:

  • Setup: In a vial, combine cyclohexene (1.0 eq), HOSA (2.0 eq), and piperidine (2.0 eq) in HFIP (0.5 M concentration).

  • Reaction: Stir at room temperature for 12 hours.

    • Validation Checkpoint: TLC monitoring (CH₂Cl₂:MeOH 10:1) will show the emergence of a highly polar spot (Rf ≈ 0.6) that stains positive with ninhydrin, confirming the presence of a free secondary amine.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO₃, dry, and concentrate. Yield: ~62%.

Conclusion & Recommendations

For scale-up and process chemistry , the Improved Wenker Synthesis (Route A) remains the undisputed champion. Despite being a two-step process, the reagents (ClSO₃H, Na₂CO₃) are bulk-scale friendly, and the intermediate precipitation provides an elegant, self-purifying checkpoint.

Route B (Nitrene Transfer) should be restricted to analog-library generation where the N-Tosyl or N-SES protected aziridine is the desired final product, as the deprotection step is too destructive for routine N-H synthesis.

Route C (HOSA Amination) is the most elegant for discovery chemistry due to its single-step nature from cheap cyclohexene, provided the high cost of HFIP solvent can be absorbed by the project budget.

References

  • Sweeney, J. B. (2008). Aziridines. Science of Synthesis, Thieme.[Link]

  • TRACE: Tennessee Research and Creative Exchange. Catalytic Aziridination with a Borate-containing N-Heterocyclic Tetracarbene Iron Complex.[Link]

  • ChemRxiv (2023). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. [Link]

Safety Operating Guide

7-Azabicyclo[4.1.0]heptane;hydrofluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter highly reactive, bifunctional intermediates. The handling and disposal of 7-Azabicyclo[4.1.0]heptane hydrofluoride is not a standard waste management task; it is a high-stakes chemical operation.

This compound presents a unique dual-hazard profile: it combines the acute, alkylating reactivity of an aziridine ring[1] with the severe, systemic toxicity of a hydrofluoride salt[2]. Proper disposal requires precise mechanistic control to neutralize both threats simultaneously before the waste ever leaves your facility.

Below is the comprehensive, self-validating operational guide for the safe deactivation and disposal of this compound.

Mechanistic Toxicology: Understanding the Dual Hazard

To execute a safe disposal, you must first understand the causality behind the compound's toxicity. 7-Azabicyclo[4.1.0]heptane hydrofluoride attacks biological systems via two distinct pathways:

  • The Aziridine Ring (Alkylating Agent): The 3-membered nitrogen heterocycle is highly strained and susceptible to nucleophilic attack. In biological systems, it acts as a potent alkylating agent, cross-linking DNA and proteins, which leads to severe cytotoxicity and mutagenesis[1].

  • The Hydrofluoride Salt (Systemic Poison): In the presence of moisture or acids, this salt can liberate hydrogen fluoride (HF). Fluoride ions rapidly penetrate deep tissue and chelate divalent cations (specifically Ca²⁺ and Mg²⁺)[2]. This hydrofluoric fixation leads to profound hypocalcemia, cellular death, bone decalcification, and potentially fatal cardiac arrhythmias[2],[3].

G cluster_toxicity Toxicological Pathways cluster_disposal Chemical Neutralization Protocol Compound 7-Azabicyclo[4.1.0]heptane Hydrofluoride Aziridine Reactive Aziridine Ring Compound->Aziridine Fluoride Fluoride Ion (F⁻) Compound->Fluoride CaOH Addition of Ca(OH)₂ / H₂O Compound->CaOH Disposal Workflow Alkylation DNA/Protein Alkylation (Cytotoxicity) Aziridine->Alkylation Chelation Calcium Chelation (Hypocalcemia/Necrosis) Fluoride->Chelation Precipitation CaF₂ Precipitation (Insoluble) CaOH->Precipitation Binds F⁻ RingOpening Base-Catalyzed Ring Opening CaOH->RingOpening Hydrolyzes Ring SafeWaste Stable Amino Alcohol + CaF₂ (Ready for Incineration) Precipitation->SafeWaste RingOpening->SafeWaste

Fig 1: Dual-hazard toxicological pathways of 7-Azabicyclo[4.1.0]heptane HF and its neutralization.

Operational Safety & Logistical Parameters

Before initiating any disposal protocol, your physical setup must be validated against the specific chemical properties of hydrofluoride salts.

ParameterSpecification / RequirementOperational Rationale
Chemical Identity 7-Azabicyclo[4.1.0]heptane hydrofluorideBicyclic aziridine salt (Base CAS: 286-18-0)[4].
Primary Hazards Acute Toxicity, Corrosive, MutagenicCauses severe skin burns and systemic toxicity[1].
Material Compatibility HDPE, PTFE (Teflon), or LeadCRITICAL: HF reacts violently with silica. Never use glass labware or glass pH probes[3],[5].
Required Antidote 2.5% Calcium Gluconate GelMust be physically present on the benchtop to immediately chelate F⁻ ions in tissue upon accidental dermal exposure[2],[3].
Disposal Reagent Calcium Hydroxide (Ca(OH)₂)Acts as a dual-agent: provides OH⁻ to open the aziridine ring and Ca²⁺ to precipitate toxic F⁻ as insoluble CaF₂[6],[2].

Step-by-Step Chemical Deactivation & Disposal Protocol

This protocol utilizes a base-catalyzed hydrolysis methodology to permanently deactivate the compound. By introducing Calcium Hydroxide, we force the aziridine ring to open into a stable amino-alcohol while simultaneously trapping the fluoride ions[6],[2].

Step 1: Fume Hood Preparation & PPE Verification

  • Ensure the fume hood has a certified flow rate (minimum 100 fpm).

  • Don appropriate PPE: Neoprene gloves over Nitrile inner gloves, chemical splash goggles, a face shield, and a heavy-duty acid-resistant apron[2].

  • Self-Validation Check: Verify that a fresh, unexpired tube of 2.5% calcium gluconate gel is within arm's reach[3]. Do not proceed without it.

Step 2: Apparatus Setup (Glass-Free Zone)

  • Utilize exclusively High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) beakers and funnels. Because hydrofluoride salts can generate free HF, any contact with glass will result in etching and potential catastrophic containment failure[3],[5].

Step 3: Preparation of the Quenching Bath

  • In a PTFE beaker, prepare a 1M slurry of Calcium Hydroxide (Ca(OH)₂).

  • Place the PTFE beaker in an ice-water bath to maintain the internal temperature between 0°C and 5°C.

Step 4: Controlled Addition

  • Slowly, dropwise, transfer the 7-Azabicyclo[4.1.0]heptane hydrofluoride waste (either as a neat liquid, solid suspension, or dissolved in an inert compatible solvent) into the chilled Ca(OH)₂ slurry while maintaining vigorous magnetic stirring using a PTFE-coated stir bar.

  • Causality Note: Aziridine ring-opening is highly exothermic. The ice bath prevents thermal runaway, which could otherwise cause the volatilization of unreacted aziridine or toxic HF vapors[6].

Step 5: Hydrolysis and Precipitation

  • Allow the mixture to stir at 0–5°C for 1 hour, then gradually remove the ice bath.

  • Continue stirring at room temperature for 12 to 24 hours. This extended duration ensures the complete base-catalyzed hydrolysis of the strained aziridine ring into a stable, non-alkylating 1,2-amino alcohol derivative[6].

Step 6: Final pH Verification and Segregation

  • Test the solution using pH indicator paper (do not use glass pH probes). The pH must be stable between 8.0 and 10.0.

  • Transfer the entire heterogeneous mixture—comprising the liquid amino alcohol solution and the solid Calcium Fluoride (CaF₂) precipitate—into a chemically compatible HDPE hazardous waste carboy[5].

  • Label strictly as: "Hazardous Waste: Aqueous mixture containing Calcium Fluoride and amino alcohol derivatives. TOXIC. CORROSIVE."

  • Store in a secondary containment tray in a designated, well-ventilated area pending pickup by a licensed hazardous waste disposal facility for final incineration[6],[3].

Emergency Response Plan (HF Exposure)

If dermal exposure to the hydrofluoride salt occurs, standard chemical burn protocols are insufficient.

  • Immediately remove contaminated clothing (double-bag them) and flush the area with copious amounts of water for no more than 5 minutes[2].

  • Immediately massage 2.5% Calcium Gluconate gel into the affected area. Continue applying the gel every 15 minutes until medical help arrives[2],[3].

  • All HF exposures, regardless of initial pain levels, are medical emergencies. Seek immediate hospital evaluation[3],[5].

References

  • 7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem. National Institutes of Health (NIH).[Link]

  • Hydrofluoric Acid Burns - StatPearls. National Center for Biotechnology Information (NCBI).[Link]

  • Safe Handling, Storage and Disposal of Hydrofluoric Acid. University of Alabama at Birmingham (UAB) Environmental Health and Safety.[Link]

Sources

Personal protective equipment for handling 7-Azabicyclo[4.1.0]heptane;hydrofluoride

Author: BenchChem Technical Support Team. Date: March 2026

The Hazard Profile: A Dual-Threat Analysis

As researchers, we often categorize reagents by their primary functional group. With 7-Azabicyclo[4.1.0]heptane;hydrofluoride , this reductionist approach is dangerous. You are handling a molecule that combines two distinct, high-consequence toxicity mechanisms:

  • The Aziridine Moiety (7-Azabicyclo[4.1.0]heptane): A highly strained, bicyclic three-membered ring. It is a potent alkylating agent. Unlike standard electrophiles, aziridines are small, uncharged (in free base form), and lipophilic, allowing them to permeate standard glove materials rapidly to alkylate DNA (mutagenicity/carcinogenicity).

  • The Hydrofluoride Salt (.HF): While less volatile than anhydrous hydrogen fluoride, HF salts dissociate upon contact with moisture (sweat, mucous membranes). The released fluoride ions (

    
    ) penetrate deep into tissue, sequestering Calcium (
    
    
    
    ) and Magnesium (
    
    
    ).[1][2] This causes cell necrosis and, critically, systemic hypocalcemia which can lead to cardiac arrest, often with a delayed onset of pain.

Operational Axiom: Treat this compound not merely as a corrosive salt, but as a bone-seeking alkylating agent .

PPE Matrix: The Defense-in-Depth System

Standard "lab safety" (coat, glasses, nitrile gloves) is insufficient for this compound. You must employ a barrier system designed for permeation resistance and splash protection.[2][3]

ComponentStandard RequirementSpecific Requirement for 7-Azabicyclo[4.1.0]heptane;HF Scientific Rationale
Hand Protection Nitrile GlovesDouble-Gloving Strategy: 1. Inner: Laminate film (e.g., Silver Shield/4H®)2. Outer: 5-8 mil Nitrile (Long Cuff)Aziridines permeate nitrile in minutes. Laminate film provides chemical hold-out; outer nitrile provides dexterity and physical protection.
Eye Protection Safety GlassesChemical Splash Goggles + Face Shield HF exposure to the cornea can cause blindness and systemic absorption. A face shield protects the neck/chin from splashes.
Body Protection Lab CoatTyvek® Lab Coat (or Apron) + Sleeve Covers Cotton lab coats absorb and hold HF against the skin. Non-porous Tyvek prevents saturation.
Respiratory Fume HoodFume Hood (Face Velocity >100 fpm) Inhalation of dust/mist delivers the alkylating agent directly to the alveoli.

The "Self-Validating" Glove Protocol

The most common failure point in handling aziridines is glove permeation. You cannot rely on visual degradation (swelling/color change); the chemical will permeate before the glove looks damaged.

The Protocol:

  • Don Inner Glove: Put on the Laminate (Silver Shield) glove. It will feel loose and reduce dexterity.

  • Don Outer Glove: Pull a tight-fitting, long-cuff Nitrile glove over the laminate glove.

  • The "Balloon" Check: Before entering the hood, inflate the outer nitrile glove slightly to check for micro-tears.

  • Change Frequency: Replace the outer glove every 30 minutes or immediately upon splash. Replace the inner glove every 4 hours.

Operational Workflow & Emergency Logic

The following diagram details the operational logic, specifically focusing on the "No-Go" decision gates that prevent accidents before they occur.

SafetyProtocol start Start: Reagent Retrieval check_calcium CRITICAL CHECK: Is Calcium Gluconate Gel Available & Non-Expired? start->check_calcium check_hood Check Fume Hood Velocity > 100 fpm check_calcium->check_hood Yes stop STOP WORK Acquire Antidote check_calcium->stop No - HALT WORK don_ppe Don PPE: 1. Laminate Liner 2. Nitrile Outer 3. Goggles + Shield check_hood->don_ppe handling Handling Phase: Weighing/Solubilization (Keep sash low) don_ppe->handling spill_decision Event: Spill or Exposure? handling->spill_decision minor_spill Spill on Surface: Neutralize with CaCO3 Do NOT use water initially spill_decision->minor_spill Surface Spill exposure Skin Exposure: 1. Flush water (5 min) 2. APPLY CALCIUM GLUCONATE 3. Seek ER spill_decision->exposure Skin Contact waste Disposal: Segregate as Toxic/Corrosive Double-bag waste spill_decision->waste None minor_spill->waste

Figure 1: Operational decision tree emphasizing the mandatory pre-check for Calcium Gluconate availability.

Emergency Response: The Calcium Safety Net

You must have 2.5% Calcium Gluconate Gel within arm's reach.[1][4] This is the specific antidote for fluoride ion exposure.

Mechanism of Action:



The gel provides a sacrificial source of calcium, precipitating the fluoride as insoluble Calcium Fluoride (

) before it can rob your blood/bones of calcium.

Response Steps:

  • Immediate Flush: If skin contact occurs, flush with water for only 5 minutes . (Standard acids require 15 mins, but for HF, we must switch to the antidote quickly).

  • Apply Gel: Massage Calcium Gluconate gel into the affected area.[4] Do not stop. Re-apply every 10-15 minutes until medical help arrives.

  • Medical Alert: Inform emergency personnel explicitly: "This is a Hydrofluoric Acid salt exposure. The patient requires calcium monitoring."

Disposal and Decontamination

Solid Waste:

  • Do not mix with standard organic waste.

  • Collect in a dedicated container labeled: "TOXIC - HF SALT - AZIRIDINE HAZARD."

  • Double-bag any contaminated gloves or paper towels.

Liquid Waste (Reaction Mixtures):

  • Neutralization (Small Scale Only): If you must neutralize glassware or small spills, use a saturated solution of Calcium Carbonate (

    
    )  or Calcium Hydroxide (
    
    
    
    )
    .
    • Why? The Calcium precipitates the Fluoride (

      
      ), and the Carbonate/Hydroxide neutralizes the acidity.
      
  • Aziridine Quench: While acidic hydrolysis opens aziridine rings, adding strong acid to an HF salt is hazardous (generates HF gas). The safest route for disposal is professional incineration. Do not attempt to chemically quench bulk quantities in the lab.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. National Institute for Occupational Safety and Health (NIOSH).[5] [Link]

  • American Chemical Society (ACS). (2023). Safety Guidelines for Handling Aziridines. ACS Chemical Safety. [Link]

  • Honeywell Safety Products. (2022). Chemical Resistance Guide: Permeation & Degradation Data. [Link]

  • PubChem. (2024). 7-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.